molecular formula C18H16N4O4 B2397050 N3-D-Dap(Fmoc)-OH

N3-D-Dap(Fmoc)-OH

Cat. No.: B2397050
M. Wt: 352.3 g/mol
InChI Key: QJCYGENXFLOOKP-MRXNPFEDSA-N
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Description

N3-D-Dap(Fmoc)-OH is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCYGENXFLOOKP-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N3-D-Dap(Fmoc)-OH, chemically known as (2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a pivotal building block in modern peptide synthesis and chemical biology. Its structure, featuring a versatile azido (B1232118) group and the base-labile Fmoc protecting group, facilitates the precise introduction of a chemical handle for subsequent modifications. This enables advanced applications such as "click" chemistry, bioconjugation, and the creation of peptide staples.[1] This guide provides a comprehensive overview of its synthesis and purification methodologies, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C18H16N4O4
Molecular Weight 352.34 g/mol [2][3]
CAS Number 1016163-79-3[2] (for D-form), 684270-46-0[1] (for L-form)
Appearance Beige amorphous solid (based on L-form)
Storage Temperature -20°C

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of the corresponding diamino acid precursor, Fmoc-D-Dap-OH. The following protocol is based on the established synthesis of the L-enantiomer, Fmoc-L-Dap(N3)-OH, and is directly applicable by starting with the D-enantiomer precursor.

Synthesis Workflow

Synthesis_Workflow Start Fmoc-D-Dap-OH Reaction Dissolve in H2O/MeOH/CH2Cl2 Add CuSO4·5H2O & Imidazole-1-sulfonyl azide (B81097) HCl Adjust pH to ~9 with K2CO3 Stir vigorously for 18h at RT Start->Reaction Starting Material Workup Workup & Purification Reaction->Workup Reaction Completion Product This compound Workup->Product Isolation

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

The synthesis involves the reaction of Fmoc-D-Dap-OH with a diazotizing agent in a biphasic solvent system, catalyzed by copper sulfate (B86663).

Reaction Setup:

  • In a suitable reaction vessel, dissolve Fmoc-D-Dap-OH (1.0 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane (B109758).

  • Commence vigorous stirring of the solution.

Addition of Reagents:

  • Add a catalytic amount of CuSO4·5H2O (e.g., 0.006 equivalents).

  • Subsequently, add imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).

pH Adjustment and Reaction:

  • Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.

  • Allow the reaction to stir vigorously at room temperature for 18 hours.

ComponentRoleStoichiometry/Conditions
Fmoc-D-Dap-OHStarting Material1.0 equivalent
H2O/MeOH/CH2Cl2Solvent SystemBiphasic mixture
CuSO4·5H2OCatalyst~0.006 equivalents
Imidazole-1-sulfonyl azide HClDiazotizing Agent3.1 equivalents
K2CO3 (aq)BaseAdjust pH to ~9
TemperatureReaction ConditionRoom Temperature
TimeReaction Duration18 hours

Purification of this compound

The purification process involves a liquid-liquid extraction to separate the product from unreacted reagents and byproducts, followed by acidification and final product extraction.

Purification Workflow

Purification_Workflow Start Reaction Mixture PhaseSep Dilute with CH2Cl2 Separate Aqueous Phase Start->PhaseSep OrganicExtract Extract Organic Phase with sat. NaHCO3 PhaseSep->OrganicExtract Organic Phase CombineAqueous Combine Aqueous Phases PhaseSep->CombineAqueous Aqueous Phase OrganicExtract->CombineAqueous Aqueous Extracts WashAqueous Wash with Diethyl Ether CombineAqueous->WashAqueous Acidify Acidify to pH 2 with conc. HCl WashAqueous->Acidify ProductExtract Extract with Diethyl Ether Acidify->ProductExtract Dry Dry over MgSO4 Concentrate in vacuo ProductExtract->Dry Product Pure this compound Dry->Product

Caption: Purification workflow for this compound.

Experimental Protocol for Purification

Workup - Phase Separation and Extraction:

  • Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

  • Extract the organic phase with a saturated sodium bicarbonate solution.

  • Combine all aqueous phases.

Washing and Acidification:

  • Wash the combined aqueous extracts with diethyl ether to remove any residual organic impurities.

  • Carefully acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.

Product Extraction and Isolation:

  • Extract the acidified aqueous phase with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4).

  • Concentrate the solution in vacuo to yield the final product. A yield of 75% was reported for the analogous L-enantiomer.

StepProcedurePurpose
1. Phase Separation Dilute with CH2Cl2 and separate aqueous phase.Initial separation of aqueous and organic components.
2. Extraction Extract organic phase with saturated NaHCO3. Combine aqueous phases.Transfer product to the aqueous phase as a salt.
3. Washing Wash combined aqueous extracts with diethyl ether.Remove organic impurities.
4. Acidification Acidify the aqueous phase to pH 2 with concentrated HCl.Protonate the product to make it soluble in organic solvent.
5. Product Extraction Extract the acidified aqueous phase with diethyl ether.Transfer the final product into the organic phase.
6. Drying & Concentration Dry combined organic extracts over MgSO4 and concentrate in vacuo.Isolate the pure, solid product.

For general purification of Fmoc-amino acids, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or column chromatography can also be employed if further purification is necessary. The purity of the final product should be confirmed using analytical techniques such as HPLC and characterized by methods like NMR and mass spectrometry.

References

A Technical Guide to the Physicochemical Properties of N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Dap(Fmoc)-OH, chemically known as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry, drug discovery, and chemical biology. Its unique structure, featuring a bioorthogonal azido (B1232118) group and a base-labile Fmoc protecting group, makes it a versatile building block for the synthesis of modified peptides and bioconjugates. The azido moiety serves as a chemical handle for various ligation chemistries, most notably the Nobel Prize-winning "click chemistry," allowing for the site-specific introduction of a wide range of functionalities, including fluorescent dyes, imaging agents, and drug molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and its applications in biochemical workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Chemical Names (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, Fmoc-D-Dap(N3)-OH, Fmoc-D-Ala(N3)-OH, 2-(R)-Fmoc-amino-3-azidopropionic acid
Molecular Formula C₁₈H₁₆N₄O₄
Molecular Weight 352.34 g/mol
CAS Number 1016163-79-3
Appearance White to off-white crystalline powder
Melting Point 118 - 124 °C
Optical Rotation [α]₂₀/D = +9 ± 2° (c=1 in DMF)
Purity ≥99% (by HPLC)
Solubility Soluble in DMF and other organic solvents.
Storage Conditions Store at -20°C to 0-8°C, protected from light and moisture.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard analytical techniques for similar compounds, the following methodologies are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is typically employed to determine the purity of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Expected signals would correspond to the protons of the fluorenyl group, the methoxy (B1213986) group, the alpha- and beta-protons of the diaminopropionic acid backbone, and the amide proton.

  • ¹³C NMR: Expected signals would correspond to the carbons of the fluorenyl group, the carbonyls of the Fmoc and carboxylic acid groups, and the carbons of the diaminopropionic acid backbone.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Mode: Positive or negative ion mode.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined and compared to the calculated molecular weight.

Synthesis of this compound
  • Hofmann Rearrangement: Fmoc-D-Asn-OH is treated with a reagent like [bis(trifluoroacetoxy)iodo]benzene (B57053) in a mixture of DMF and water to induce a Hofmann rearrangement, converting the amide side chain to a primary amine. This yields Fmoc-D-diaminopropionic acid (Fmoc-D-Dap-OH).

  • Diazo Transfer: The resulting Fmoc-D-Dap-OH is then subjected to a diazo-transfer reaction. This is typically carried out using a diazo-transfer reagent such as imidazole-1-sulfonyl azide (B81097) hydrochloride in the presence of a copper(II) sulfate (B86663) catalyst and a base like potassium carbonate in a biphasic solvent system (e.g., water, methanol, and dichloromethane). The reaction selectively converts the side-chain primary amine to an azide.

  • Workup and Purification: The reaction mixture is worked up by phase separation, extraction, and acidification to isolate the crude product. Purification is typically achieved by crystallization or column chromatography.

Applications and Workflows

This compound is a key component in several advanced biochemical and pharmaceutical research applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is removed with a mild base (e.g., piperidine) to allow for chain elongation, while the azide group remains stable throughout the synthesis.

spss_workflow resin Solid Support (Resin) deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling1 Amino Acid Coupling (e.g., Fmoc-AA-OH) deprotection1->coupling1 deprotection2 Fmoc Deprotection (Piperidine) coupling1->deprotection2 coupling_n3 Coupling of This compound deprotection2->coupling_n3 deprotection3 Fmoc Deprotection (Piperidine) coupling_n3->deprotection3 coupling2 Further Amino Acid Coupling deprotection3->coupling2 cleavage Cleavage from Resin (e.g., TFA) coupling2->cleavage peptide Azide-Modified Peptide cleavage->peptide

Workflow for incorporating this compound into a peptide via SPPS.
Click Chemistry: Bioorthogonal Ligation

The azide group of the incorporated N3-D-Dap residue allows for highly specific covalent modification through "click" chemistry reactions. This enables the conjugation of various molecules to the peptide.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to form a triazole. This is particularly useful for applications in living systems where copper toxicity is a concern.

click_chemistry cluster_peptide Peptide Synthesis cluster_modification Bioorthogonal Modification cluster_product Final Product peptide_synthesis Peptide with N3-D-Dap residue click_reaction Click Chemistry peptide_synthesis->click_reaction cuaac CuAAC (+ Alkyne, Cu(I)) click_reaction->cuaac spaac SPAAC (+ Strained Alkyne) click_reaction->spaac conjugated_peptide Conjugated Peptide (e.g., with Fluorophore, Drug) cuaac->conjugated_peptide spaac->conjugated_peptide

Application of this compound in click chemistry for peptide modification.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in peptide chemistry and drug development. Its well-defined physicochemical properties and its utility as a building block for introducing bioorthogonal handles into peptides make it indispensable for the creation of sophisticated bioconjugates and therapeutic agents. The experimental protocols and workflows described in this guide provide a framework for the effective use and characterization of this important compound.

An In-depth Technical Guide to Nα-Fmoc-Nβ-azido-D-2,3-diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-D-Dap(Fmoc)-OH, a versatile amino acid derivative crucial for advanced applications in peptide chemistry, drug development, and chemical biology. This document details its chemical properties, applications, and experimental protocols for its use.

Core Chemical and Physical Properties

This compound, also known as Fmoc-3-azido-D-alanine, is a synthetic amino acid derivative. The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS), while the side chain contains a bioorthogonal azido (B1232118) group. This unique structure allows for its incorporation into peptide chains and subsequent site-specific modification through "click chemistry."[1][2]

There appears to be some variability in the reported CAS numbers for the D-isoform of this compound. Researchers are advised to verify the specific CAS number with their supplier.

PropertyValueReferences
Molecular Formula C₁₈H₁₆N₄O₄[3][4]
Molecular Weight 352.34 g/mol [3]
Synonyms Fmoc-D-Ala(N3)-OH, Fmoc-3-azido-D-alanine, Nα-Fmoc-Nβ-azido-D-2,3-diaminopropionic acid
Appearance White to off-white powder
Storage 2-8°C
CAS Numbers 1807631-13-5, 1016163-79-3 (Note: 684270-46-0 is often cited for the L-isomer)

Key Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for creating complex biomolecules. Its azido group serves as a handle for various bioconjugation techniques, making it invaluable in several areas of research and development:

  • Peptide Synthesis and Modification: It is a key component in the synthesis of peptides with novel functionalities. The azido group allows for post-synthetic modifications, enabling the introduction of fluorescent labels, PEG chains, or other moieties.

  • Click Chemistry: The azide (B81097) functionality is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These highly efficient and specific reactions are used to conjugate peptides to other molecules, such as small molecule drugs, imaging agents, or nanoparticles.

  • Drug Development: In drug development, this compound is used to create peptide-based therapeutics with enhanced properties. For example, it can be used in the synthesis of antibody-drug conjugates (ADCs) or in developing targeted drug delivery systems.

  • Bioconjugation and Protein Engineering: The ability to selectively modify peptides and proteins allows researchers to study protein function, create novel protein variants with enhanced therapeutic properties, and develop diagnostic tools.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagent: PyBOP or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain, then repeat the piperidine treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to check for completion. If the test is positive, continue coupling for another hour.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

experimental_workflow_spps start Start with Fmoc-resin swell Swell Resin (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple this compound (PyBOP, DIEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 elongate Repeat for next Amino Acid wash2->elongate elongate->deprotect Yes end Final Peptide-Resin elongate->end No

Fmoc-SPPS workflow for incorporating this compound.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the Dap(N3) side chain on the solid support.

Materials:

  • Resin-bound peptide containing the N3-D-Dap residue

  • Alkyne-functionalized molecule of interest (e.g., a fluorescent dye)

  • Copper(I) iodide (CuI)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent (DMF or DMSO).

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents) and DIEA (2 equivalents) in the reaction solvent.

  • Reaction Initiation: Add the reaction mixture to the swollen resin, followed by the addition of CuI (1 equivalent).

  • Incubation: Agitate the reaction mixture at room temperature for 16-18 hours, protected from light.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMSO (5 times), DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Cleavage: Cleave the modified peptide from the resin using an appropriate cleavage cocktail.

experimental_workflow_cuaac start Start with Peptide-Resin (containing Dap(N3)) swell Swell Resin (DMF/DMSO) start->swell add_reagents Add Alkyne molecule, DIEA, and CuI swell->add_reagents incubate Incubate 16-18h (Room Temp, Dark) add_reagents->incubate wash Wash Resin (DMSO, DMF, DCM, MeOH) incubate->wash cleave Cleave Peptide from Resin wash->cleave end Purified 'Clicked' Peptide cleave->end

On-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Application in Signaling Pathway Research

A significant application of this compound is in the synthesis of multivalent ligands to study cell signaling. By creating branched peptides, multiple copies of a receptor-binding motif can be presented. These multivalent ligands can physically cross-link and cluster cell surface receptors, a key mechanism for initiating or amplifying signal transduction cascades. For instance, the clustering of receptor tyrosine kinases (RTKs) often leads to their autophosphorylation and the activation of downstream pathways like the MAPK or PI3K/Akt pathways.

signaling_pathway cluster_0 Extracellular Space cluster_2 Intracellular Space Ligand Multivalent Ligand (Synthesized with Dap(N3)) Receptor1 Receptor Ligand->Receptor1 Binds Receptor2 Receptor Ligand->Receptor2 Binds Clustering Receptor Clustering & Autophosphorylation Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Clustering->Signaling Response Cellular Response (e.g., Proliferation, Differentiation) Signaling->Response

Receptor clustering induced by multivalent ligands.

References

Solubility and Stability of N3-D-Dap(Fmoc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-(9-fluorenylmethoxycarbonyl)-3-azido-D-2,3-diaminopropionic acid (N3-D-Dap(Fmoc)-OH). The information herein is intended to support researchers and professionals in the fields of peptide synthesis, drug discovery, and development by providing essential data and detailed experimental protocols for handling and analysis of this important building block.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative that serves as a versatile building block in peptide synthesis and bioconjugation. The presence of the azido (B1232118) group allows for the introduction of various functionalities through "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols. Understanding its solubility and stability is critical for its effective use in these applications.

Solubility Profile

The solubility of this compound is a crucial factor for its handling, storage, and reactivity in synthetic protocols. While specific quantitative data is not extensively available in public literature, a general solubility profile can be inferred from the behavior of other Fmoc-protected amino acids. The following table summarizes the expected solubility in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

SolventChemical ClassExpected SolubilityNotes
Dimethylformamide (DMF)Polar AproticHighCommonly used as a primary solvent in SPPS.
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighAn alternative to DMF with a higher boiling point.
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticHighA strong polar aprotic solvent, useful for dissolving difficult compounds.
Dichloromethane (DCM)ChlorinatedModerate to LowLess polar than DMF and NMP, may have limited solvating power for this compound.
Acetonitrile (ACN)Polar AproticModerateOften used in reversed-phase HPLC mobile phases.
WaterPolar ProticLowThe hydrophobic Fmoc group significantly reduces aqueous solubility.
Methanol (MeOH)Polar ProticModerate to LowMay have some solubility, but likely less than polar aprotic solvents.

Stability Characteristics

The stability of this compound is paramount for ensuring the integrity of the molecule during storage and synthesis. The primary points of lability are the Fmoc group and the azido group under specific conditions.

Table 2: Stability Profile of this compound

ConditionStabilityDegradation PathwayNotes
Acidic (e.g., TFA) Stable -The Fmoc group is resistant to acidic conditions, a key feature of its use in orthogonal peptide synthesis.
Basic (e.g., Piperidine) Labile Fmoc group cleavageThe Fmoc group is readily cleaved by secondary amines like piperidine (B6355638), which is the basis for its use in SPPS.
Basic (e.g., aq. NaHCO3) Moderately Stable -Stable for short periods during workup procedures.
Reducing Agents (e.g., DTT) Labile Azide reductionThe azido group can be reduced to an amine by various reducing agents.
Elevated Temperature Potentially Labile Thermal decompositionProlonged exposure to high temperatures should be avoided.
Light Generally Stable -Standard laboratory light conditions are generally not a concern.

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol outlines a method to determine the kinetic solubility of this compound in a semi-quantitative manner using HPLC analysis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Selected solvents for testing (e.g., DMF, NMP, ACN, Water)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation:

    • Add 198 µL of each test solvent to separate microcentrifuge tubes.

    • Add 2 µL of the 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM.

    • Vortex the tubes vigorously for 1 minute.

  • Equilibration: Incubate the samples at room temperature for 1 hour to allow for equilibration.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved compound.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet and transfer it to a clean HPLC vial.

  • HPLC Analysis:

    • Inject a standard volume (e.g., 10 µL) of each supernatant onto the HPLC system.

    • Use a suitable gradient to elute the compound (e.g., 5-95% B over 15 minutes).

    • Monitor the absorbance at a wavelength corresponding to the Fmoc group (e.g., 265 nm or 301 nm).

  • Data Analysis:

    • Prepare a calibration curve using known concentrations of this compound.

    • Determine the concentration of the dissolved compound in each solvent by comparing the peak area to the calibration curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 10 mM Stock in DMSO mix Mix Stock and Solvent stock->mix solvents Test Solvents solvents->mix vortex Vortex mix->vortex equilibrate Equilibrate (1h) vortex->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc data Data Analysis hplc->data

Kinetic Solubility Determination Workflow
Protocol for Stability Assessment under Basic Conditions

This protocol describes a method to evaluate the stability of this compound in the presence of a weak base (piperidine), mimicking the conditions of Fmoc deprotection in SPPS.

Materials:

  • This compound

  • Dimethylformamide (DMF, analytical grade)

  • Piperidine

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC vials

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL solution of this compound in DMF.

    • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 500 µL of the this compound solution and 500 µL of the 20% piperidine in DMF solution.

    • Prepare a control sample with 500 µL of the this compound solution and 500 µL of pure DMF.

  • Time-Course Study:

    • Incubate the reaction and control tubes at room temperature.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from each tube.

    • Immediately quench the reaction by diluting the aliquot into an HPLC vial containing 950 µL of Mobile Phase A.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a suitable gradient to separate the parent compound from any degradation products (e.g., the deprotected D-Dap(N3)-OH and the dibenzofulvene-piperidine adduct).

    • Monitor the absorbance at 265 nm or 301 nm.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at t=0.

    • Plot the percentage of the remaining compound against time to determine the degradation rate.

G cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis start Prepare this compound in DMF mix Mix Solutions start->mix base Prepare 20% Piperidine in DMF base->mix t0 t=0 min mix->t0 t5 t=5 min mix->t5 t15 t=15 min mix->t15 t30 t=30 min mix->t30 t60 t=60 min mix->t60 quench Quench with Mobile Phase A t0->quench t5->quench t15->quench t30->quench t60->quench hplc HPLC Analysis quench->hplc plot Plot Degradation Curve hplc->plot

Stability Assessment Workflow

Conclusion

This compound is a valuable reagent for peptide chemists and drug development professionals. A thorough understanding of its solubility and stability is essential for its successful application. While generally soluble in common polar aprotic solvents used in SPPS, its stability is sensitive to basic conditions, which is a fundamental aspect of its intended use. The provided protocols offer a framework for researchers to quantitatively assess these properties in their specific experimental contexts.

The Strategic Role of the Fmoc Protecting Group in the Application of N3-β-D-Dap(Fmoc)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The non-canonical amino acid, N3-β-D-Dap(Fmoc)-OH, serves as a pivotal building block in modern chemical biology and drug development. Its utility is fundamentally enabled by an orthogonal protection strategy, wherein the α-amino group is temporarily masked by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-position is functionalized with a bioorthogonal azido (B1232118) moiety. This guide provides a comprehensive technical overview of the critical role of the Fmoc protecting group in the application of N3-β-D-Dap(Fmoc)-OH. It details the principles of Fmoc-based solid-phase peptide synthesis (SPPS), furnishes detailed experimental protocols for its incorporation and subsequent deprotection, and outlines the downstream applications of the unveiled azide (B81097) functionality in "click chemistry" and Staudinger ligation. Quantitative data are presented to inform experimental design, and key workflows are visualized to clarify the underlying chemical processes.

Introduction: The Principle of Orthogonal Protection

N3-β-D-Dap(Fmoc)-OH, or (2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a synthetic amino acid derivative designed for the site-specific incorporation of an azide group into a peptide sequence. The success of this molecule hinges on the concept of orthogonal protection. The Fmoc group protects the α-amine, preventing its participation in peptide bond formation until desired, while the azide group on the side chain remains inert to the conditions of peptide synthesis but is available for specific post-synthesis modifications.

The Fmoc group is the cornerstone of this strategy. Its defining characteristic is its lability to mild basic conditions, typically a solution of a secondary amine like piperidine (B6355638).[1] This allows for the iterative deprotection of the N-terminus and subsequent elongation of the peptide chain under conditions that do not affect the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu, Trt).[2][3] This orthogonality is crucial for the controlled, stepwise assembly of complex peptides.[3]

Key Physicochemical Data for N3-β-D-Dap(Fmoc)-OH:

PropertyValue
Molecular Formula C₁₈H₁₆N₄O₄
Molecular Weight 352.34 g/mol
CAS Number 1807631-13-5

The Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)

The primary role of the Fmoc group on N3-β-D-Dap(Fmoc)-OH is to facilitate its use in Fmoc-based SPPS. This methodology allows for the efficient synthesis of peptides on a solid resin support, simplifying purification by allowing excess reagents and by-products to be washed away after each step.[4]

The Fmoc-SPPS Cycle

The synthesis proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid. The Fmoc group is central to the first two steps of each cycle.

spss_cycle Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection 1. Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling 2. Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Elongate Chain

Figure 1: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the fluorenyl group's C9 position by a base, most commonly piperidine. This generates a carbanion, which is stabilized by the aromatic fluorenyl system. Subsequent elimination releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF electrophile to form a stable adduct, which is easily washed away.

fmoc_deprotection cluster_0 Fmoc-Protected Amine cluster_1 Deprotection cluster_2 Byproduct Scavenging FmocN Fmoc-NH-Peptide DBF Dibenzofulvene (DBF) + CO₂ FreeN H₂N-Peptide FmocN->FreeN + Piperidine Piperidine Piperidine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Figure 2: Mechanism of Fmoc Deprotection by Piperidine.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of N3-β-D-Dap(Fmoc)-OH into a peptide sequence and its subsequent modification.

Protocol 1: Incorporation of N3-β-D-Dap(Fmoc)-OH via Fmoc-SPPS

This protocol outlines the manual coupling of N3-β-D-Dap(Fmoc)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide or Wang resin)

  • N3-β-D-Dap(Fmoc)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of N3-β-D-Dap(Fmoc)-OH:

    • In a separate vial, dissolve N3-β-D-Dap(Fmoc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activation mixture to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the conjugation of a terminal alkyne-containing molecule to the azide side chain of the Dap residue while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing the N3-β-D-Dap residue

  • Terminal alkyne-containing molecule (5-10 equivalents)

  • Copper(I) source: Copper(I) iodide (CuI) (1-2 equivalents) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

  • Reducing Agent (if using CuSO₄): Sodium ascorbate (B8700270) (5-10 equivalents), freshly prepared solution

  • Base: DIPEA (5-10 equivalents)

  • Solvent: Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes and wash thoroughly.

  • Reaction Cocktail Preparation:

    • In a reaction vessel, add the resin, the terminal alkyne, CuI, and DIPEA.

    • Add anhydrous DMF to swell the resin and dissolve the reagents.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours, protected from light and oxygen.

  • Monitoring and Washing: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O). Purify the crude product by reverse-phase HPLC.

Protocol 3: Traceless Staudinger Ligation

This protocol describes the reaction between the peptide containing the Dap(N3) residue and a phosphinothioester to form a native amide bond.

Materials:

  • Azide-containing peptide (purified after cleavage from resin)

  • Phosphinothioester-functionalized molecule (e.g., (Diphenylphosphino)methanethiol derivative) (1.0-1.2 equivalents)

  • Solvent: THF/Water (3:1 mixture) or Dioxane

Procedure:

  • Reactant Dissolution: Dissolve the azide-containing peptide and the phosphinothioester in the chosen solvent system.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of the azide starting material and the appearance of the ligated product.

  • Purification: Upon completion, remove the solvent under reduced pressure and purify the resulting amide-linked conjugate by reverse-phase HPLC.

Quantitative Data and Performance Comparison

The efficiency of the processes described depends critically on the choice of reagents and conditions.

Fmoc Deprotection Efficiency

While 20% piperidine in DMF is the standard, other bases can be used, offering different kinetic profiles.

Table 1: Comparison of Common Fmoc Deprotection Reagents

Deprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Key Considerations
Piperidine 20% Piperidine in DMF5 - 20 minutes>95%Standard, reliable method. Piperidine acts as both base and DBF scavenger.
DBU-Based 2% DBU, 2% Piperidine in DMF1 - 5 minutes>95%Faster deprotection due to stronger, non-nucleophilic base (DBU). Requires a scavenger (piperidine).
Piperazine (PZ) 10% Piperazine in DMF/Ethanol7 - 10 minutes>95%Less efficient at shorter times but comparable to piperidine at 10 min.
4-Methylpiperidine (4MP) 20% 4MP in DMF7 - 10 minutes>95%Similar kinetics to piperidine; considered a good substitute with fewer use restrictions in some jurisdictions.
Bioorthogonal Reaction Yields

The azide group introduced by N3-β-D-Dap(Fmoc)-OH enables highly efficient ligation reactions.

Table 2: Typical Yields for Post-Synthesis Modification Reactions

Reaction TypeKey ReagentsReaction TimeTypical Yield (%)Reference
On-Resin CuAAC CuI, DIPEA, Terminal Alkyne4 - 12 hours>90%
Solution-Phase CuAAC CuSO₄, Sodium Ascorbate, Ligand30 - 60 minutes>95%
Staudinger Ligation (Diphenylphosphino)methanethiol1 - 4 hours>95% (at Glycine)

Key Workflow Visualizations

The following diagrams illustrate the logical flow of the key post-synthesis modification strategies.

cuaac_workflow start Peptide-N₃ (from N3-β-D-Dap) reaction Mix and React (DMF, Room Temp) start->reaction alkyne Alkyne-Molecule alkyne->reaction reagents Cu(I) Catalyst (e.g., CuI or CuSO₄/Ascorbate) reagents->reaction product Triazole-Linked Peptide Conjugate reaction->product

Figure 3: Experimental Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

staudinger_workflow start Peptide-N₃ (in solution) iminophosphorane Iminophosphorane Intermediate (via N₂ loss) start->iminophosphorane phosphine Phosphinothioester phosphine->iminophosphorane rearrangement Intramolecular Rearrangement (Acyl Transfer) iminophosphorane->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis product Amide-Linked Peptide Conjugate hydrolysis->product

Figure 4: Simplified Reaction Pathway for Traceless Staudinger Ligation.

Conclusion

The Fmoc protecting group is indispensable to the function of N3-β-D-Dap(Fmoc)-OH in modern peptide chemistry. Its reliable, mild, and orthogonal removal is the key enabling step that allows for the seamless integration of this non-canonical amino acid into standard SPPS protocols. This strategy provides chemists with precise control over the introduction of a versatile azide handle, which can be subsequently modified with high efficiency using bioorthogonal reactions like CuAAC and the Staudinger ligation. The protocols and data presented herein provide a robust framework for leveraging this powerful building block to create novel and complex peptides for a wide array of applications in research, diagnostics, and therapeutic development.

References

The Azide Functional Group: A Lynchpin in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097) functional group into peptide chemistry has revolutionized the synthesis and modification of peptides, enabling the development of novel therapeutics, advanced molecular probes, and complex biomaterials. This guide provides a comprehensive overview of the role of azides in peptide synthesis, focusing on the core bioorthogonal reactions, experimental methodologies, and quantitative data to support the design and execution of innovative research in peptide science.

Core Concepts: The Power of Bioorthogonal Chemistry

The utility of the azide group in peptide synthesis lies in its bioorthogonal reactivity. Azides are virtually absent in biological systems, and their reactions are highly selective, proceeding under mild, aqueous conditions without interfering with native biological functional groups.[1] This allows for the precise chemical modification of peptides in complex biological environments. Two primary reactions dominate the landscape of azide-based peptide functionalization: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," the CuAAC reaction is a robust and highly efficient method for joining an azide-containing molecule with a terminal alkyne.[2][3] This 1,3-dipolar cycloaddition, catalyzed by copper(I), results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] The resulting triazole is a stable mimic of the native amide bond in peptides, resistant to hydrolysis, oxidation, and enzymatic degradation.

Key Advantages of CuAAC:

  • High Yields and Selectivity: The reaction is known for its near-quantitative yields and high selectivity, with no significant side products.

  • Mild Reaction Conditions: CuAAC proceeds efficiently in a variety of solvents, including water, over a wide pH range (4-11) and at ambient temperatures.

  • Biocompatibility: The reaction is bioorthogonal, meaning it does not interfere with biological functional groups.

  • Versatility: It allows for the conjugation of peptides with a wide array of molecules, including fluorescent dyes, radiolabels, and PEG chains.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that forms a native amide bond between a phosphinothioester and an azide. This "traceless" ligation is particularly valuable for the chemical synthesis of large peptides and proteins, as it leaves no residual atoms at the ligation site. The reaction proceeds through an iminophosphorane intermediate, which then rearranges to form the stable amide bond.

Key Advantages of the Staudinger Ligation:

  • Formation of a Native Amide Bond: Unlike CuAAC, the Staudinger ligation creates a natural peptide linkage.

  • High Chemoselectivity: The reaction is highly selective for the phosphinothioester and azide functional groups.

  • Cysteine-Independent Ligation: It provides an alternative to Native Chemical Ligation (NCL), which requires a cysteine residue at the ligation site.

Synthesis and Incorporation of Azido (B1232118) Amino Acids

The successful application of azide-based chemistries relies on the efficient synthesis of azido amino acid building blocks and their incorporation into peptide chains.

Synthesis of Fmoc-Protected Azido Amino Acids

Fmoc-protected azido amino acids are the standard building blocks for incorporating azides during solid-phase peptide synthesis (SPPS). A common and efficient method involves a two-step synthesis from readily available Fmoc-protected asparagine or glutamine, proceeding through a Hofmann rearrangement followed by a diazo transfer reaction. Imidazole-1-sulfonyl azide hydrochloride is often used as a safe and stable diazo transfer reagent.

Solid-Phase Peptide Synthesis (SPPS) with Azido Amino Acids

The incorporation of azido amino acids into peptide sequences is typically achieved using standard Fmoc-based SPPS protocols. The azide group is stable to the conditions of Fmoc deprotection (piperidine) and cleavage from the resin (trifluoroacetic acid).

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the azide functional group in peptide synthesis, providing a basis for experimental design and comparison.

Reaction ParameterCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Staudinger LigationReference(s)
Typical Yield >95%>90% (with optimized phosphinothioesters),
Reaction Time Minutes to a few hoursHours,
pH Range 4 - 11Neutral,
Temperature Room Temperature to 50°CRoom Temperature,
Key Reagents Copper(I) source (e.g., CuSO₄/Sodium Ascorbate), Azide, AlkynePhosphinothioester, Azide,
Byproducts MinimalPhosphine oxide,

Table 1: Comparison of Key Reaction Parameters for CuAAC and Staudinger Ligation.

Azido Amino AcidSynthesis Yield (from Fmoc-Asn/Gln-OH)Reference(s)
Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH] 62-75%
Fmoc-L-azidohomoalanine [Fmoc-Aha-OH] 65-74%

Table 2: Synthesis Yields of Common Fmoc-Protected Azido Amino Acids.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the azide functional group in peptide synthesis.

Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

This protocol details the synthesis from Fmoc-Asn-OH.

  • Hofmann Rearrangement:

    • Dissolve Fmoc-Asn-OH in a mixture of acetonitrile (B52724) and water.

    • Add (Diacetoxyiodo)benzene and pyridine.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Upon completion, acidify the mixture and extract the product, Fmoc-Dap-OH (diaminopropionic acid derivative).

  • Diazo Transfer:

    • Dissolve the resulting Fmoc-Dap-OH in a biphasic mixture of water, methanol, and dichloromethane.

    • Add a catalytic amount of copper(II) sulfate (B86663) pentahydrate.

    • Add imidazole-1-sulfonyl azide hydrochloride, a stable and safe diazo transfer reagent.

    • Adjust the pH to 9 with an aqueous potassium carbonate solution and stir vigorously for 18 hours.

    • After workup, which involves extraction and acidification, the final product, Fmoc-L-azidoalanine, is obtained with >98% purity without the need for column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide

This protocol outlines the general steps for incorporating an azido amino acid into a peptide sequence using manual Fmoc-SPPS.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido amino acid) and 3-5 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of a base (e.g., DIPEA) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Warning: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by preparative HPLC.

  • Characterization: Confirm the identity and purity of the peptide by LC-MS and analytical HPLC.

Protocol 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes a general procedure for labeling an azide-containing peptide with an alkyne-functionalized molecule.

  • Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable solvent system (e.g., a mixture of water and DMSO).

  • Reagent Addition:

    • Add the alkyne-functionalized molecule (typically 1.1-1.5 equivalents).

    • Add a freshly prepared solution of sodium ascorbate (B8700270) (5-10 equivalents) as a reducing agent.

    • Add a solution of copper(II) sulfate (1-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Purification: Purify the "clicked" peptide by preparative HPLC to remove excess reagents and the copper catalyst.

  • Characterization: Confirm the structure of the final conjugate by mass spectrometry.

Visualizing Key Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and workflows discussed in this guide.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N₃ (Azide) Triazole 1,4-disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R2-C≡CH (Alkyne) Alkyne->Triazole Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Staudinger_Ligation_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Peptide_Azide Peptide-1-N₃ (N-terminal Azide) Iminophosphorane Iminophosphorane Peptide_Azide->Iminophosphorane Peptide_Phosphinothioester Peptide-2-CO-S-P(Ph)₂ (C-terminal Phosphinothioester) Peptide_Phosphinothioester->Iminophosphorane Ligated_Peptide Peptide-1-NH-CO-Peptide-2 (Native Amide Bond) Iminophosphorane->Ligated_Peptide Intramolecular Rearrangement Byproduct Phosphine Oxide Iminophosphorane->Byproduct

Workflow of the Traceless Staudinger Ligation.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection1 Next cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Azide-Containing Peptide Purification->Final_Peptide

General Workflow for Solid-Phase Peptide Synthesis of Azide-Containing Peptides.

Conclusion

The azide functional group has become an indispensable tool in the field of peptide science. The bioorthogonal reactivity of azides, primarily through CuAAC and Staudinger ligation, provides chemists with a powerful and versatile platform for the synthesis, modification, and conjugation of peptides. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to harness the full potential of azide chemistry in their pursuit of novel peptide-based therapeutics and research tools. The continued development of new azide-based methodologies promises to further expand the capabilities of peptide chemists, driving innovation in drug discovery and chemical biology.

References

N3-D-Dap(Fmoc)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a transformative strategy in modern chemical biology and drug development. It allows for the precise installation of unique chemical functionalities, enabling the creation of novel therapeutics, diagnostic agents, and research tools with enhanced properties. Among the diverse repertoire of unnatural amino acids, Nα-(9-fluorenylmethyloxycarbonyl)-Nβ-azido-D-diaminopropionic acid, commonly referred to as N3-D-Dap(Fmoc)-OH, has emerged as a particularly valuable building block. Its unique architecture, featuring an orthogonally protected α-amino group and a bioorthogonal azido (B1232118) side chain, provides chemists with unparalleled control over peptide modification.

This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its advanced applications. It provides detailed experimental protocols for its incorporation into peptide sequences and subsequent chemical transformations, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers at the forefront of peptide science.

Core Properties and Advantages

This compound is a derivative of D-2,3-diaminopropionic acid, where the α-amino group is protected by the base-labile Fmoc group, and the β-amino group is functionalized with an azide (B81097) (-N3) moiety.[1] This orthogonal protection scheme is central to its utility, allowing for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][2] The Fmoc group can be selectively removed with a mild base, typically piperidine (B6355638), to enable peptide chain elongation, while the azide group remains intact and available for subsequent modifications.[2][3]

The azide group is a key feature of this compound, serving as a versatile and bioorthogonal chemical handle. It is exceptionally stable under the conditions of SPPS, including repeated cycles of Fmoc deprotection and amide bond formation. This stability ensures that the azide's reactivity is preserved throughout the synthesis, ready for post-synthetic or on-resin modifications. The primary value of the azide lies in its ability to participate in highly selective and efficient bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent ligation of the peptide to a wide array of alkyne-containing molecules, such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, with high yields and under mild, often aqueous, conditions. Additionally, the azide group can be reduced to a primary amine, providing another avenue for chemical modification or for the creation of branched peptides.

Quantitative Data Summary

The following tables summarize the key physicochemical and experimental data for this compound and its application.

PropertyValue
Chemical Formula C₁₈H₁₆N₄O₄
Molecular Weight 352.34 g/mol
CAS Number 1016163-79-3
Appearance White to beige amorphous solid
Purity (Typical) ≥98% (HPLC)
Melting Point >155 °C (with decomposition)
Storage Temperature -20°C or 2-8°C
Solubility Slightly soluble in DMF, DMSO, Methanol
Azide IR Absorption ~2100 cm⁻¹
Experimental ParameterObservation/Recommendation
Recommended Coupling Reagents PyBOP or Castro's reagent are recommended for optimal coupling.
Coupling Reagents to Avoid Poor results have been reported with HBTU or TBTU.
Cleavage Cocktail Scavengers Avoid thiol-based scavengers like ethanedithiol (EDT) which can reduce the azide.
Recommended Cleavage Scavenger Triisopropylsilane (TIS) is a safer alternative to preserve the azide group.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • To monitor the reaction completion, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling reaction can be extended for another hour.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne) (1.5-5 equivalents)

  • Copper(I) source: Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents)

  • Reducing agent: Sodium ascorbate (B8700270) (0.5-1 equivalent)

  • Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1-0.5 equivalents)

  • Solvent: A mixture of DMF and water or t-butanol and water.

Procedure:

  • Swell the azide-containing peptide-resin in the chosen solvent system.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution.

  • Add the alkyne-containing molecule to the resin, followed by the catalyst premix.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. Protect from light if using a light-sensitive molecule.

  • Wash the resin thoroughly with the reaction solvent, followed by DCM and methanol, to remove excess reagents.

  • The modified peptide can then be cleaved from the resin.

Protocol 3: Peptide Cleavage and Deprotection

This protocol outlines the final step of cleaving the peptide from the resin and removing side-chain protecting groups while preserving the azide functionality.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • The crude peptide can then be purified using reverse-phase HPLC.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and conceptual signaling pathways involving peptides synthesized with this compound.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Post-Synthetic Modification cluster_cleavage Cleavage and Purification resin Start Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_n3 Coupling of This compound deprotection2->coupling_n3 deprotection3 Fmoc Deprotection coupling_n3->deprotection3 coupling2 Further Amino Acid Couplings deprotection3->coupling2 azide_peptide Azide-Peptide on Resin coupling2->azide_peptide click_reaction Click Chemistry (CuAAC) + Alkyne-Molecule azide_peptide->click_reaction modified_peptide Modified Peptide on Resin click_reaction->modified_peptide cleavage Cleavage from Resin (TFA/TIS/H2O) modified_peptide->cleavage purification RP-HPLC Purification cleavage->purification final_product Final Peptide Conjugate purification->final_product

Caption: General workflow for peptide modification using this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_ligand Multivalent Ligand receptor1 Receptor A downstream_signaling Downstream Signaling Cascade receptor1->downstream_signaling Induces Clustering & Activation receptor2 Receptor B receptor2->downstream_signaling Induces Clustering & Activation peptide_backbone Peptide Scaffold (containing D-Dap) binding_motif1 Binding Motif 1 peptide_backbone->binding_motif1 binding_motif2 Binding Motif 2 peptide_backbone->binding_motif2 binding_motif1->receptor1 Binds binding_motif2->receptor2 Binds

Caption: Conceptual diagram of receptor clustering induced by a multivalent peptide ligand.

Conclusion

This compound stands out as a powerful and versatile tool in the field of peptide chemistry. Its compatibility with standard SPPS and the bioorthogonal reactivity of its azide side chain provide a robust platform for the synthesis of complex and functionalized peptides. The ability to precisely introduce modifications such as fluorescent labels, cytotoxic drugs, and PEG chains opens up a vast landscape of possibilities for developing novel therapeutics, diagnostics, and probes to unravel complex biological processes. The experimental protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this unique non-canonical amino acid in their scientific endeavors.

References

An In-depth Technical Guide to Click Chemistry for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, efficient, and highly selective. These reactions are characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[1][2] The modular nature of click chemistry allows for the reliable joining of small molecular units, making it an invaluable tool in various scientific disciplines, including drug discovery and materials science.[1] A key advantage of these reactions is their ability to proceed under mild, often aqueous, conditions, rendering them compatible with biological systems.[3]

The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a variation of the Huisgen 1,3-dipolar cycloaddition.[2] This reaction involves the coupling of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. To address the cytotoxicity concerns associated with the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.

Core Principles of Click Chemistry for Peptide Modification

The application of click chemistry to peptides has revolutionized their modification and the development of peptide-based therapeutics. The resulting triazole linkage is exceptionally stable and can act as a bioisostere for the amide bond, enhancing proteolytic resistance while maintaining biological activity. This versatile chemistry enables a wide range of peptide modifications, including:

  • Bioconjugation: Attaching molecules such as fluorophores, radiolabels, or polyethylene (B3416737) glycol (PEG) to peptides for imaging, diagnostics, and improving pharmacokinetic profiles.

  • Peptide Cyclization: Creating cyclic peptides with enhanced stability and conformational rigidity, which can lead to improved receptor binding and biological activity.

  • Peptidomimetics: Replacing peptide bonds with triazole rings to create novel peptide analogs with altered properties.

  • Drug Delivery: Conjugating peptides to drug molecules to enhance their targeting and cellular uptake.

Quantitative Data on Click Chemistry Reactions for Peptide Modification

The efficiency of click chemistry reactions is a key factor in their widespread adoption. The following tables summarize quantitative data on reaction yields and kinetics for CuAAC and SPAAC reactions in the context of peptide modification.

Reaction TypePeptide SystemReaction ConditionsYield (%)Reference
CuAAC On-resin side-chain cyclization of a 21-amino acid helical peptideCuBr, sodium ascorbate, DIPEA, 2,6-lutidine in DMSO, 16-18 h, rt60-75
CuAAC On-resin head-to-tail cyclizationCuI, N,N-diisopropylethylamine, overnight76
CuAAC On-resin head-to-tail cyclization (with side-chain protection)CuI, N,N-diisopropylethylamine, overnight79
CuAAC Solution-phase cyclization of isomeric peptidesCuI, 2,6-lutidine, DIPEA, TBTA in MeCN, 12 h, rt31-90
CuAAC Conjugation of peptide-polymerCuSO4, NaAsc, DMF, 100 °C, 15 min43
CuAAC Peptide-peptide conjugation on solid phase->95
CuAAC Bioconjugation for MS-based quantificationCuSO4, NaAsc, TBTA, in DMSO/H2O, 4 h, rt69-72
CyclooctyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Reference
DIBO 0.3 - 0.7
DBCO 0.6 - 1.0
BCN 0.06 - 0.1

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific structures of the azide and alkyne reactants.

Experimental Protocols

On-Resin CuAAC Peptide Cyclization

This protocol is adapted from a procedure for the side-chain cyclization of complex peptides on a solid support.

Materials:

  • Peptide-resin with azide and alkyne functionalities

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (B87167) (DMSO), degassed

  • Copper(I) bromide (CuBr)

  • 0.1 M Ascorbic acid solution (aqueous)

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIEA)

  • Isopropanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.

  • Degas DMSO by bubbling nitrogen through it for at least 10 minutes.

  • Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO (12 mL/g of resin).

  • Remove the DCM from the resin and add the CuBr/DMSO solution.

  • Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.

  • Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.

  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Seal the vessel and shake gently at room temperature for 16-18 hours.

  • Filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).

  • Dry the resin under vacuum before cleavage.

Solution-Phase SPAAC Labeling of a Peptide with DBCO

This protocol outlines a general procedure for labeling an azide-modified peptide with a DBCO-containing reagent in solution.

Materials:

  • Azide-modified peptide

  • DBCO-NHS ester (or other activated DBCO reagent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, desalting column)

Procedure:

  • Dissolve the azide-modified peptide in PBS to a final concentration of 1-10 mg/mL.

  • Prepare a 10 mM stock solution of the DBCO-NHS ester in DMSO.

  • Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the peptide solution. The final DMSO concentration should be kept below 20% to avoid peptide precipitation.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purify the DBCO-labeled peptide using an appropriate method such as reverse-phase HPLC or a desalting column to remove unreacted DBCO reagent and byproducts.

  • Validate the final conjugate using techniques like SDS-PAGE or mass spectrometry.

Visualizations

Experimental Workflow for Peptide Modification

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_click Click Chemistry Reaction cluster_analysis Purification & Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Incorporate_Handles Incorporate Azide/Alkyne Functional Groups Peptide_Synthesis->Incorporate_Handles Click_Reaction CuAAC or SPAAC Reaction Incorporate_Handles->Click_Reaction Cleavage from Resin (if applicable) Purification Purification (e.g., HPLC) Click_Reaction->Purification Analysis Characterization (e.g., MS) Purification->Analysis Modified_Peptide Modified Peptide Analysis->Modified_Peptide

Caption: General experimental workflow for peptide modification using click chemistry.

Integrin Signaling Pathway Inhibition by a Click-Modified RGD Peptide

RGD (Arginine-Glycine-Aspartic acid) peptides are known to bind to integrin receptors, thereby inhibiting their interaction with the extracellular matrix (ECM) and modulating downstream signaling pathways involved in cell adhesion, migration, and survival. Click chemistry can be employed to cyclize or conjugate RGD peptides to other molecules, enhancing their stability and therapeutic potential.

integrin_signaling cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Intracellular ECM Extracellular Matrix (ECM) Integrin Integrin Receptor (e.g., αvβ3) ECM->Integrin Binds RGD_Peptide Click-Modified RGD Peptide RGD_Peptide->Integrin Inhibits FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Adhesion Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the integrin signaling pathway by a click-modified RGD peptide.

References

An In-depth Technical Guide to the Safe Handling and Application of N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for N3-D-Dap(Fmoc)-OH (Fmoc-3-azido-D-alanine), a crucial reagent in peptide synthesis and modification for researchers, scientists, and drug development professionals.

Compound Identification and Properties
PropertyValue
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-beta-azido-D-alanine
Synonyms Fmoc-D-Ala(N3)-OH, Fmoc-3-azido-D-alanine, Fmoc-D-Aza-OH
CAS Number 1016163-79-3[1]
Molecular Formula C18H16N4O4[1]
Molecular Weight 352.34 g/mol [1][2]
Appearance White to off-white solid[2]
Storage 2-8°C or -20°C

Safety and Handling Guidelines

The azide (B81097) moiety in this compound presents a potential explosion hazard if not handled and disposed of correctly; it is sensitive to heat, shock, and friction.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following personal protective equipment is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A flame-resistant laboratory coat

  • Closed-toe shoes

Engineering Controls
  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • An operational fire extinguisher and safety shower/eyewash station should be readily accessible.

Crucial Safety Reminders
  • Avoid Metal Spatulas: Never use metal spatulas or implements to handle this compound or any other azide-containing compound to avoid the risk of forming highly explosive heavy metal azides.

  • Avoid Acids: Avoid contact of azide compounds with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • Waste Segregation: Segregate all azide-containing waste from other chemical waste streams.

Disposal Procedures

Direct disposal of this compound is strongly discouraged. The recommended procedure is to first quench the azide functionality by reducing it to a primary amine, for example, via the Staudinger reaction.

Decontamination of Glassware:

  • Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the organic azide residue. Collect this rinse solvent as hazardous waste.

  • Decontamination: Rinse the glassware with solutions that destroy residual azide.

  • Standard Cleaning: After decontamination, wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or dry in an oven.

Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.

Experimental Protocols and Data

This compound is a versatile building block for solid-phase peptide synthesis (SPPS), enabling site-specific modifications through its bioorthogonal azide group. The azide serves as a handle for "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation.

Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.

Table 1: Reagents and Conditions for Coupling this compound

StepReagentEquivalents (relative to resin loading)Duration
Fmoc Deprotection 20% Piperidine (B6355638) in DMF-5 min, then 15 min
Coupling This compound31-2 hours
PyBOP or Castro's Reagent31-2 hours
DIEA or DIPEA61-2 hours

Note: Poor results have been obtained with HBTU or TBTU as coupling reagents for this amino acid. For difficult couplings, PyBOP is recommended.

Methodology:

  • Resin Swelling: Swell the resin (e.g., Fmoc-Rink Amide resin) in DMF for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution and repeat the piperidine treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling: In a separate vial, dissolve this compound (3 eq.), a coupling reagent like PyBOP (3 eq.), and DIEA (6 eq.) in DMF. Add this activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours. A Kaiser test can be performed to check for completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Post-Synthetical Modification: On-Resin CuAAC (Click Chemistry)

This protocol details the "clicking" of an alkyne-containing molecule to the side chain of the Dap(N3) residue.

Table 2: Reagents for On-Resin CuAAC

ReagentEquivalents/Concentration
Alkyne-modified molecule1.5 eq.
Copper(II) sulfate (B86663) (CuSO₄)0.1 eq.
Sodium Ascorbate (B8700270)0.5 eq. (freshly prepared 100 mM solution in water)
Aminoguanidine100 mM in water

Methodology:

  • Resin Preparation: Start with the resin-bound peptide containing the this compound residue. Swell the resin in the reaction solvent (e.g., DMSO or a THF/Water mixture).

  • Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Reaction Initiation: Add the copper(I) salt to the resin, followed immediately by a freshly prepared sodium ascorbate solution.

  • Incubation: Agitate the reaction mixture at room temperature for 16-18 hours, protected from light.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMSO (5 times), DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Cleavage: Cleave the modified peptide from the resin using an appropriate cleavage cocktail.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

G Disposal Workflow for this compound start Start: Used this compound and contaminated materials ppe Wear Appropriate PPE: Safety goggles, gloves, lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood quench Quench Azide Functionality (e.g., Staudinger Reaction) fume_hood->quench segregate Segregate Azide-Containing Waste quench->segregate decontaminate Decontaminate Glassware quench->decontaminate dispose_liquid Dispose of Quenched Liquid Waste as Hazardous Chemical Waste segregate->dispose_liquid dispose_solid Dispose of Contaminated Solids in a sealed bag as hazardous waste segregate->dispose_solid end End: Safe Disposal dispose_liquid->end dispose_solid->end decontaminate->end

Caption: Disposal workflow for this compound.

G SPPS Incorporation of this compound resin Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Couple this compound with PyBOP/DIEA in DMF wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 elongation Continue Peptide Chain Elongation (Repeat Deprotection, Coupling, Wash) wash2->elongation final_peptide End: Resin-Bound Peptide with Dap(N3) residue elongation->final_peptide

Caption: SPPS workflow for this compound incorporation.

G On-Resin CuAAC (Click Chemistry) Workflow start Start: Resin-Bound Peptide with Dap(N3) residue swell Swell Resin in Reaction Solvent start->swell add_reagents Add Alkyne-Molecule, CuSO4, and Sodium Ascorbate swell->add_reagents incubate Incubate at Room Temperature (Protect from light) add_reagents->incubate wash Wash Resin Extensively (DMSO, DMF, DCM, Methanol) incubate->wash cleave Cleave Modified Peptide from Resin wash->cleave end End: Purified, Modified Peptide cleave->end

Caption: General workflow for on-resin CuAAC.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N3-D-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool in chemical biology and drug development. N3-D-Dap(Fmoc)-OH, an Fmoc-protected D-2,3-diaminopropionic acid derivative featuring a bioorthogonal azide (B81097) group on the side chain, is a valuable building block for this purpose. This azide moiety serves as a chemical handle for post-synthetic modifications via highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation.[1] These reactions enable the precise conjugation of various functionalities, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, to peptides.[1]

This document provides a detailed protocol for the incorporation of this compound into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). It includes recommended coupling and cleavage conditions, quantitative data on reagent performance, and detailed experimental procedures to ensure high yield and purity of the target azide-containing peptide.

Data Presentation

The successful incorporation of this compound and the preservation of the azide functionality are critically dependent on the choice of coupling reagents and the composition of the cleavage cocktail.

Coupling Reagent Comparison

Uronium/aminium-based coupling reagents such as HBTU and TBTU have been reported to yield poor results when coupling this compound.[2][3] Phosphonium-based reagents are recommended for optimal coupling efficiency.[4]

Coupling ReagentTypeRecommended Reaction TimeKey AdvantagesKnown Limitations
PyBOP Phosphonium60-90 minutesHigh coupling efficiency, minimal racemization.Higher cost compared to uronium reagents.
HBTU/TBTU Uronium/Guanidinium-Lower cost.May result in lower yields and potential for guanidinylation side reactions.
Cleavage Cocktail Comparison for Azide Stability

The azide group is susceptible to reduction to an amine during the final acidic cleavage step, particularly in the presence of thiol-based scavengers. The following table, adapted from a study on a structurally similar azido-amino acid, Fmoc-L-Orn(N3)-OH, indicates the stability of the azide group in different cleavage cocktails.

Cleavage Cocktail (TFA/Scavengers)Amine/Azide Ratio (%)Recommendation
95% TFA / 2.5% H2O / 2.5% TISNot specified, but recommended for preserving the azide group.Highly Recommended
TFA / EDT / H2O / TISSignificant reduction observed.Not Recommended

Experimental Protocols

This section provides detailed step-by-step procedures for the manual solid-phase synthesis of a peptide containing this compound.

Materials
  • Resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids, including this compound

  • Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (B129727)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the sequential steps for elongating the peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. To ensure complete reaction, a longer coupling time of up to 90 minutes may be beneficial.

    • Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), continue coupling for another hour.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using the procedure described in step 2.

  • Final Washing: Wash the resin extensively with DMF (5 times), DCM (5 times), and finally with methanol (3 times) and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups while preserving the azide functionality.

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and HPLC analysis.

Visualizations

Experimental Workflow for SPPS Incorporation of this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (PyBOP, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Final_Wash Final Wash and Dry Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Wash->Cleavage Purification Purification (HPLC) Cleavage->Purification

References

Application Notes and Protocols: N3-D-Dap(Fmoc)-OH for Site-Specific Bioconjugation of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical technology in modern drug development and chemical biology. It allows for the precise attachment of various functionalities, such as fluorophores for imaging, polyethylene (B3416737) glycol (PEG) to enhance pharmacokinetic profiles, and cytotoxic agents for targeted drug delivery.[1] Nα-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid with a side-chain azide (B81097), N3-D-Dap(Fmoc)-OH, is a versatile building block that facilitates such precise modifications.[1][2]

Incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS), the azide moiety of this compound serves as a bioorthogonal handle.[1][3] This chemical handle is inert to the majority of biological functional groups, enabling highly selective modification through "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating a wide range of molecules to peptides.

These application notes provide a comprehensive guide, including detailed protocols, for the incorporation of this compound into synthetic peptides and their subsequent site-specific modification.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and characterization.

PropertyValueReferences
CAS Number 1016163-79-3
Molecular Formula C₁₈H₁₆N₄O₄
Molecular Weight 352.34 g/mol
Appearance White to off-white solid/powder
Purity (Typical) ≥98% (HPLC)
Storage Temperature 2-8°C or -20°C
Solubility Slightly soluble in DMF, DMSO, Methanol (B129727)
Key Functional Groups Fmoc (N-alpha protection), Azide (-N3 on side chain)

Experimental Workflows and Visualization

The general workflow for utilizing this compound encompasses two primary stages: solid-phase peptide synthesis (SPPS) for its incorporation and subsequent post-synthetic modification via click chemistry.

Peptide_Bioconjugation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Bioconjugation Post-Synthetic Bioconjugation Resin Resin Support AA_Coupling Amino Acid Couplings Resin->AA_Coupling Standard Cycles N3_Incorporation This compound Coupling AA_Coupling->N3_Incorporation Site-Specific Incorporation Chain_Elongation Chain Elongation N3_Incorporation->Chain_Elongation Continue Synthesis Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Azide_Peptide Azide-Functionalized Peptide Cleavage->Azide_Peptide Purified Peptide Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Peptide->Click_Reaction + Alkyne-Molecule Purification Purification (HPLC) Click_Reaction->Purification Conjugate Final Bioconjugate Purification->Conjugate

Figure 1: Overall workflow for site-specific peptide bioconjugation.

The cornerstone of the post-synthetic modification is the bioorthogonal click chemistry reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Reaction Azide Peptide-N3 Triazole Peptide-Triazole-R (Stable Conjugate) Azide->Triazole Alkyne R-C≡CH (Molecule of Interest) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Catalyst->Triazole

Figure 2: The CuAAC 'Click' Chemistry reaction scheme.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual coupling of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling reagents: PyBOP is recommended for coupling this compound. HBTU can yield poor results.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete reaction), extend the coupling time.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, with the next standard amino acid) cycles for all subsequent amino acids in the peptide sequence.

  • Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection. Wash the resin extensively with DMF (5 times), DCM (5 times), and finally with methanol (3 times), then dry under vacuum.

Protocol 2: On-Resin Bioconjugation via CuAAC

This protocol describes the modification of the resin-bound, azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized peptide-resin from Protocol 1

  • Alkyne-functionalized molecule (e.g., dye, drug; 5-10 equivalents)

  • Copper(I) source: Copper(II) sulfate (B86663) (CuSO₄, 1-2 equivalents) and Sodium Ascorbate (B8700270) (5-10 equivalents), or Copper(I) iodide (CuI)

  • Ligand (optional but recommended): TBTA or THPTA

  • Base: DIPEA

  • Solvents: DMF, DMSO, water

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.

  • Reaction Mixture Preparation:

    • In a separate vial, dissolve the alkyne-functionalized molecule in DMF or DMSO.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of CuSO₄ in water.

  • Reaction Setup:

    • Add the alkyne solution to the swollen resin.

    • Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.

    • Add DIPEA if required to maintain a basic pH.

  • Incubation: Agitate the reaction mixture at room temperature for 1-18 hours. The reaction can be protected from light, especially if using light-sensitive molecules.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 times), water (3 times), DMF (3 times), DCM (3 times), and Methanol (3 times).

Protocol 3: In-Solution Bioconjugation via CuAAC

This protocol details the modification of a purified, azide-containing peptide in solution.

Materials:

  • Purified azide-containing peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer

Procedure:

  • Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • To the peptide/alkyne solution, add the ligand (e.g., THPTA) solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitoring: The reaction progress can be monitored by RP-HPLC or LC-MS to track the consumption of the starting peptide and the formation of the product.

  • Purification: Once the reaction is complete, purify the modified peptide conjugate using reverse-phase HPLC to remove excess reagents and catalyst.

  • Final Product: Lyophilize the pure fractions to obtain the final bioconjugate as a powder.

Protocol 4: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups while preserving the azide functionality.

Critical Consideration: The azide group is susceptible to reduction under standard acidic cleavage conditions. The choice of scavengers is crucial. Triisopropylsilane (TIS) should be used cautiously or avoided, as it can reduce the azide. A scavenger cocktail with reduced silane (B1218182) content is recommended.

Comparative Data on Cleavage Cocktails: The following data, adapted from a study on a structurally similar azido-amino acid, highlights the importance of the cleavage cocktail composition in preserving the azide group.

Cleavage Cocktail Composition (TFA/Scavenger, v/v)Ratio of Amine (Reduced Azide) to Azide
95% TFA / 2.5% H₂O / 2.5% TISHigh proportion of amine
95% TFA / 5% H₂OLow proportion of amine
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISModerate proportion of amine
95% TFA / 2.5% H₂O / 2.5% EDT Minimal to no amine formation
(Data adapted from a study on Fmoc-L-Orn(N3)-OH, which is highly indicative for peptides containing this compound)

Recommended Cleavage Cocktail:

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water (H₂O)

  • 2.5% 1,2-Ethanedithiol (EDT)

Procedure:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate into a cold tube of diethyl ether to precipitate the peptide.

  • Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitation and Washing: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether multiple times.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Applications

The incorporation of this compound opens up a vast array of applications in peptide and protein chemistry:

  • Fluorescent and Biotin (B1667282) Labeling: Conjugation of fluorescent dyes or biotin enables the tracking and visualization of peptides in cellular imaging studies or their use in affinity-based purification and detection assays.

  • PEGylation: Attaching polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity.

  • Peptide-Drug Conjugates (PDCs): Cytotoxic drugs can be site-specifically attached to targeting peptides for selective delivery to cancer cells, minimizing off-target toxicity.

  • Peptide Macrocyclization: By incorporating both an azide (via this compound) and an alkyne-containing amino acid into the same peptide sequence, an intramolecular click reaction can be performed to generate structurally constrained, cyclic peptides, which often exhibit enhanced stability and bioactivity.

  • Surface Immobilization: Peptides can be attached to surfaces for applications in diagnostics, biomaterials, and microarray technologies.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostics, and research tools. The amino acid N3-D-Dap(Fmoc)-OH, a derivative of D-2,3-diaminopropionic acid, is a versatile building block for solid-phase peptide synthesis (SPPS). It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard SPPS and a bioorthogonal azide (B81097) (N3) moiety on the side chain. This azide group serves as a chemical handle for highly efficient and selective "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3]

The CuAAC reaction facilitates the covalent ligation of the azide-modified peptide to a diverse array of alkyne-containing molecules. This includes fluorophores for imaging, polyethylene (B3416737) glycol (PEG) for enhancing pharmacokinetic properties, and cytotoxic agents for targeted drug delivery.[2] The reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an ideal tool for peptide modification and the synthesis of complex biomolecules.[2]

These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent modification via CuAAC, a summary of quantitative data for reaction optimization, and an example of its application in modulating cellular signaling pathways.

Data Presentation

Table 1: General Conditions for Fmoc-SPPS Incorporation of this compound
ParameterConditionNotes
Resin Rink Amide, Wang, or other suitable resinsChoice depends on the desired C-terminal functionality.
Fmoc Deprotection 20% piperidine (B6355638) in DMFTypically, a 5-minute pre-treatment followed by a 15-minute treatment.
Amino Acid Coupling 3 eq. Fmoc-amino acid, 2.9 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEA in DMFStandard coupling conditions. PyBOP can be used for difficult couplings.
This compound Coupling 3 eq. This compound, 3 eq. PyBOP, 6 eq. DIEA in DMFActivation for 1-2 minutes before adding to the resin.
Reaction Time 2-4 hours at room temperatureCoupling completion can be monitored by the Kaiser test.
Washing DMF (5x), DCM (3x)Thorough washing is crucial to remove excess reagents.
Table 2: Comparative Analysis of On-Resin CuAAC Reaction Conditions for Azido-Peptides
Copper Source (eq.)Ligand (eq.)Reducing Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI (1.5)Piperidine (20%)Ascorbic Acid (excess)DMFRoom Temp-87.4 (Monomer)
[Cu4I4(pip)4]-Ascorbic Acid (excess)DMFRoom Temp-89.2 (Monomer)
CuIDIPEA-DMF25-79 (Monomer)
Copper wire--DMF505>95
CuSO4-Sodium Ascorbate (B8700270)tert-butanol/H2O (2:1)Room Temp868
CuSO4-Sodium AscorbateDMF100 (Microwave)0.2543
Copper(II) acetate-Sodium AscorbateH2O/MeCN (1:1)70-Unsuccessful

Note: Yields can be highly dependent on the peptide sequence, the nature of the alkyne, and whether the reaction is intramolecular (cyclization) or intermolecular.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Manual Fmoc-SPPS

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or PyBOP

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add fresh 20% piperidine in DMF and agitate for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add a freshly prepared TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to the resin. Incubate with agitation for 2-3 hours at room temperature. Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized peptide-resin from Protocol 1

  • Alkyne-functionalized molecule (5-10 equivalents)

  • Copper(I) Iodide (CuI) (1-2 equivalents)

  • DIPEA (5-10 equivalents)

  • DMF or THF

Procedure:

  • Resin Swelling and Washing: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).

  • Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 eq.) in a minimal amount of DMF or THF.

  • Catalyst and Base Addition: To the reaction vessel containing the resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).

  • Initiate Reaction: Add the solution of the terminal alkyne to the resin mixture. Agitate the reaction at room temperature for 12-18 hours. The reaction should be protected from light.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (B129727) (3 x 5 mL).

  • Cleavage: Cleave the modified peptide from the resin as described in Protocol 1, step 7.

Protocol 3: In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Purified, lyophilized azide-peptide

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution in DMSO/water

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • To the peptide solution, add the alkyne solution.

    • Add the TBTA or THPTA solution (ligand).

    • Add the CuSO4 solution.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution.

  • Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.

  • Purification: Purify the modified peptide using reverse-phase HPLC.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification Post-Synthetic Modification & Purification cluster_final Final Product resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling dap_coupling This compound Coupling deprotection1->dap_coupling coupling->deprotection1 Repeat for each AA elongation Chain Elongation dap_coupling->elongation deprotection2 Final Fmoc Deprotection elongation->deprotection2 on_resin_cuaac On-Resin CuAAC deprotection2->on_resin_cuaac cleavage2 Cleavage from Resin deprotection2->cleavage2 cleavage1 Cleavage from Resin on_resin_cuaac->cleavage1 purification Purification (HPLC) cleavage1->purification in_solution_cuaac In-Solution CuAAC in_solution_cuaac->purification final_product Modified Peptide purification->final_product cleavage2->in_solution_cuaac

Caption: Workflow for peptide modification using this compound.

Signaling Pathway: Bivalent Ligand-Induced Receptor Dimerization and Activation

The CuAAC reaction is instrumental in synthesizing multivalent ligands, which can be used to probe and manipulate cellular signaling pathways. For instance, a bivalent peptide ligand can induce the dimerization of G protein-coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling cascades.

receptor_dimerization_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor1 Receptor (Monomer 1) dimer Receptor Dimer (Active) receptor2 Receptor (Monomer 2) adaptor Adaptor Proteins (e.g., Grb2, Shc) dimer->adaptor Recruits & Activates ras Ras adaptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Activates response Cellular Response (Proliferation, Differentiation) transcription->response Regulates Gene Expression ligand Bivalent Ligand (Synthesized via CuAAC) ligand->receptor1 Binds ligand->receptor2 Binds & Bridges

Caption: Bivalent ligand-induced receptor dimerization and downstream signaling.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N3-D-Dap(Fmoc)-OH in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This powerful, copper-free click chemistry reaction enables the precise and stable conjugation of molecules to peptides and other biomolecules under physiological conditions, making it an invaluable tool in chemical biology, drug development, and materials science.

Introduction to SPAAC and this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that occurs between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, bicyclo[6.1.0]nonyne - BCN) and an azide (B81097). The reaction is driven by the release of ring strain in the cyclooctyne, proceeding rapidly and with high specificity without the need for a cytotoxic copper catalyst. This makes SPAAC ideal for applications in living systems.[1]

This compound is a versatile building block for Solid-Phase Peptide Synthesis (SPPS). It is a derivative of D-2,3-diaminopropionic acid where the α-amino group is protected by a base-labile Fmoc group, and the side chain contains an azide (-N3) functionality.[2] This orthogonal protection scheme allows for its seamless incorporation into a growing peptide chain using standard Fmoc-SPPS protocols. The azide group serves as a bioorthogonal handle for subsequent modification via SPAAC.[2][3][4]

Key Features of SPAAC:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, enabling in vivo applications.

  • Bioorthogonal: The azide and cyclooctyne functionalities are abiotic and do not cross-react with biological molecules.

  • High Reaction Rates: SPAAC exhibits favorable kinetics, proceeding efficiently even at low concentrations.

  • High Stability: The resulting triazole linkage is highly stable under a wide range of physiological conditions.

Applications of this compound in SPAAC

The ability to site-specifically introduce an azide into a peptide sequence opens up a multitude of applications:

  • Peptide and Protein Labeling: For visualization and tracking studies, fluorescent dyes, biotin (B1667282), or other reporter molecules functionalized with a strained alkyne can be conjugated to the azide-containing peptide.

  • Drug Development:

    • Peptide-Drug Conjugates (PDCs): Potent cytotoxic drugs can be attached to targeting peptides for specific delivery to cancer cells.

    • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides.

  • Mapping Protein-Protein Interactions: Through proximity labeling techniques, peptides containing this compound can be used to identify interacting proteins within cellular signaling pathways.

  • Surface Immobilization: Peptides can be attached to surfaces for various biotechnological applications, such as in biosensors or on microarrays.

  • Hydrogel Formation: SPAAC can be used to cross-link polymers for the creation of biocompatible hydrogels for tissue engineering and drug delivery.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the following table summarizes representative second-order rate constants for SPAAC reactions between azido-amino acids with similar structures and common cyclooctynes. This data can serve as a reasonable estimation for reaction planning. The reactivity of 3-azido-L-alanine is a close structural analog to the side chain of D-Dap(N3).

Azide-Containing MoietyCyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer Conditions
3-azido-L-alaninesulfo-DBCO-amine0.32 - 1.22PBS (pH 7), HEPES (pH 7)
Azidolysine-containing peptideDBCO-PEG0.34HBS (pH 7.4)

Disclaimer: The data presented above is for structurally similar azido-amino acids and should be used as a reference. Actual reaction rates with this compound may vary and should be determined empirically for specific applications.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the N3-D-Dap moiety using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or PyBOP)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the desired Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as for other amino acids. For challenging couplings, PyBOP is a recommended coupling reagent.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Peptide Preparation Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Amino_Acid_Coupling Washing2 Wash (DMF, DCM) Amino_Acid_Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Azide_Peptide Purified Azide-Peptide Purification->Azide_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified Peptide.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Solution

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to a purified peptide containing the N3-D-Dap moiety.

Materials:

  • Purified azide-containing peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug) (1.1-1.5 equivalents)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.

  • Organic co-solvent (e.g., DMSO), if required to dissolve the alkyne-functionalized molecule.

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the purified azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the strained alkyne-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

  • Purification: Once the reaction is complete, purify the final peptide conjugate from excess reagents using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

G cluster_Reactant_Prep Reactant Preparation cluster_Reaction SPAAC Reaction cluster_Purification Product Purification & Analysis Azide_Peptide Dissolve Azide-Peptide in Buffer (e.g., PBS) Mix Mix Reactants Azide_Peptide->Mix Alkyne_Molecule Dissolve Strained Alkyne (e.g., DBCO-Molecule) in Buffer/Co-solvent Alkyne_Molecule->Mix Incubate Incubate (Room Temp or 37°C, 1-24h) Mix->Incubate Monitor Monitor Progress (RP-HPLC or LC-MS) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate (RP-HPLC) Monitor->Purify Reaction Complete Characterize Characterize (Mass Spectrometry) Purify->Characterize Final_Product Final Peptide Conjugate Characterize->Final_Product

Caption: General Workflow for Solution-Phase Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Application Example: Mapping Protein-Protein Interactions in the EGFR Signaling Pathway using Proximity Labeling

This section outlines a conceptual workflow for identifying protein-protein interactions of a specific signaling protein, for instance, a kinase involved in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, using a peptide probe incorporating this compound.

Background: The EGFR signaling pathway is a complex network of protein interactions that plays a crucial role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is implicated in various cancers. Proximity labeling techniques coupled with mass spectrometry are powerful tools to map these protein interaction networks.

Conceptual Workflow:

  • Design and Synthesize a Peptide Probe: A peptide that specifically binds to a kinase in the EGFR pathway is synthesized using SPPS, incorporating N3-D-Dap at a non-binding-critical position.

  • Cellular Delivery and SPAAC Labeling: The azide-peptide probe is introduced into cells. Concurrently, a strained alkyne (e.g., DBCO) conjugated to a promiscuous biotin ligase (e.g., TurboID) is also delivered. The peptide probe binds to the target kinase, bringing the biotin ligase into close proximity.

  • Proximity Biotinylation: Upon addition of biotin, the ligase biotinylates proteins in its immediate vicinity, which are the interacting partners of the target kinase.

  • Cell Lysis and Enrichment: Cells are lysed, and biotinylated proteins are enriched using streptavidin-coated beads.

  • Mass Spectrometry and Data Analysis: The enriched proteins are identified and quantified by mass spectrometry. This provides a snapshot of the protein interaction network of the target kinase within the EGFR signaling pathway.

G cluster_Cellular_Process Cellular Proximity Labeling cluster_Analysis Analysis of Labeled Proteins EGF EGF EGFR EGFR EGF->EGFR Binds Target_Kinase Target Kinase EGFR->Target_Kinase Activates Azide_Peptide_Probe Azide-Peptide Probe (with N3-D-Dap) Target_Kinase->Azide_Peptide_Probe Binds Interacting_Proteins Interacting Proteins Target_Kinase->Interacting_Proteins Interacts with DBCO_Biotin_Ligase DBCO-Biotin Ligase Azide_Peptide_Probe->DBCO_Biotin_Ligase SPAAC Biotinylation Proximity Biotinylation DBCO_Biotin_Ligase->Biotinylation Adds Biotin Biotinylation->Interacting_Proteins Labels Cell_Lysis Cell Lysis Biotinylation->Cell_Lysis Streptavidin_Enrichment Streptavidin Enrichment Cell_Lysis->Streptavidin_Enrichment Mass_Spec Mass Spectrometry (LC-MS/MS) Streptavidin_Enrichment->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis PPI_Network Protein-Protein Interaction Network Data_Analysis->PPI_Network

Caption: Workflow for Mapping Protein-Protein Interactions using a SPAAC-based Proximity Labeling Strategy.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides using N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of peptides is a critical technique in chemical biology and drug development, enabling the visualization and tracking of peptides in biological systems. This document provides detailed application notes and protocols for the fluorescent labeling of peptides utilizing the unnatural amino acid N3-D-Dap(Fmoc)-OH (Fmoc-D-2,3-diaminopropionic acid with a side-chain azide). This method leverages the principles of bioorthogonal chemistry, specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1]

The incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) introduces a bioorthogonal azide (B81097) (-N3) handle. This azide group is chemically inert to most biological functional groups, allowing for its selective reaction with an alkyne-functionalized fluorescent probe in a subsequent step. This two-step approach ensures precise control over the labeling site and preserves the peptide's biological activity.

Principle of the Method

The overall workflow for fluorescently labeling a peptide using this compound involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position within the peptide sequence.

  • Peptide Cleavage and Deprotection: The synthesized azide-containing peptide is cleaved from the solid support, and all protecting groups are removed.

  • Fluorescent Labeling via Click Chemistry: The purified azide-modified peptide is reacted with an alkyne-containing fluorescent dye, resulting in the final fluorescently labeled peptide.

Data Presentation

Table 1: Typical Reagent Equivalents for SPPS Coupling Reactions
ReagentEquivalents (eq.)Purpose
Fmoc-Amino Acid3Building block for peptide chain
HBTU/HOBt or PyBOP2.9 / 3Coupling activators
DIPEA6Base for activation

Note: For difficult couplings, PyBOP is often recommended as the coupling reagent.[1]

Table 2: Comparison of Cleavage Cocktails for Azide-Containing Peptides
Cleavage Cocktail Composition (TFA:Scavenger)Azide StabilityComments
95:5 TFA:H2OGoodStandard, but may not be optimal for sensitive peptides.
95:2.5:2.5 TFA:TIS:H2OVery GoodTriisopropylsilane (TIS) is an effective scavenger.
94:5:1 TFA:DCM:EDTExcellentDichloromethane (DCM) and Ethanedithiol (EDT) can improve solubility and scavenging.

The stability of the azide group is crucial during the acidic cleavage step. The choice of scavengers in the trifluoroacetic acid (TFA) cocktail is critical to prevent the reduction of the azide to an amine.[2]

Table 3: Typical Yields for Azide-Peptide Synthesis and Labeling
StepTypical YieldFactors Influencing Yield
Crude Peptide Purity (Post-SPPS)60-95%Peptide length and sequence complexity.[3]
Purified Azide-Peptide Yield30-70%Based on initial resin loading and purification efficiency.[3]
Final Labeled Peptide Purity>98%After final HPLC purification.
Overall Yield of Labeled Peptide15-50%Highly dependent on the yields of the preceding steps.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or PyBOP

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound (or other Fmoc-amino acids):

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection of the Azide-Containing Peptide

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin.

  • Incubation: Incubate with agitation for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide by mass spectrometry.

Protocol 3: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling a purified peptide containing the N3-D-Dap residue in solution.

Materials:

  • Purified azide-containing peptide

  • Alkyne-modified fluorescent dye (1.5 eq.)

  • Copper(II) sulfate (B86663) (CuSO4) (0.1 eq.)

  • Sodium ascorbate (B8700270) (0.5 eq.)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (if needed to dissolve the alkyne dye)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the chosen buffer.

    • Dissolve the alkyne-modified dye in DMSO, and then dilute with the reaction buffer.

  • Prepare Catalyst Stock Solutions:

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of TBTA or THPTA in a DMSO/water mixture.

  • Reaction Setup:

    • To the peptide solution, add the alkyne-dye solution.

    • Add the TBTA or THPTA solution (ligand to stabilize Cu(I)).

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.

  • Purification: Purify the fluorescently labeled peptide by RP-HPLC.

  • Analysis: Confirm the final product by mass spectrometry.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_labeling Fluorescent Labeling resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling (including this compound) deprotection->coupling elongation Chain Elongation coupling->elongation Repeat cleavage Cleavage from Resin elongation->cleavage purification1 RP-HPLC Purification cleavage->purification1 verification1 Mass Spectrometry purification1->verification1 click_reaction CuAAC 'Click' Reaction verification1->click_reaction purification2 RP-HPLC Purification click_reaction->purification2 verification2 Mass Spectrometry purification2->verification2

Caption: Experimental workflow for fluorescent peptide labeling.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product peptide Azide-Modified Peptide (Peptide-N3) labeled_peptide Fluorescently Labeled Peptide (via Triazole Linkage) peptide->labeled_peptide + dye Alkyne-Fluorescent Dye (Dye-alkyne) dye->labeled_peptide + catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->labeled_peptide catalyzes

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols: N3-D-Dap(Fmoc)-OH in the Development of Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Dap(Fmoc)-OH, chemically known as (2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a versatile synthetic amino acid derivative that has become an invaluable tool in the development of sophisticated molecular probes.[1] Its unique structure, featuring a bioorthogonal azide (B81097) moiety and a base-labile Fmoc protecting group, allows for its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS).[1][2] The azide group serves as a chemical handle for subsequent, highly specific modification through "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This enables the precise, site-specific conjugation of various reporter molecules, including fluorophores, biotin (B1667282), and other bioactive compounds, for applications in diagnostics, molecular imaging, and drug delivery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below, offering essential data for experimental design and characterization.

PropertyValue
Chemical Formula C₁₈H₁₆N₄O₄
Molecular Weight 352.34 g/mol
Appearance White to beige amorphous solid
Melting Point >155 °C (decomposition)
Storage Temperature 2-8°C or -20°C
Solubility Slightly soluble in DMF, DMSO, Methanol
Purity (Typical) ≥98% (HPLC)
Azide IR Absorption ~2100 cm⁻¹

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: PyBOP (recommended to avoid side reactions)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours. A Kaiser test can be performed to check for reaction completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_0 Synthesis Cycle Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, PyBOP, DIPEA) Wash1->Coupling Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Coupling->Wash2 Repeat Repeat for Chain Elongation Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule (e.g., a fluorophore) to the azide-containing peptide while it is still attached to the solid support.

Materials:

  • Azide-modified peptide on resin

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

  • Copper(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate)

  • Ligand (e.g., TBTA or THPTA)

  • DIPEA

  • Solvents: DMF, DMSO, water, DCM

Procedure:

  • Resin Swelling: Swell the azide-peptide resin in DMF.

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-functionalized molecule, sodium ascorbate, and DIPEA in a mixture of DMSO and water.

  • Reaction Initiation: Add the reaction mixture to the swollen resin, followed by the addition of the copper(I) source.

  • Incubation: Agitate the reaction mixture at room temperature for 16-18 hours, protected from light if the conjugated molecule is light-sensitive.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1 (steps 7-9).

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of a cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore) to the purified azide-modified peptide in solution. This method is copper-free, which is advantageous for biological systems.

Materials:

  • Purified azide-containing peptide

  • DBCO-functionalized molecule (1.5-2 equivalents)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO

Procedure:

  • Reactant Preparation: Dissolve the purified azide-containing peptide in the aqueous buffer. Dissolve the DBCO-functionalized molecule in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the azide-peptide solution. Then, add the DBCO-molecule solution.

  • Reaction: Gently mix and allow the reaction to proceed at room temperature. Reaction times can vary (typically 1-12 hours) and can be monitored by RP-HPLC.

  • Purification: Purify the labeled peptide by RP-HPLC to remove any unreacted starting materials.

  • Analysis: Confirm the final product by mass spectrometry.

Click_Chemistry_Pathways cluster_Peptide Azide-Modified Peptide cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide_Peptide Peptide-N3 CuAAC_Reaction Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Azide_Peptide->CuAAC_Reaction SPAAC_Reaction Strain-Promoted Cycloaddition (Copper-Free) Azide_Peptide->SPAAC_Reaction Alkyne Alkyne-Probe Alkyne->CuAAC_Reaction CuAAC_Product Triazole-Linked Probe CuAAC_Reaction->CuAAC_Product DBCO DBCO-Probe DBCO->SPAAC_Reaction SPAAC_Product Triazole-Linked Probe SPAAC_Reaction->SPAAC_Product

Caption: Bioorthogonal "Click Chemistry" pathways for labeling azide-modified peptides.

Applications in Molecular Probe Development

The site-specific incorporation of this compound into peptides opens up a vast array of possibilities for creating functional molecular probes.

  • Fluorescent Labeling: The conjugation of fluorescent dyes allows for the tracking and visualization of peptides in cellular imaging studies, fluorescence microscopy, and flow cytometry.

  • Biotinylation: The attachment of biotin enables the use of labeled peptides in affinity-based purification, pull-down assays, and detection systems utilizing streptavidin conjugates.

  • Drug Conjugation: Bioactive small molecules or therapeutic payloads can be attached to peptides, facilitating targeted drug delivery.

  • Photoaffinity Labeling: While direct protocols using this compound for photoaffinity probes are not extensively detailed in the provided results, the azide handle is suitable for click chemistry conjugation to a separate molecule containing a photoreactive group (e.g., benzophenone, diazirine) and an alkyne. This two-component approach allows for the creation of probes to identify protein-ligand interactions.

Summary of Quantitative Data for Key Experiments

ExperimentReagentsConditionsTypical Outcome
SPPS Coupling of this compound PyBOP, DIPEA in DMF1-2 hours, room temperature>99% coupling efficiency for standard amino acids
On-Resin CuAAC Alkyne-probe, CuI, Sodium Ascorbate, DIPEA in DMSO16-18 hours, room temperatureHigh conjugation yield, product confirmed by MS
Solution-Phase SPAAC DBCO-probe in PBS/DMSO1-12 hours, room temperatureHigh efficiency, clean reaction, product confirmed by MS

Conclusion

This compound is a robust and versatile building block for the synthesis of custom molecular probes. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group provide a reliable platform for the site-specific labeling of peptides. The detailed protocols and data presented herein offer a comprehensive guide for researchers and scientists in the fields of chemical biology and drug development to effectively utilize this reagent in their research endeavors.

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids is a powerful strategy in peptide chemistry for the development of novel therapeutics and research tools. N3-D-Dap(Fmoc)-OH, an Fmoc-protected azido-functionalized diaminopropionic acid, is a valuable building block for introducing a bioorthogonal handle into peptides. This azido (B1232118) group allows for subsequent modifications, such as "click chemistry," enabling the attachment of various moieties like imaging agents, drugs, or polyethylene (B3416737) glycol (PEG).

The successful synthesis of peptides containing this compound hinges on the efficient removal of the Nα-Fmoc protecting group at each cycle of solid-phase peptide synthesis (SPPS). The choice of deprotection conditions is critical to ensure quantitative removal of the Fmoc group while minimizing side reactions that can compromise the integrity and purity of the final peptide. This document provides a detailed overview of Fmoc deprotection conditions for peptides containing this compound, including standard and alternative protocols, quantitative data on their performance, and troubleshooting guidelines.

Stability of the Azido Group

A primary concern when working with azido-functionalized amino acids is the stability of the azide (B81097) group throughout the synthesis. The azide functionality of this compound is chemically robust and stable under the standard basic conditions used for Fmoc deprotection, such as treatment with 20% piperidine (B6355638) in DMF.[1][2][3] Multiple cycles of Fmoc deprotection can be performed without significant degradation of the azide. However, the azide group can be susceptible to reduction during the final cleavage of the peptide from the resin, particularly when using thiol-containing scavengers like ethanedithiol (EDT).[1]

Standard Fmoc Deprotection Protocol

The most widely used method for Fmoc removal is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).

Experimental Protocol: Standard Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5 minutes at room temperature.

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Alternative Fmoc Deprotection Protocols

While piperidine is highly effective, its use can sometimes be associated with side reactions such as aspartimide formation (for peptides containing aspartic acid) and diketopiperazine formation at the dipeptide stage. Furthermore, piperidine is a controlled substance in some regions. For sensitive sequences or to mitigate these issues, alternative bases can be employed.

DBU/Piperidine Protocol

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can be used at lower concentrations than piperidine, often in combination with a small amount of piperidine to act as a dibenzofulvene scavenger. This combination can be particularly useful for sterically hindered or aggregation-prone sequences.

Experimental Protocol: DBU/Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture for 2-5 minutes at room temperature.

  • Repeat: Drain the solution and repeat the deprotection step one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Piperazine (B1678402)/DBU Protocol

Piperazine is a less nucleophilic and weaker base than piperidine, which can help to reduce base-catalyzed side reactions. Its deprotection kinetics can be slower, but this can be accelerated by the addition of DBU.

Experimental Protocol: Piperazine/DBU Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

  • Deprotection: Add the deprotection solution to the resin and agitate for 5-10 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF.

Quantitative Data on Deprotection Reagents

The choice of deprotection reagent can impact the overall yield and purity of the synthesized peptide. While specific comparative data for this compound containing peptides is limited, studies on other peptide sequences provide valuable insights.

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Peptide-Specific Yield (%)Reference
20% 4-Methylpiperidine/DMFNBC11285 6555
20% Piperidine/DMFNBC112806854
20% Piperazine/DMFNBC1128270 57
20% 4-Methylpiperidine/DMFNBC1951786551
20% Piperidine/DMFNBC19517572 54
20% Piperazine/DMFNBC195180 6350

Note: Data is for model peptides and serves as a general guideline. Yields and purities are sequence-dependent. Peptide-specific yield is calculated as (Total Crude Yield x Purity) / 100.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, and while the azido group of this compound is generally stable during deprotection, other issues can arise.

Epimerization

The basic conditions of Fmoc deprotection can lead to the epimerization of the α-carbon, particularly for C-terminal amino acids or sensitive residues like cysteine and histidine. While N3-D-Dap is not among the most susceptible residues, prolonged exposure to strong bases should be avoided. The use of milder bases like piperazine or shorter deprotection times can help minimize this risk. Studies on thioamide-containing peptides have shown that using 2% DBU in DMF can significantly reduce epimerization compared to 20% piperidine.

Deprotection ConditionPeptideEpimerization (%)
20% Piperidine in DMFThioamide Peptide 116
2% DBU in DMFThioamide Peptide 13
10% Piperidine in DMFThioamide Peptide 723
2% DBU in DMFThioamide Peptide 72

Note: Data from a study on thioamide-containing peptides, which are particularly prone to epimerization.

Guanidinylation

When using uronium/guanidinium-based coupling reagents like HBTU or HATU, a side reaction can occur where the activated amino acid reacts with the deprotected N-terminal amine to form a guanidinium (B1211019) group, leading to chain termination.

  • Prevention: To avoid this, it is recommended to use phosphonium-based coupling reagents such as PyBOP when incorporating Fmoc-L-Dap(N3)-OH.

Azide Reduction during Final Cleavage

As mentioned, the azide group is susceptible to reduction to an amine during the final cleavage from the resin, especially with thiol-containing scavengers.

  • Prevention: Avoid using scavengers like EDT. A safer alternative is a cleavage cocktail containing triisopropylsilane (B1312306) (TIS), for example, 95% TFA, 2.5% water, and 2.5% TIS. If a stronger reducing scavenger is necessary for other residues, dithiothreitol (B142953) (DTT) is a better choice than EDT for preserving the azide group.

Visualizing the Workflow and Chemical Principles

Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_resin Solid Support cluster_reagents Reagents Resin_Peptide Resin-Peptide-NH-CH(R)-CO-... Piperidine Piperidine (Base) Fmoc_Protected Fmoc-NH-Peptide-Resin Piperidine->Fmoc_Protected Attacks Fmoc group DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct Traps DBF Deprotected_Peptide H2N-Peptide-Resin Fmoc_Protected->Deprotected_Peptide 1. Proton Abstraction 2. β-Elimination Deprotected_Peptide->DBF_Adduct Release of Dibenzofulvene (DBF)

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Workflow for a Single SPPS Cycle

SPPS_Cycle Start Start with Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA(n+1)-OH (e.g., with PyBOP/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Fmoc-AA(n+1)-AA(n)-Resin Wash2->End

Caption: Workflow for one cycle of solid-phase peptide synthesis.

Orthogonal Protection Strategy of this compound

Orthogonal_Protection Molecule This compound α-Amine (Fmoc protected) Side Chain (Azido) Deprotection_Base Base (e.g., Piperidine) Molecule:f0->Deprotection_Base Labile Molecule:f1->Deprotection_Base Deprotection_Reduction Reduction (e.g., Staudinger) or Cycloaddition Molecule:f1->Deprotection_Reduction Reactive Molecule:f0->Deprotection_Reduction Free_Amine N3-D-Dap(H)-OH Free α-Amine Azido Side Chain Deprotection_Base->Free_Amine Stable1 Stable Modified_Side_Chain Fmoc-D-Dap(Modified)-OH Fmoc-protected α-Amine Modified Side Chain Deprotection_Reduction->Modified_Side_Chain Stable2 Stable

Caption: Orthogonal deprotection/modification of this compound.

Conclusion

The successful incorporation of this compound into peptides requires careful consideration of the Fmoc deprotection conditions. While the standard 20% piperidine in DMF protocol is generally effective and does not harm the azido group, alternative reagents such as DBU and piperazine offer valuable options for mitigating side reactions like epimerization and for synthesizing difficult sequences. The choice of deprotection strategy should be guided by the specific peptide sequence and the overall synthetic goals. By following the detailed protocols and being mindful of potential side reactions, researchers can efficiently synthesize high-purity peptides containing this compound for a wide range of applications in chemical biology and drug development.

References

Applications of N3-D-Dap(Fmoc)-OH in Materials Science and Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-fluorenylmethyloxycarbonyl)-Nβ-azido-D-2,3-diaminopropionic acid, commonly referred to as N3-D-Dap(Fmoc)-OH, is a versatile synthetic amino acid that has garnered significant attention in the fields of materials science and drug delivery.[1][2] Its unique structure, featuring a bioorthogonal azide (B81097) moiety on the side chain and an Fmoc-protected alpha-amine, makes it an invaluable building block for solid-phase peptide synthesis (SPPS).[3][4][5] This allows for the precise, site-specific incorporation of a reactive "handle" into peptides, which can then be selectively modified through highly efficient and specific "click chemistry" reactions.

The primary applications of this compound revolve around its ability to participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent conjugation of peptides to a wide array of molecules, including cytotoxic drugs, imaging agents, and polymers for hydrogel formation. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced materials and drug delivery systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₈H₁₆N₄O₄
Molecular Weight 352.34 g/mol
Appearance White to off-white powder
Storage 2-8°C
Key Functional Groups Fmoc (N-alpha protection), Azide (-N3 on side chain)

Applications in Drug Delivery: Peptide-Drug Conjugates (PDCs)

The site-specific modification of peptides with potent small molecule drugs is a rapidly advancing strategy in targeted therapy. This compound serves as a critical linker in the synthesis of peptide-drug conjugates (PDCs). By incorporating this compound into a tumor-targeting peptide, a cytotoxic agent functionalized with an alkyne group can be "clicked" onto the peptide, creating a highly selective drug delivery system.

Logical Workflow for Peptide-Drug Conjugate Synthesis

PDC_Workflow SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage 2. Cleavage from Resin & Purification SPPS->Cleavage CuAAC 3. CuAAC Click Chemistry (Conjugation to Alkyne-Drug) Cleavage->CuAAC Purification 4. Final PDC Purification (RP-HPLC) CuAAC->Purification Characterization 5. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Peptide-Drug Conjugate (PDC) Synthesis.

Experimental Protocols: Drug Delivery

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: PyBOP or HBTU/HOBt

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF. For HBTU/HOBt coupling, use HBTU (2.9 eq.) and HOBt (3 eq.).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a freshly prepared TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Incubate with agitation for 2-3 hours at room temperature.

    • Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes the conjugation of an alkyne-modified drug to the purified azide-containing peptide.

Materials:

  • Purified azide-containing peptide

  • Alkyne-modified drug molecule (1.5 eq.)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq.)

  • Sodium ascorbate (B8700270) (0.5 eq.)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (if needed to dissolve the alkyne molecule)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the chosen buffer.

    • Dissolve the alkyne-modified drug in a minimal amount of DMSO, and then dilute with the reaction buffer.

  • Prepare Catalyst Stock Solutions:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of THPTA in water.

  • Reaction Setup:

    • To the peptide solution, add the alkyne solution.

    • Add the THPTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

  • Purification: Purify the labeled peptide by RP-HPLC to remove the catalyst and any unreacted starting materials.

  • Analysis: Confirm the product by mass spectrometry.

Quantitative Data for SPPS and CuAAC:

ParameterValue/Condition
Amino Acid Coupling (SPPS)
This compound Equivalents3 eq.
Coupling Reagent Equivalents2.9-3 eq.
Base (DIPEA) Equivalents6 eq.
Coupling Time1-2 hours
CuAAC Reaction
Alkyne-Drug Equivalents1.5 eq.
CuSO₄ Equivalents0.1 eq.
Sodium Ascorbate Equivalents0.5 eq.
THPTA Equivalents0.1 eq.
Reaction Time1-4 hours
Purity (Post-HPLC) ≥95%

Applications in Materials Science: Biofunctional Hydrogels

Peptides functionalized with this compound can be used to create biofunctional hydrogels. These materials are promising for tissue engineering and controlled release applications. The azide groups on the peptides can react with alkyne-functionalized polymers, such as polyethylene (B3416737) glycol (PEG)-dialkyne, to form a crosslinked hydrogel network.

Signaling Pathway for Hydrogel Formation

Hydrogel_Formation cluster_reactants Reactants AzidePeptide Azide-Functionalized Peptide (containing N3-D-Dap) Catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) AzidePeptide->Catalyst AlkynePolymer Alkyne-Functionalized Polymer (e.g., PEG-dialkyne) AlkynePolymer->Catalyst Hydrogel Crosslinked Biofunctional Hydrogel Network Catalyst->Hydrogel CuAAC Click Reaction

Caption: Hydrogel formation via CuAAC click chemistry.

Experimental Protocols: Materials Science

Protocol 3: Synthesis of a Peptide-Based Hydrogel

This protocol provides a general method for forming a hydrogel by crosslinking an azide-functionalized peptide with a dialkyne-functionalized PEG.

Materials:

  • Purified azide-containing peptide (synthesized as in Protocol 1)

  • PEG-dialkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the azide-containing peptide in PBS to the desired concentration.

    • Dissolve the PEG-dialkyne in PBS to the desired concentration. The stoichiometry of azide to alkyne groups should be approximately 1:1.

  • Prepare Catalyst Solutions:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of THPTA in water.

  • Hydrogel Formation:

    • In a suitable mold, mix the azide-peptide solution and the PEG-dialkyne solution.

    • Add the THPTA and CuSO₄ solutions to the mixture.

    • Initiate gelation by adding the sodium ascorbate solution.

    • Gently mix the solution and allow it to stand at room temperature. Gelation time will vary depending on the concentration of reactants and catalyst.

  • Washing: Once the hydrogel has formed, it can be washed with PBS to remove any unreacted components and the catalyst.

Quantitative Data for Hydrogel Formation:

ParameterValue/Condition
Azide:Alkyne Ratio ~1:1
Peptide Concentration 0.5 - 5% (w/v)
PEG-dialkyne Concentration Dependent on desired crosslinking density
Gelation Time 5 - 60 minutes

Conclusion

This compound is a powerful and versatile building block for the development of advanced materials and drug delivery systems. Its compatibility with standard SPPS and the bioorthogonality of its azide group allow for the precise and efficient synthesis of complex, functionalized peptides. The protocols and data presented in these application notes provide a framework for researchers to utilize this compound in their own research, paving the way for novel therapeutics and biomaterials.

References

Unlocking Constrained Peptides: Application of N3-D-Dap(Fmoc)-OH in Peptide Stapling and Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The development of therapeutic peptides is often hampered by their poor metabolic stability and low cell permeability. Peptide stapling and cyclization are powerful strategies to overcome these limitations by constraining the peptide's conformation, thereby enhancing its proteolytic resistance, binding affinity, and ability to penetrate cell membranes. This application note provides a detailed overview and experimental protocols for the use of the non-canonical amino acid N3-D-Dap(Fmoc)-OH in peptide stapling and cyclization via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This methodology offers a robust and efficient means to generate structurally constrained peptides for various applications in research and drug development.

Introduction

This compound, or (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, is a versatile building block for solid-phase peptide synthesis (SPPS). Its orthogonal protecting group scheme, featuring a base-labile Fmoc group on the alpha-amine and a stable azide (B81097) moiety on the side chain, allows for its seamless integration into standard peptide synthesis protocols. The azide group serves as a chemical handle for the highly specific and efficient CuAAC reaction with an alkyne-containing counterpart to form a stable triazole linkage. This approach can be utilized for both intramolecular cyclization (peptide stapling) and intermolecular conjugation.

Peptide stapling with this compound and a corresponding alkyne-containing amino acid can rigidify the peptide's secondary structure, such as an α-helix, which is often crucial for mediating protein-protein interactions (PPIs). By pre-organizing the peptide into its bioactive conformation, stapling can significantly improve its binding affinity for its target. Furthermore, the resulting cyclic structure often exhibits enhanced resistance to proteolytic degradation and improved cell permeability.

Key Applications

  • Inhibition of Protein-Protein Interactions: Stapled peptides can mimic the α-helical domains of proteins to disrupt disease-relevant PPIs, such as the MDM2-p53 and β-catenin/BCL9 interactions, which are implicated in cancer.

  • Enhanced Drug Properties: Cyclization can improve the pharmacokinetic profile of peptide-based drugs by increasing their stability in biological fluids and enhancing their ability to cross cellular membranes.

  • Development of Novel Bioconjugates: The azide functionality of this compound can be used to conjugate peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.

Data Summary: Effects of Triazole Stapling on Peptide Properties

The following tables summarize quantitative data on the impact of triazole-based peptide stapling on key biophysical and pharmacological properties. While direct comparative data for this compound is not always available, data from studies using similar azido-amino acids in CuAAC-mediated stapling are presented to illustrate the general effects.

Table 1: Enhancement of α-Helicity by Triazole Stapling

Peptide Sequence (Target)Stapling Position (i, i+n)Linker Type% Helicity (Unstapled)% Helicity (Stapled)Reference
BCL9 peptide (β-catenin)i, i+7Single TriazoleLowMarked Increase[1]
Double-stapled BCL9 peptidei, i+7 and i+11, i+18Double TriazoleLow90%[2]
hACE2-derived peptidei, i+4Double TriazoleRandom Coil50.7%[3]

Table 2: Improvement of Binding Affinity to Target Proteins

Peptide (Target)StaplingBinding Affinity (Kd or Ki) - UnstapledBinding Affinity (Kd or Ki) - StapledFold ImprovementReference
BCL9 peptide (β-catenin)Double Triazole-Improved-[1]
p53-derived peptide (MDM2)Hydrocarbon Staple-Kd = 5-15 nM-[4]
Small Molecule (β-catenin/BCL9)--Ki = 0.76 ± 0.044 μM-

Table 3: Enhancement of Proteolytic Stability

PeptideStapling MethodHalf-life (t1/2) in Protease Solution (Unstapled)Half-life (t1/2) in Protease Solution (Stapled)Reference
WKWK peptideCuAAC Cyclization3 minutesIncreased Stability
BCL9 peptidesTriazole Stapling-Better resistance to proteolytic degradation
General ObservationGeneral CyclizationLowSignificantly Increased

Table 4: Impact on Cell Permeability

PeptideStapling/CyclizationCell Permeability (Assay)ObservationsReference
Stapled PeptidesVariedEpifluorescence MicroscopyStrongly related to staple type and formal charge.
Cyclic HexapeptidesMacrocyclizationPAMPACyclic products displayed better permeability than acyclic analogs.
dPMI-δ peptide (MDM2 inhibitor)Staplingp53 reporter assayStapling imparted cell permeability.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound during standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate))

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat the piperidine treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes. For difficult couplings, PyBOP is recommended.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating free amines), continue coupling for another hour.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Peptide Stapling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the intramolecular cyclization of a resin-bound peptide containing both an azide (from this compound) and an alkyne-containing amino acid.

Materials:

  • Resin-bound peptide containing both azide and alkyne functionalities

  • Copper(I) source: Copper(I) iodide (CuI) or Tetrakis(acetonitrile)copper(I) hexafluorophosphate

  • Ligand (optional but recommended): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the peptide from oxidative damage.

  • Base: DIPEA

  • Solvent: DMF or a mixture of DMF/DCM

Procedure:

  • Resin Preparation: Swell the resin-bound linear peptide in the reaction solvent.

  • Reaction Setup: In a reaction vessel, add the swollen resin.

  • Reagent Addition: Add a solution of the copper(I) source (e.g., 0.1-1 equivalent), ligand (if used, e.g., 1 equivalent), and DIPEA (e.g., 2 equivalents) in DMF.

  • Incubation: Agitate the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 times), a 5 mM sodium diethyldithiocarbamate (B1195824) solution in DMF (to remove copper), DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 3: In-Solution Peptide Cyclization via CuAAC

This protocol is for the cyclization of a purified, linear peptide containing both azide and alkyne groups in solution.

Materials:

  • Purified, lyophilized linear peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent: Sodium ascorbate (B8700270) (prepare fresh)

  • Ligand: THPTA or TBTA

  • Solvent: A mixture of water and an organic solvent like DMSO or t-butanol

Procedure:

  • Peptide Dissolution: Dissolve the linear peptide in the chosen solvent system to a final concentration of approximately 0.1-1 mM.

  • Reagent Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in water or a suitable solvent.

  • Reaction Initiation: To the peptide solution, add the ligand solution (e.g., 0.1 equivalents), followed by the CuSO₄ solution (e.g., 0.1 equivalents). Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5-1 equivalent).

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the cyclized product.

  • Purification: Once the reaction is complete, purify the cyclic peptide by RP-HPLC.

  • Final Product: Lyophilize the pure fractions to obtain the final cyclized peptide.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the application of stapled peptides.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_stapling On-Resin Stapling (CuAAC) cluster_final Final Steps resin Start: Resin deprotect1 Fmoc Deprotection resin->deprotect1 couple_AA Couple Fmoc-AA-OH deprotect1->couple_AA couple_AA->deprotect1 Repeat n times couple_N3 Couple this compound couple_AA->couple_N3 couple_alkyne Couple Alkyne-AA couple_N3->couple_alkyne deprotect2 Final Fmoc Deprotection couple_alkyne->deprotect2 linear_peptide Resin-Bound Linear Peptide deprotect2->linear_peptide cuaac Add Cu(I), Ligand, Base linear_peptide->cuaac stapled_resin Resin-Bound Stapled Peptide cuaac->stapled_resin cleavage Cleavage & Deprotection stapled_resin->cleavage purification RP-HPLC Purification cleavage->purification final_product Purified Stapled Peptide purification->final_product

Caption: General workflow for the synthesis of a stapled peptide using this compound.

MDM2_p53_pathway cluster_normal Normal Cell Function cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_intervention Therapeutic Intervention p53 p53 mdm2 MDM2 p53->mdm2 Activates transcription degradation p53 Degradation mdm2->p53 Binds and ubiquitinates p53_cancer p53 degradation_cancer Excessive p53 Degradation mdm2_cancer MDM2 (overexpressed) mdm2_cancer->p53_cancer Inhibits apoptosis_blocked Apoptosis Blocked degradation_cancer->apoptosis_blocked stapled_peptide Stapled Peptide (p53 mimic) mdm2_inhibited MDM2 stapled_peptide->mdm2_inhibited Inhibits MDM2-p53 interaction p53_restored p53 Restored apoptosis_restored Apoptosis Induced p53_restored->apoptosis_restored Activates

Caption: Inhibition of the MDM2-p53 interaction by a stapled peptide to restore apoptosis.

Wnt_pathway cluster_active Active Wnt Signaling (Cancer) cluster_nucleus cluster_inhibition Inhibition by Stapled Peptide wnt Wnt Signal receptor Frizzled/LRP wnt->receptor beta_catenin β-catenin (stabilized) receptor->beta_catenin Inhibits degradation nucleus Nucleus beta_catenin->nucleus Translocates bcl9 BCL9 beta_catenin->bcl9 Binds tcf TCF/LEF bcl9->tcf Co-activates gene_transcription Oncogene Transcription tcf->gene_transcription stapled_bcl9 Stapled BCL9 Peptide beta_catenin_inhibited β-catenin stapled_bcl9->beta_catenin_inhibited Blocks BCL9 binding site bcl9_inhibited BCL9 transcription_blocked Oncogene Transcription Blocked

Caption: Disruption of the Wnt signaling pathway via inhibition of the β-catenin/BCL9 interaction.

Conclusion

This compound is a valuable tool for the synthesis of stapled and cyclized peptides. The CuAAC reaction provides a reliable and efficient method for introducing conformational constraints, leading to peptides with improved helicity, binding affinity, proteolytic stability, and cell permeability. The protocols and data presented herein offer a comprehensive guide for researchers and drug developers looking to leverage this technology for the creation of novel peptide-based therapeutics and research tools. The ability to systematically enhance the drug-like properties of peptides opens up new avenues for targeting challenging intracellular protein-protein interactions.

References

Troubleshooting & Optimization

Technical Support Center: N3-D-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-D-Dap(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of this azido-amino acid into peptide sequences via SPPS.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Question: My monitoring test (e.g., Kaiser test) indicates a poor coupling yield after the introduction of Fmoc-N3-D-Dap-OH. What are the potential causes and how can I resolve this?

Answer: Low coupling efficiency with Fmoc-N3-D-Dap-OH is a common challenge in SPPS.[1][2] The primary factors to investigate are the choice of coupling reagent, reaction conditions, steric hindrance, and potential on-resin aggregation.[1]

Potential Causes and Solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amino acids like this compound, more potent coupling reagents are often required.[1] Uronium/guanidinium-based reagents like HBTU and TBTU have been reported to give poor results.[3] Phosphonium-based reagents like PyBOP are highly recommended for better outcomes.

  • Insufficient Reaction Time or Equivalents: Standard coupling times may not be sufficient.

    • Recommended Action: Increase the coupling reaction time to at least 60-90 minutes. Also, consider using a higher excess of Fmoc-N3-D-Dap-OH and the coupling reagent (e.g., 3-5 equivalents).

  • Steric Hindrance: The azido-propyl side chain can cause steric hindrance, especially when coupling to a bulky N-terminal amino acid on the resin.

    • Recommended Action: Employ a "double coupling" strategy. After the initial coupling, wash the resin and repeat the procedure with a fresh solution of the activated amino acid.

  • Secondary Structure Formation: The growing peptide chain can form secondary structures or aggregate on the resin, making the N-terminal amine less accessible.

    • Recommended Action: Consider using a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM. The addition of chaotropic salts like LiCl (0.2-0.5 M) to the coupling mixture can also be beneficial for disrupting secondary structures.

Issue 2: Side Reactions Involving the Azide (B81097) Group

Question: I am observing unexpected byproducts in my final peptide. Could the azide group be reacting during synthesis or cleavage?

Answer: While the azide group is generally stable under standard SPPS conditions, it can be susceptible to reduction during the final cleavage from the resin, particularly with certain scavengers.

  • Azide Reduction during Cleavage: Thiol-containing scavengers, such as ethanedithiol (EDT), can cause significant reduction of the azide group to an amine.

    • Identification: The reduced product will have a mass decrease of 26 Da (N2) corresponding to the conversion of the azido-diaminopropionic acid residue to a diaminopropionic acid (Dap) residue.

    • Prevention: Avoid using thiol-based scavengers like EDT. A safer alternative is a cleavage cocktail containing triisopropylsilane (B1312306) (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS). If a reducing scavenger is necessary for other residues like methionine or cysteine, dithiothreitol (B142953) (DTT) is a better choice than EDT for preserving the azide group.

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for this compound?

A1: For sterically hindered amino acids, more potent coupling reagents are often required. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended for coupling this compound. Uronium-based reagents such as HBTU and TBTU have been reported to yield poor results.

Q2: Is a double coupling necessary for this compound?

A2: A double coupling is a highly recommended strategy, especially for difficult couplings. After the initial coupling reaction, draining the reaction vessel and adding a fresh solution of the activated this compound for a second coupling can significantly improve the yield.

Q3: Are there any additives that can enhance the coupling efficiency?

A3: Yes, additives that disrupt secondary structures and improve resin solvation can be beneficial. High concentrations of chaotropic salts like LiCl (0.2-0.5 M) can be added to the coupling mixture.

Q4: Can I use microwave heating to improve the coupling efficiency?

A4: While microwave-assisted peptide synthesis can improve coupling efficiency for many amino acids, caution should be exercised with azido (B1232118) compounds due to their potential thermal instability. If you opt for elevated temperatures, it is crucial to perform small-scale optimization experiments first and ensure the temperature does not exceed safe limits for azides.

Q5: What are the best practices for handling and storing this compound?

A5: this compound is an organic azide. While generally stable under normal laboratory conditions, it is good practice to avoid excessive heat, shock, or friction. Store the compound at the recommended temperature (typically 2-8°C) and handle it in a well-ventilated area.

Data Summary

The choice of coupling reagent significantly impacts the success of incorporating this compound. The following table summarizes the performance of different coupling reagents.

Coupling ReagentTypeReported Coupling Yield (%) (for challenging sequences)Recommended Reaction TimeKey AdvantagesKnown Limitations
PyBOP Phosphonium10-29%60-90 minutesHigh coupling efficiency, minimal racemization.Higher cost compared to uronium reagents.
HBTU Uronium/Guanidinium3-6%60-90 minutesCommonly used, lower cost.Can cause guanidinylation of the N-terminal amine, not recommended for this compound.

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using PyBOP

This protocol is recommended for achieving the best results when incorporating this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (1.5-2.0 eq. relative to resin loading) and PyBOP (1.5-2.0 eq.) in DMF. Add DIPEA (3.0-4.0 eq.) to the solution and pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), continue coupling for another hour or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

Protocol 2: Test Cleavage and HPLC Analysis for Incomplete Coupling

This protocol allows for a quick assessment of coupling efficiency.

  • Resin Sampling: After the coupling step, remove a small sample of the resin (approximately 2-5 mg).

  • Washing: Thoroughly wash the resin sample with DMF, followed by DCM, and then dry it under vacuum.

  • Test Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Add a small volume (e.g., 100 µL) to the dried resin sample and allow the cleavage to proceed for 1-2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Sample Preparation for HPLC: Dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample using reverse-phase HPLC. An incomplete coupling will be indicated by the presence of a significant peak corresponding to the truncated peptide (the sequence without the Dap(N3) residue) in addition to the desired product peak.

Visualizations

Troubleshooting_Workflow Start Low Coupling Efficiency of This compound Detected CheckReagents Verify Reagent Quality (Amino Acid, Coupling Reagents, Solvents) Start->CheckReagents OptimizeProtocol Optimize Coupling Protocol CheckReagents->OptimizeProtocol Reagents OK DoubleCouple Perform Double Coupling OptimizeProtocol->DoubleCouple Standard protocol fails CheckAggregation Assess Peptide Aggregation OptimizeProtocol->CheckAggregation If known difficult sequence ChangeReagent Switch to a More Potent Coupling Reagent (e.g., PyBOP) DoubleCouple->ChangeReagent Still incomplete Success Coupling Successful DoubleCouple->Success Problem solved ChangeReagent->Success Problem solved Additives Consider Additives (e.g., LiCl) Additives->Success CheckAggregation->Additives ChangeSolvent Use Aggregation-Disrupting Solvents (e.g., DMF/DCM) CheckAggregation->ChangeSolvent ChangeSolvent->Success

Caption: Troubleshooting workflow for poor coupling of this compound.

Logical_Relationships Problem Poor Coupling Efficiency Cause1 Steric Hindrance Problem->Cause1 Cause2 Suboptimal Activation Problem->Cause2 Cause3 Peptide Aggregation Problem->Cause3 Solution1a Double Coupling Cause1->Solution1a Solution1b Increase Reaction Time Cause1->Solution1b Solution2 Use Potent Coupling Reagents (PyBOP) Cause2->Solution2 Solution3a Use Chaotropic Salts (LiCl) Cause3->Solution3a Solution3b Change Solvents Cause3->Solution3b

Caption: Logical relationships between problems, causes, and solutions.

References

Preventing side reactions with N3-D-Dap(Fmoc)-OH during peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting assistance and answers to frequently asked questions regarding the incorporation of N3-D-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound during peptide synthesis?

A1: The two main side reactions to be aware of when using this compound are:

  • Guanidinylation: This occurs during the coupling step when using uronium/guanidinium-based activating agents like HBTU or TBTU. The activated amino acid can react with the deprotected N-terminal amine of the peptide chain to form a guanidinium (B1211019) group, which terminates the chain elongation.[1]

  • Azide (B81097) Reduction: The azide group on the side chain is susceptible to reduction to a primary amine during the final cleavage from the resin. This is particularly problematic when using cleavage cocktails that contain thiol-based scavengers such as ethanedithiol (EDT).[1][2]

Q2: Is the azide group of this compound stable to the standard Fmoc-deprotection conditions?

A2: Yes, the azide functional group is robust and stable under the standard basic conditions used for Fmoc deprotection, which typically involves treatment with 20% piperidine (B6355638) in DMF.[1] You can perform multiple deprotection cycles without significant degradation of the azide.

Q3: Can I use heat to improve the coupling efficiency of this compound?

A3: While heating can sometimes improve coupling efficiency for difficult sequences, it is generally not recommended for this compound. As an organic azide, it is prudent to avoid excessive heat to prevent any potential decomposition.[1] Sticking to optimized coupling reagents and reaction times at room temperature is a safer approach.

Q4: My peptide containing the Dap(N3) residue has poor solubility. What can I do?

A4: Poor solubility can be a challenge with hydrophobic or apolar peptides. If the incorporation of the relatively apolar Dap(N3) residue worsens this issue, consider incorporating solubilizing tags or sequences into your peptide design.

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of this compound and subsequent peptide processing.

Issue 1: Low Coupling Efficiency or Deletion of the Dap(N3) Residue
  • Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide sequence lacking the N3-D-Dap residue.

  • Potential Cause: Suboptimal activation and coupling conditions for this non-standard amino acid. Uronium-based reagents like HBTU and TBTU are known to be less effective for coupling azido-amino acids.

  • Solution:

    • Change Coupling Reagent: Switch from uronium-based reagents (HBTU, TBTU) to a phosphonium-based reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or Castro's reagent. These have demonstrated higher efficiency for coupling azido-amino acids.

    • Optimize Reaction Conditions: Increase the coupling reaction time to at least 60-90 minutes and use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents).

    • Perform a Double Coupling: After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of the activated amino acid.

Issue 2: Unexpected Mass Increase of +42 Da in the Crude Peptide
  • Symptom: MS analysis shows a major side product with a mass increase corresponding to the addition of a guanidinium moiety.

  • Potential Cause: Guanidinylation side reaction caused by the use of HBTU or TBTU as the coupling reagent.

  • Solution: The most effective prevention is to avoid HBTU and TBTU for the coupling of this compound. As mentioned above, switching to a phosphonium-based reagent like PyBOP will prevent this side reaction.

Issue 3: Unexpected Mass Decrease of 26 Da in the Final Peptide
  • Symptom: The final purified peptide shows a mass that is 26 Da lower than the expected mass, corresponding to the loss of N2.

  • Potential Cause: Reduction of the side-chain azide group to an amine during the final cleavage from the resin. This is commonly caused by the presence of thiol-based scavengers in the cleavage cocktail.

  • Solution:

    • Modify the Cleavage Cocktail: Avoid using ethanedithiol (EDT) in your cleavage cocktail. A highly effective and recommended alternative is a cocktail containing triisopropylsilane (B1312306) (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Alternative Thiol Scavenger: If a thiol scavenger is necessary for the deprotection of other residues (e.g., Cysteine or Methionine), dithiothreitol (B142953) (DTT) has been shown to be a better option than EDT for preserving the azide group.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentTypeReported Coupling Yield (%) (for challenging sequences)Recommended Reaction TimeKey AdvantagesKnown Limitations
PyBOP Phosphonium10-29%60-90 minutesHigh coupling efficiency, minimal racemization.Higher cost compared to uronium reagents.
HBTU Uronium/Guanidinium3-6%60-120 minutesCost-effective, good for standard couplings.Can form guanidinylation side products, lower efficiency with Dap(N3).
TBTU Uronium/Guanidinium3-6%60-120 minutesSimilar to HBTU.Can form guanidinylation side products, lower efficiency with Dap(N3).

Data compiled from publicly available information.

Table 2: Effect of Cleavage Cocktail Composition on Azide Group Stability

Cleavage Cocktail Composition (TFA/Scavengers)Cleavage Time (hours)Desired Azide-Containing Peptide (%)Reduced Amine Side Product (%)
95% TFA / 2.5% TIS / 2.5% H₂O2>95%<5%
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT2~50%~50%
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT2>90%<10%

This data is adapted from a study on a structurally analogous azido-amino acid and is indicative of the expected outcomes for peptides containing this compound.

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using PyBOP
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: To check for completion, a small sample of resin beads can be taken for a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction can be extended for another hour.

  • Washing: Following the coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Recommended Cleavage Protocol to Preserve the Azide Group
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove the majority of the TFA.

  • Peptide Precipitation: Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the final peptide pellet under vacuum to remove any residual ether.

Visual Workflow

TroubleshootingWorkflow start Start: Peptide Synthesis with this compound check_coupling Analyze Crude Peptide by MS start->check_coupling coupling_ok Coupling Successful check_coupling->coupling_ok Expected Mass Found low_coupling Issue: Low Coupling Efficiency or Deletion Detected check_coupling->low_coupling Deletion Detected guanidinylation Issue: Guanidinylation (+42 Da Mass Shift) check_coupling->guanidinylation Unexpected Mass Increase cleavage Proceed to Final Cleavage coupling_ok->cleavage solution_coupling_reagent Solution: 1. Switch to PyBOP/Phosphonium Reagent 2. Increase Equivalents/Time 3. Perform Double Coupling low_coupling->solution_coupling_reagent guanidinylation->solution_coupling_reagent solution_coupling_reagent->start Re-synthesize check_cleavage Analyze Final Peptide by MS cleavage->check_cleavage cleavage_ok Cleavage Successful Azide Intact check_cleavage->cleavage_ok Expected Mass Found azide_reduction Issue: Azide Reduction (-26 Da Mass Shift) check_cleavage->azide_reduction Unexpected Mass Decrease end_product Final Purified Peptide cleavage_ok->end_product solution_cleavage_cocktail Solution: 1. Avoid EDT in Cleavage Cocktail 2. Use TFA/TIS/H2O 3. Use DTT if Thiol is Required azide_reduction->solution_cleavage_cocktail solution_cleavage_cocktail->cleavage Re-cleave or Re-synthesize

Troubleshooting workflow for this compound incorporation.

References

Troubleshooting poor yields in N3-D-Dap(Fmoc)-OH click chemistry reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N3-D-Dap(Fmoc)-OH Click Chemistry

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

A1: this compound, or (2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a non-proteinogenic amino acid derivative.[1] It contains an azide (B81097) (-N3) group on the side chain and an Fmoc protecting group on the α-amine.[1][2] Its primary use is in Solid-Phase Peptide Synthesis (SPPS) to introduce a bioorthogonal "handle" for "click chemistry."[2][3] This allows for the precise, post-synthetic modification of peptides with alkyne-containing molecules like fluorophores, PEG chains, or cytotoxic drugs.

Q2: Which type of click chemistry is this compound used for?

A2: this compound is suitable for two main types of click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, where a copper(I) catalyst joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN). It is particularly useful in biological systems where copper toxicity is a concern.

Q3: My CuAAC reaction yield is very low. What are the most common initial checks?

A3: Low yield is a frequent issue with several potential causes. Start by checking the following:

  • Catalyst Activity: The active catalyst is Copper(I). Ensure your copper source is active and the reducing agent (typically sodium ascorbate) is fresh. Sodium ascorbate (B8700270) solutions should be made immediately before use as they degrade in the presence of oxygen.

  • Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Reagent Quality & Solubility: Verify the purity of your azide- and alkyne-containing molecules. Ensure all reactants are fully dissolved in the reaction solvent. Poor solubility is a major cause of incomplete reactions. Sonication may help dissolve reagents.

Q4: What is the role of a ligand in the CuAAC reaction?

A4: While not strictly required, a copper-stabilizing ligand is highly recommended. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve multiple purposes: they protect the Cu(I) catalyst from oxidation and disproportionation, accelerate the reaction rate, and prevent copper-mediated damage to sensitive biomolecules like peptides.

Q5: Can the Fmoc protecting group interfere with the click reaction?

A5: The Fmoc group is stable under the neutral or slightly acidic conditions of a typical CuAAC reaction. However, if your protocol involves basic conditions, premature cleavage of the Fmoc group could occur. Generally, the click reaction is performed on the side chain while the N-terminal Fmoc group remains intact, preserving that position for further peptide synthesis if needed.

Troubleshooting Guide for Poor Reaction Yields

This guide provides a systematic approach to diagnosing and solving poor yields in your this compound click chemistry reactions.

Issue 1: Low or No Product Formation

If you observe minimal or no formation of your desired triazole product, consider the following factors related to your reaction components and conditions.

  • Problem: Inactive Cu(I) Catalyst.

  • Cause: The Cu(I) species is readily oxidized by dissolved oxygen. The reducing agent (sodium ascorbate) may have degraded.

  • Solution:

    • Prepare Fresh Reagents: Always use a freshly prepared solution of sodium ascorbate.

    • Degas Solvents: Thoroughly degas all solvents and buffers by sparging with nitrogen or argon for 15-20 minutes before use.

    • Use a Ligand: Add a copper-stabilizing ligand like THPTA at a 1:1 to 5:1 ligand-to-copper ratio. The ligand protects the Cu(I) from oxidation.

    • Order of Addition: A recommended practice is to first mix the Cu(II) salt (e.g., CuSO₄) with the ligand, add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the fresh sodium ascorbate solution.

  • Problem: Poor Reagent Solubility.

  • Cause: The peptide containing this compound or the alkyne partner may not be fully dissolved in the reaction medium.

  • Solution:

    • Solvent Choice: Use a solvent system known to dissolve your substrates, such as DMF, DMSO, or aqueous buffers. Polar solvents are generally preferred as they can stabilize the reaction's transition state. For peptides, aqueous mixtures with organic co-solvents (e.g., DMSO/water) are common.

    • Aid Dissolution: Use sonication to help dissolve sparingly soluble reagents.

  • Problem: Suboptimal pH.

  • Cause: The efficiency of the CuAAC reaction is pH-sensitive.

  • Solution:

    • Maintain pH: Ensure the reaction pH is maintained between 4 and 7. Extreme pH levels can lead to reactant degradation or unwanted side reactions.

Issue 2: Significant Side Product Formation

The presence of unexpected impurities can complicate purification and reduce the yield of the desired product.

  • Problem: Alkyne Homodimerization (Glaser Coupling).

  • Cause: This occurs when the Cu(I) catalyst is oxidized to Cu(II), which promotes the oxidative coupling of terminal alkynes.

  • Solution:

    • Maintain Reducing Environment: Ensure a sufficient concentration of sodium ascorbate is present throughout the reaction to keep the copper in the +1 oxidation state.

    • Use a Ligand: A copper-stabilizing ligand like TBTA or THPTA is highly effective at preventing this side reaction by protecting the Cu(I) catalyst.

  • Problem: Peptide or Protein Degradation.

  • Cause: Reactive oxygen species (ROS) can be generated during the reduction of Cu(II) by ascorbate, which can damage sensitive amino acid residues.

  • Solution:

    • Add Scavengers: Include a ROS scavenger such as aminoguanidine (B1677879) in the reaction mixture to protect the biomolecule.

    • Use Excess Ligand: Using the ligand in excess (e.g., 5 equivalents relative to copper) can also help by acting as a sacrificial reductant.

Data Presentation: Recommended Reaction Conditions

The optimal conditions can be substrate-dependent, but the following table provides a validated starting point for a solution-phase CuAAC reaction.

ParameterRecommended RangeRationale & Notes
Limiting Reactant Conc. 50 µM - 1 mMHigher concentrations generally lead to faster reactions.
Excess Reagent 1.2 - 1.5 equivalentsA slight excess of the non-limiting partner (azide or alkyne) can drive the reaction to completion.
Copper(II) Sulfate 0.1 - 0.5 equivalentsRelative to the limiting reactant. Higher concentrations may be needed for difficult reactions.
Sodium Ascorbate 0.5 - 5 equivalentsMust be in excess of Cu(II) to ensure complete reduction. Prepare fresh.
Copper Ligand (THPTA) 0.1 - 1.0 equivalentsA 1:1 to 2:1 ligand-to-copper ratio is common. Protects the catalyst and biomolecules.
Solvent DMSO, DMF, tBuOH/H₂OSolvent choice is critical for solubility and reaction rate.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at room temperature.
Reaction Time 1 - 12 hoursMonitor progress by LC-MS or RP-HPLC.
pH 4.0 - 7.0Critical for reaction efficiency and stability of biomolecules.

Experimental Protocols & Visualizations

Protocol: Standard Solution-Phase CuAAC Reaction

This protocol describes a general procedure for labeling a peptide containing an this compound residue with an alkyne-modified molecule.

Materials:

  • Azide-peptide containing this compound

  • Alkyne-modified molecule (e.g., a fluorescent dye)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7)

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-peptide in the reaction buffer.

    • Prepare a stock solution of your alkyne-molecule in DMSO.

    • Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

    • Prepare a stock solution of THPTA in water (e.g., 50 mM).

    • Immediately before use, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide solution, the alkyne-molecule solution, and the THPTA solution.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using photosensitive molecules.

    • Monitor the reaction progress using RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting triazole-conjugated peptide using standard techniques such as RP-HPLC.

Visual Workflow: CuAAC Reaction

The following diagram illustrates the general workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_azide Dissolve Azide-Peptide (this compound) mix Combine Reactants: Azide + Alkyne + Ligand + CuSO4 prep_azide->mix prep_alkyne Dissolve Alkyne Partner prep_alkyne->mix prep_catalyst Prepare CuSO4/Ligand & Fresh Ascorbate initiate Initiate with Sodium Ascorbate prep_catalyst->initiate mix->initiate incubate Incubate at RT (1-12h) initiate->incubate monitor Monitor by LC-MS / HPLC incubate->monitor purify Purify Product (RP-HPLC) monitor->purify

General workflow for a solution-phase CuAAC reaction.
Visual Guide: Troubleshooting Low Yields

This decision tree provides a logical pathway for troubleshooting poor yields in your click chemistry experiments.

G start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst fix_catalyst Action: 1. Use fresh Sodium Ascorbate. 2. Degas all solvents. 3. Add a Cu(I) stabilizing ligand (THPTA). check_catalyst->fix_catalyst No check_solubility Are All Reagents Fully Dissolved? check_catalyst->check_solubility Yes catalyst_no No catalyst_yes Yes fix_catalyst->check_solubility fix_solubility Action: 1. Change solvent (e.g., add DMSO/DMF). 2. Use sonication to aid dissolution. check_solubility->fix_solubility No check_side_reactions Are Side Products (e.g., Alkyne Dimer) Observed? check_solubility->check_side_reactions Yes solubility_no No solubility_yes Yes fix_solubility->check_side_reactions fix_side_reactions Action: 1. Ensure sufficient reducing agent. 2. Increase ligand-to-copper ratio. 3. Add ROS scavenger if peptide is sensitive. check_side_reactions->fix_side_reactions Yes further_optimization Consider Further Optimization: - Adjust reagent stoichiometry. - Screen different ligands or pH. check_side_reactions->further_optimization No side_reactions_no No side_reactions_yes Yes fix_side_reactions->further_optimization

Decision tree for troubleshooting poor CuAAC reaction yields.

References

Addressing solubility issues of N3-D-Dap(Fmoc)-OH modified peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with peptides modified with N3-D-Dap(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound modified peptide insoluble?

A1: Peptide solubility is influenced by a variety of factors, and the incorporation of this compound can contribute to poor solubility. The primary reasons include:

  • Increased Hydrophobicity: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is notably hydrophobic.[1] If the parent peptide sequence already contains a high proportion of hydrophobic amino acids, the addition of an Fmoc group can significantly decrease its solubility in aqueous solutions.[2]

  • Peptide Aggregation: The hydrophobic nature of the Fmoc group and certain peptide sequences can promote intermolecular interactions, leading to aggregation and precipitation.[1][3]

  • Amino Acid Composition: The overall amino acid composition of your peptide is a critical determinant of its solubility.[4] Peptides with a high percentage of hydrophobic residues (e.g., Leucine, Valine, Isoleucine, Phenylalanine) are more prone to solubility challenges.

  • pH and Net Charge: Peptides tend to be least soluble at their isoelectric point (pI), the pH at which they have a net zero charge.

Q2: What is the first step I should take to dissolve my peptide?

A2: It is highly recommended to test the solubility of a small aliquot of your peptide before attempting to dissolve the entire sample. This prevents the potential loss of your valuable peptide in an inappropriate solvent. Start with a common solvent like sterile, distilled water, especially for shorter peptides (less than 6 amino acids), unless the sequence is highly hydrophobic.

Q3: Can the this compound modification itself improve solubility?

A3: While the Fmoc group is hydrophobic, the diaminopropionic acid (Dap) backbone is relatively small. In some contexts, replacing a larger hydrophobic amino acid with Dap could marginally improve solubility, but this is highly sequence-dependent. However, another approach to enhance solubility is to incorporate a hydrophilic azido-amino acid.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While generally stable under laboratory conditions, this compound is an organic azide. It is good practice to avoid excessive heat, shock, or friction. Store the compound at the recommended temperature (typically 2-8°C) and handle it in a well-ventilated area.

Troubleshooting Guide

Problem: My this compound modified peptide will not dissolve in water.

This guide provides a systematic approach to solubilizing your modified peptide.

Step 1: Characterize Your Peptide

Before selecting a solvent, determine the overall charge of your peptide at neutral pH.

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminal amine.

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl.

  • Sum the values to determine the net charge.

Step 2: Follow the Solubility Workflow

The following diagram outlines a step-by-step workflow for troubleshooting peptide solubility.

G start Start: Lyophilized this compound Peptide test_water Attempt to dissolve a small aliquot in sterile water start->test_water is_soluble_water Is the solution clear? test_water->is_soluble_water success Success: Peptide is soluble. Dilute to final concentration. is_soluble_water->success Yes determine_charge Determine Net Charge of the Peptide is_soluble_water->determine_charge No is_basic Is the peptide basic (net positive charge)? determine_charge->is_basic try_acid Use dilute (10%) acetic acid. If needed, add a few drops of TFA. is_basic->try_acid Yes is_acidic Is the peptide acidic (net negative charge)? is_basic->is_acidic No is_soluble_acid Is the solution clear? try_acid->is_soluble_acid is_soluble_acid->success Yes sonicate_heat Apply gentle sonication or warming (up to 40°C) is_soluble_acid->sonicate_heat No try_base Use dilute (10%) ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521). is_acidic->try_base Yes is_neutral Is the peptide neutral or highly hydrophobic (>50% hydrophobic residues)? is_acidic->is_neutral No is_soluble_base Is the solution clear? try_base->is_soluble_base is_soluble_base->success Yes is_soluble_base->sonicate_heat No try_organic Dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF, Acetonitrile). is_neutral->try_organic Yes failure Peptide remains insoluble. Consider peptide redesign or synthesis of a more soluble analog. is_neutral->failure No is_soluble_organic Is the solution clear? try_organic->is_soluble_organic dilute_organic Slowly add the organic solution to a stirred aqueous buffer. is_soluble_organic->dilute_organic Yes is_soluble_organic->sonicate_heat No dilute_organic->success sonicate_heat->failure

Caption: Troubleshooting workflow for solubilizing this compound modified peptides.

Data Presentation

Factor / Solvent ChoiceEffect on Solubility of this compound Modified PeptidesRecommendations & Considerations
High % of Hydrophobic Residues Decreases solubility in aqueous solutions.Use of organic co-solvents is often necessary.
High % of Charged Residues Increases solubility in aqueous solutions.Dissolution in water or aqueous buffers is likely.
pH at Isoelectric Point (pI) Minimal solubility.Adjust pH to be at least 1-2 units away from the pI.
Sterile Water Good starting point for short, hydrophilic peptides.May not be effective for hydrophobic or long peptides.
Dilute Acetic Acid (10-30%) Effective for basic (net positive charge) peptides.Can be lyophilized off if necessary.
Dilute Ammonium Bicarbonate/Hydroxide (10%) Effective for acidic (net negative charge) peptides.Avoid with peptides containing Cys, as alkaline pH can promote disulfide bond formation.
DMSO, DMF, Acetonitrile Effective for neutral and highly hydrophobic peptides.Use a minimal amount to dissolve the peptide, then slowly dilute with aqueous buffer. Note that DMSO can oxidize Met and Cys residues.
Sonication Can help break up aggregates and improve dissolution.Use in short bursts with cooling to prevent peptide degradation.
Gentle Warming (<40°C) May increase the solubility of some peptides.Use with caution to avoid degradation.

Experimental Protocols

Protocol 1: Systematic Solubility Testing
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Test in Water: Weigh a small, known amount of the peptide (e.g., 1 mg) and attempt to dissolve it in a defined volume of sterile, deionized water (e.g., 1 mL to make a 1 mg/mL solution). Vortex for 30 seconds.

  • Visual Inspection: Check for clarity. A clear solution indicates that the peptide is soluble. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

  • pH Adjustment (for charged peptides):

    • Basic peptides: If the peptide has a net positive charge and is insoluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • Acidic peptides: If the peptide has a net negative charge and is insoluble in water, add 10% ammonium bicarbonate or ammonium hydroxide dropwise while vortexing until the peptide dissolves.

  • Organic Solvent Test (for neutral or hydrophobic peptides):

    • If the peptide is insoluble in water and pH adjustment is ineffective, take another small aliquot of the peptide.

    • Add a minimal amount of a suitable organic solvent (e.g., 50-100 µL of DMSO for 1 mg of peptide).

    • Vortex or sonicate briefly until the peptide is fully dissolved.

    • Slowly add the concentrated organic stock solution dropwise into your desired aqueous buffer with constant stirring. If the solution becomes cloudy, you have exceeded the solubility limit.

  • Physical Aids: If the peptide is still not dissolved, try brief sonication (e.g., 3 cycles of 15 seconds) or gentle warming (up to 40°C) of the solution.

  • Final Preparation: Once the peptide is dissolved, it can be filter-sterilized using a 0.22 µm filter. For long-term storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow Visualization

The primary application of incorporating this compound into a peptide is to enable subsequent bioconjugation via "click chemistry." The following diagram illustrates this experimental workflow.

G cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation synthesis_start Start: Solid Support Resin elongation Peptide Chain Elongation (Fmoc-SPPS) synthesis_start->elongation incorporation Incorporation of This compound elongation->incorporation cleavage Cleavage from Resin & Purification elongation->cleavage Final Cycle incorporation->elongation azido_peptide Purified Azido-Peptide cleavage->azido_peptide click_reaction Click Chemistry Reaction (e.g., CuAAC or SPAAC) azido_peptide->click_reaction alkyne_molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug, PEG) alkyne_molecule->click_reaction purification_final Purification of Conjugate click_reaction->purification_final final_product Final Peptide Conjugate purification_final->final_product

Caption: Workflow for synthesis and bioconjugation of an N3-D-Dap-modified peptide.

References

Technical Support Center: HPLC Purification of N3-D-Dap(Fmoc)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the HPLC purification of peptides containing N3-D-Dap(Fmoc)-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound containing peptides in a question-and-answer format.

Q1: My this compound containing peptide shows poor solubility in the HPLC mobile phase, leading to precipitation. What should I do?

A1: Poor solubility is a common issue for peptides containing the hydrophobic Fmoc group.[1] Precipitation can occur in the sample vial, injector, or at the head of the HPLC column.[1]

Troubleshooting Steps:

  • Optimize Sample Solvent: Initially, attempt to dissolve the lyophilized peptide in a small volume of a strong organic solvent such as acetonitrile (B52724) (ACN), isopropanol (B130326) (IPA), or n-propanol.[1] For particularly difficult sequences, dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can be used, but be mindful of their high UV absorbance.[1]

  • Slow Dilution: Once dissolved, slowly dilute the sample with the initial mobile phase of your HPLC gradient, observing for any signs of precipitation.[1]

  • Sample Filtration: Before injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove any particulate matter.

  • Increase Initial Organic Content: Start your HPLC gradient with a higher initial percentage of mobile phase B (organic solvent) than you would for unprotected peptides, for instance, 30-50%.

Q2: I am observing a broad or tailing peak for my peptide during HPLC analysis. What are the likely causes and solutions?

A2: Peak broadening or tailing for hydrophobic peptides can be attributed to several factors including poor solubility, strong secondary interactions with the column, sample overload, or slow mass transfer.

Troubleshooting Steps:

  • Adjust Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40°C) can enhance solubility, improve mass transfer, and reduce solvent viscosity, leading to sharper peaks.

  • Optimize Flow Rate: A lower flow rate may improve peak shape, but this will increase the run time.

  • Select a Different Stationary Phase: For very hydrophobic peptides, a less retentive stationary phase, such as a C8 or C4 column, may provide better peak shape compared to the more common C18 columns.

  • Ensure Proper Ion Pairing: Use a mobile phase containing 0.1% trifluoroacetic acid (TFA) to suppress silanol (B1196071) interactions with the column packing, which can cause peak tailing.

Q3: My peptide's retention time is inconsistent between HPLC runs. Why is this happening?

A3: Fluctuations in retention time can be caused by inconsistencies in the mobile phase, temperature changes, or partial cleavage of the Fmoc protecting group.

Troubleshooting Steps:

  • Mobile Phase Consistency: Ensure accurate and consistent preparation of your mobile phases, as small variations in the organic solvent to water ratio can significantly impact the retention of hydrophobic molecules.

  • Temperature Control: Use a column oven to maintain a constant temperature and avoid fluctuations in ambient temperature that can affect solvent viscosity and interaction kinetics.

  • Fmoc Group Stability: The Fmoc group is generally stable under the acidic conditions of reversed-phase HPLC. However, prolonged exposure to acidic mobile phases should be minimized.

Q4: I am experiencing low recovery of my peptide after purification. What are the potential reasons and solutions?

A4: Low recovery is a significant challenge with hydrophobic peptides due to their tendency to adsorb to surfaces and their poor solubility.

Troubleshooting Steps:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. Using a stronger solvent like DMSO or isopropanol for initial dissolution before dilution may be necessary.

  • Modify the Mobile Phase: While acetonitrile is a common organic modifier, using n-propanol or isopropanol in the mobile phase can improve the solubility and recovery of very hydrophobic peptides.

  • Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides, leading to improved recovery.

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system with a strong acid or using a biocompatible HPLC system can help minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying this compound containing peptides?

A1: For most peptides with a molecular weight less than 4000 Da, a C18 reversed-phase column is a good starting point. However, due to the hydrophobicity of the Fmoc group, if you experience issues with strong retention or poor peak shape, consider a C8 or C4 column, which are less hydrophobic.

Q2: What is the recommended mobile phase for HPLC purification of these peptides?

A2: The most common mobile phase consists of water and acetonitrile, with trifluoroacetic acid (TFA) added as an ion-pairing reagent. A typical composition is:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

TFA helps to improve peak shape by suppressing free silanol groups on the silica-based column and providing a counter-ion for basic residues in the peptide.

Q3: Is there a risk of losing the N3 (azide) group during HPLC purification?

A3: The azide (B81097) group is generally stable under standard solid-phase peptide synthesis (SPPS) conditions, including the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid). It is also stable during reversed-phase HPLC purification with standard mobile phases containing TFA. However, avoid using thiol-containing scavengers like ethanedithiol (EDT) during cleavage, as they can reduce the azide group.

Q4: Can I use formic acid instead of TFA in the mobile phase?

A4: Yes, formic acid can be used as an alternative to TFA. It is less aggressive and can be beneficial if you are concerned about acid-labile protecting groups. However, TFA is generally a better ion-pairing agent and often results in sharper peaks. The choice of modifier can alter the selectivity of the separation.

Data Presentation

Table 1: Recommended HPLC Column Characteristics

ParameterRecommendationRationale
Stationary Phase C18 (starting point)Good retention for a wide range of peptides.
C8 or C4For very hydrophobic peptides to reduce retention and improve peak shape.
Particle Size 5 µmGood balance between efficiency and backpressure for preparative purification.
Pore Size 100 ÅSuitable for small to medium-sized peptides.
Dimensions 4.6 x 250 mm (analytical)Standard for method development.
Larger dimensions for preparative scaleTo accommodate larger sample loads.

Table 2: Typical HPLC Mobile Phase Composition

ComponentConcentrationPurpose
Mobile Phase A
WaterHPLC GradeAqueous component of the mobile phase.
Trifluoroacetic Acid (TFA)0.1%Ion-pairing agent, improves peak shape.
Mobile Phase B
Acetonitrile (ACN)HPLC GradeOrganic modifier, elutes the peptide.
Trifluoroacetic Acid (TFA)0.1%Consistent ion-pairing throughout the gradient.

Experimental Protocols

Protocol 1: General HPLC Purification of this compound Containing Peptides

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent (e.g., ACN, IPA).

    • Slowly dilute the dissolved peptide with Mobile Phase A to the desired concentration, watching for any precipitation.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Scouting Run:

    • Inject a small amount of the prepared peptide sample.

    • Run a broad linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the chromatogram to determine the approximate percentage of Mobile Phase B at which the peptide elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the peptide. For instance, if the peptide eluted at 50% B, a new gradient could be 40% to 60% B over 20 minutes.

    • Perform several runs with varying gradient slopes to find the optimal balance between resolution and run time.

  • Preparative Run:

    • Use the optimized gradient to purify the desired amount of the crude peptide.

    • Collect fractions corresponding to the target peptide peak.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for HPLC Purification cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Poor Peak Shape / Low Recovery Solubility Poor Solubility Issue->Solubility Interactions Secondary Interactions Issue->Interactions Overload Sample Overload Issue->Overload Degradation Column Degradation Issue->Degradation OptimizeSolvent Optimize Sample Solvent Solubility->OptimizeSolvent IncreaseTemp Increase Column Temperature Solubility->IncreaseTemp ShallowGradient Use Shallower Gradient Interactions->ShallowGradient CheckTFA Ensure 0.1% TFA Interactions->CheckTFA ReduceLoad Reduce Sample Load Overload->ReduceLoad ReplaceColumn Replace Column Degradation->ReplaceColumn ChangeColumn Change Column (C8/C4) ShallowGradient->ChangeColumn PurificationWorkflow General Workflow for HPLC Purification Start Start: Crude Peptide SamplePrep 1. Sample Preparation (Dissolve & Filter) Start->SamplePrep ScoutingRun 2. Analytical Scouting Run (Broad Gradient) SamplePrep->ScoutingRun GradientOpt 3. Gradient Optimization (Shallow Gradient) ScoutingRun->GradientOpt PrepRun 4. Preparative HPLC Run GradientOpt->PrepRun FractionCollection 5. Fraction Collection PrepRun->FractionCollection Analysis 6. Purity Analysis (Analytical HPLC & MS) FractionCollection->Analysis Lyophilization 7. Lyophilization of Pure Fractions Analysis->Lyophilization End End: Purified Peptide Lyophilization->End

References

Challenges in the synthesis and handling of azido-containing amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of azido-containing amino acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and use of azido-containing amino acids.

Issue Possible Cause Recommended Solution
Synthesis: Low or No Product Yield Incomplete reaction during diazo transfer.[1][2]- Ensure the pH of the reaction is maintained, as basic conditions can cause Fmoc deprotection.[2] - Use a stable diazo-transfer reagent like imidazole-1-sulfonyl azide (B81097).[2] - For syntheses starting from amines, ensure the precursor is pure.
Side reactions, such as elimination, especially with prolonged coupling times.[1]- Monitor reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times. - Consider alternative coupling reagents that may reduce side reactions.
Poor solubility of starting materials or intermediates.- Use a co-solvent system to improve solubility. - For peptide synthesis, specialized hydrophilic azido-amino acids can be used to enhance solubility.
Synthesis: Presence of Impurities Incomplete removal of protecting groups.- Optimize deprotection conditions (time, reagent concentration). - Confirm deprotection with a qualitative test (e.g., Kaiser test for free amines).
Racemization during amino acid activation.- Use additives like OxymaPure® during coupling to suppress racemization. - Lower the reaction temperature.
Side-products from the azide introduction step.- Purify the crude product using flash column chromatography or preparative HPLC.
Handling: Potential for Explosion Azido (B1232118) compounds can be explosive, especially heavy metal azides and compounds with a high nitrogen-to-carbon ratio.- NEVER use metal spatulas or needles to handle azides to avoid the formation of highly explosive metal azides. Use plastic or glass utensils. - Avoid contact with acids, which can form explosive hydrazoic acid. - Do not use halogenated solvents like dichloromethane (B109758) with azides, as this can form explosive di- and tri-azidomethane. - Store azido compounds at low temperatures (-18°C) and protected from light.
Click Chemistry: Low Reaction Yield Copper(I) catalyst oxidation or instability.- Prepare the Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. - Use a stabilizing ligand for the copper catalyst.
Poor solubility of the peptide or protein in the reaction buffer.- Incorporate solubility-enhancing azido-amino acids in your peptide sequence. - Add organic co-solvents, but be mindful of their potential effects on protein structure.
Steric hindrance around the azide or alkyne.- Choose an azido-amino acid with a longer linker between the azide group and the amino acid backbone.

Frequently Asked Questions (FAQs)

1. What are the main methods for synthesizing azido-containing amino acids?

Several common strategies exist for synthesizing azido-containing amino acids. These include:

  • Diazo-transfer reaction: This method converts a primary amine to an azide. It is often used in a two-step process starting from readily available amino acids like Fmoc-protected asparagine or glutamine, which first undergo a Hofmann rearrangement.

  • Nucleophilic substitution: This involves the displacement of a leaving group, such as a mesylate or bromide, on the amino acid side chain with an azide salt (e.g., sodium azide).

  • On-resin synthesis: For peptides, a side-chain amine can be converted to an azide after the peptide has been assembled on a solid support.

2. What are the key safety precautions when working with azido compounds?

Due to their potential instability, strict safety measures are crucial:

  • Avoid Heavy Metals: Never let azides come into contact with heavy metals, as this can form highly explosive heavy metal azides.

  • Use Non-Metal Utensils: Always use plastic, glass, or ceramic spatulas and equipment.

  • Acid Incompatibility: Do not mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • Solvent Choice: Avoid halogenated solvents like dichloromethane and chloroform.

  • Proper Storage: Store azido compounds in a cool, dark place, preferably in plastic amber containers.

  • Waste Disposal: Azide-containing waste must be collected separately and clearly labeled. Do not mix with acidic waste.

3. My azido-containing peptide has poor solubility. How can I improve this?

Poor solubility is a common challenge, especially when multiple hydrophobic azido-amino acids are incorporated. Strategies to improve solubility include:

  • Incorporate Hydrophilic Residues: Design your peptide sequence to include charged or polar amino acids.

  • Use Specialized Azido-Amino Acids: A positively charged azido-amino acid has been designed to enhance the solubility of peptides for SPAAC reactions.

  • Adjust pH and Buffer: Modify the pH of your solution to increase the overall charge of the peptide.

  • Add Co-solvents: Organic solvents like acetonitrile (B52724) or DMSO can be used, but their impact on the peptide's structure and subsequent reactions must be considered.

4. How do I purify my synthesized azido-containing amino acid or peptide?

The most common and effective purification method is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

  • For Amino Acids: A typical protocol involves dissolving the crude product in a suitable solvent mixture (e.g., acetonitrile/water) and purifying it on a C18 column using a gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA).

  • For Peptides: Similar RP-HPLC protocols are used. After purification, it may be necessary to perform a salt exchange to remove the TFA.

5. What are the differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

CuAAC and SPAAC are the two primary types of "click chemistry" reactions involving azides.

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.Metal-free.
Reactants Terminal alkyne and an azide.A strained cyclooctyne (B158145) and an azide.
Speed Generally faster reaction kinetics.Can be slower than CuAAC, but rates are continually being improved with new cyclooctyne designs.
Biocompatibility Copper can be cytotoxic, which can be a concern for in vivo applications.Highly biocompatible due to the absence of a metal catalyst, making it ideal for live-cell labeling.
Product Forms a 1,4-disubstituted triazole.Forms a triazole.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine

This two-step protocol involves a Hofmann rearrangement followed by a diazo transfer.

Step 1: Hofmann Rearrangement to Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH)

  • Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.

  • Add a pyridinium-iodine(I,III) reagent (PIFA) to the solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with HCl to a pH of ~2-3.

  • The product, Fmoc-Dap-OH, will precipitate and can be isolated by filtration.

Step 2: Diazo Transfer to Fmoc-L-azidoalanine

  • Dissolve the Fmoc-Dap-OH from Step 1 in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.

  • Add CuSO₄·5H₂O (catalytic amount) and imidazole-1-sulfonyl azide hydrochloride.

  • Adjust the pH to 9 with an aqueous K₂CO₃ solution.

  • Stir the mixture vigorously for approximately 18 hours.

  • Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase.

  • Wash the combined aqueous extracts with Et₂O, then acidify to pH 2 with concentrated HCl.

  • Extract the product with Et₂O. The combined organic extracts are then dried and the solvent is removed to yield the final product.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating an Azido-Amino Acid

This protocol outlines the manual synthesis of a peptide containing an azido-amino acid on a Rink Amide resin using Fmoc chemistry.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido-amino acid) and a coupling agent (e.g., HBTU) in DMF.

    • Add an activator base (e.g., DIPEA) and add the solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by preparative RP-HPLC.

Visualizations

Synthesis_Workflow synthesis_start Start: Fmoc-Asn-OH rearrangement Hofmann Rearrangement synthesis_start->rearrangement PIFA intermediate Intermediate: Fmoc-Dap-OH rearrangement->intermediate purification Purification (e.g., Filtration) intermediate->purification Precipitation diazo_transfer Diazo Transfer final_product Final Product: Fmoc-Azidoalanine diazo_transfer->final_product Imidazole-1-sulfonyl azide purification->diazo_transfer Use Purified Intermediate

Caption: General workflow for the synthesis of Fmoc-azidoalanine.

Troubleshooting_Tree problem problem cause cause solution solution p1 Low Synthesis Yield? c1 Incomplete Reaction? p1->c1 Yes c2 Side Reactions? p1->c2 Yes c3 Poor Solubility? p1->c3 Yes s1 Check pH Use stable reagent c1->s1 s2 Monitor reaction time Change coupling agent c2->s2 s3 Use co-solvent Use hydrophilic analog c3->s3

Caption: Troubleshooting decision tree for low synthesis yield.

Click_Chemistry_Comparison title CuAAC vs. SPAAC feature Feature f1 Catalyst cuaac CuAAC c1 Copper(I) spaac SPAAC s1 None (Metal-free) f2 Alkyne c2 Terminal s2 Strained Cyclooctyne f3 Biocompatibility c3 Lower (Cu toxicity) s3 Higher

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

References

Avoiding racemization during the coupling of N3-D-Dap(Fmoc)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N3-D-Dap(Fmoc)-OH Coupling

Welcome to the technical support center for the coupling of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize racemization and overcome common challenges during peptide synthesis with this amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue for this compound?

A1: Racemization is the conversion of a single enantiomer (like a D-amino acid) into an equal mixture of both its D and L forms.[1] In peptide synthesis, this results in diastereomeric impurities, where the final peptide contains the incorrect L-isomer at the Dap position. These impurities can be challenging to separate and may significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1] Maintaining the stereochemical integrity of this compound is therefore paramount.

Q2: What is the primary chemical mechanism that leads to racemization during peptide coupling?

A2: The most common pathway for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid of the Fmoc-amino acid is activated by a coupling reagent. The proton on the alpha-carbon of this activated intermediate becomes acidic and can be removed by a base. The resulting planar structure can be re-protonated from either face, leading to a loss of the original stereochemistry.[1]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors influence the rate of racemization, including the choice of coupling reagent, the presence and type of additives, the base used, the solvent, and the reaction temperature. Uronium/aminium salt reagents are generally faster and can lead to less racemization than other types. Additives like OxymaPure® and HOBt are critical for suppressing racemization, especially when using carbodiimides.

Q4: How can I detect and quantify the level of racemization in my synthesized peptide?

A4: The most reliable method for quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the desired peptide (containing D-Dap) from its diastereomer (containing L-Dap). Other methods include Gas Chromatography (GC) on a chiral column after hydrolysis and derivatization, Capillary Electrophoresis (CE), and NMR spectroscopy with chiral solvating agents.

Troubleshooting Guide: High Racemization Observed

Issue: I have detected a significant amount (>2%) of the L-Dap epimer in my peptide product after coupling this compound.

Below is a systematic guide to troubleshoot and minimize racemization.

Review Your Coupling Reagent and Additive Combination

The choice of coupling reagent and additive is the most critical factor in controlling racemization.

Recommended Actions:

  • Avoid Problematic Reagents: Uronium reagents like HBTU can lead to side reactions with the Dap side chain and are not recommended.

  • Use Phosphonium Reagents: Phosphonium-based reagents like PyBOP are known for high coupling efficiency and minimal racemization.

  • Employ Modern Additives: For carbodiimide-mediated couplings (e.g., DIC), the use of an additive is essential. OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) has been shown to be superior to the traditional additive HOBt in suppressing racemization and improving safety. COMU, a coupling reagent derived from Oxyma, also demonstrates superior racemization suppression.

  • Consider HATU: The uronium salt HATU is generally faster than HBTU and results in less epimerization.

Data Summary: Impact of Reagents and Additives on Racemization

The following table summarizes the reported effectiveness of different reagent classes in minimizing racemization.

Reagent ClassAdditiveRacemization SuppressionKey Considerations
Carbodiimide OxymaPure® Excellent Oxyma is a non-explosive and highly effective alternative to HOBt. It intercepts the reactive O-acylisourea intermediate, preventing oxazolone (B7731731) formation.
Carbodiimide HOBt GoodThe traditional standard, but less effective than Oxyma and poses a safety risk (explosive when anhydrous).
Phosphonium (Intrinsic)Excellent Reagents like PyBOP and PyAOP are highly recommended for sterically hindered or racemization-prone amino acids.
Uronium/Aminium (Intrinsic)Very Good Reagents like HATU and HCTU are known for high coupling efficiency and good racemization suppression.
Optimize Base and Solvent Conditions

Recommended Actions:

  • Choice of Base: The base used during coupling can significantly influence racemization. For instance, 2,4,6-collidine has been shown to substantially reduce racemization compared to more common bases like DIPEA and NMM.

  • Solvent System: While DMF is the standard solvent, for difficult couplings or sequences prone to aggregation, a mixture of DMF and DCM or the use of NMP can be beneficial.

Control Reaction Temperature

Recommended Actions:

  • Lower the Temperature: If racemization persists, performing the coupling reaction at a lower temperature (e.g., 0°C) can reduce the rate of oxazolone formation.

Minimize Pre-activation Time

Recommended Actions:

  • In-situ Activation: Avoid long pre-activation times where the activated amino acid is allowed to sit before being added to the resin. This period of high reactivity increases the risk of racemization. Add the coupling reagents directly to the reaction vessel containing the resin and the amino acid.

Visualizing the Troubleshooting Process

The following workflow provides a logical approach to diagnosing and resolving high racemization issues.

G cluster_start Start cluster_reagents Step 1: Reagent & Additive Review cluster_conditions Step 2: Reaction Condition Optimization cluster_end Finish start High Racemization Detected (>2% L-Isomer) reagent_check Are you using DIC/OxymaPure, HATU, or PyBOP? start->reagent_check reagent_action Action: Switch to a recommended reagent/additive combination. (e.g., DIC/Oxyma, HATU) reagent_check->reagent_action No base_check Is the base optimized? (e.g., using Collidine) reagent_check->base_check Yes reagent_yes Yes reagent_no No reagent_action->base_check base_action Action: Switch to a weaker base like 2,4,6-collidine. base_check->base_action No temp_check Is the reaction run at 0°C? base_check->temp_check Yes base_yes Yes base_no No base_action->temp_check temp_action Action: Lower coupling temperature to 0°C. temp_check->temp_action No end_node Racemization Minimized temp_check->end_node Yes temp_yes Yes temp_no No temp_action->end_node

Caption: Troubleshooting workflow for minimizing racemization.

Key Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Protocol

This protocol utilizes DIC with OxymaPure® as the additive, a combination known to effectively suppress racemization.

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF and wash the resin thoroughly.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin. Immediately follow with the addition of N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction Conditions: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly sensitive sequences, conduct the reaction at 0°C.

  • Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once complete, drain the coupling solution and wash the resin extensively with DMF and DCM.

Protocol 2: Analytical Detection of Racemization by Chiral HPLC

This protocol outlines the general steps for analyzing the stereochemical purity of the final peptide.

  • Peptide Cleavage: Cleave the synthesized peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate and wash the crude peptide with cold diethyl ether.

  • Sample Preparation: Dissolve the crude peptide in a solvent compatible with the HPLC mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Use a suitable chiral stationary phase column designed for peptide analysis.

    • Mobile Phase: Employ a gradient of acetonitrile (B52724) in water with 0.1% TFA.

    • Detection: Monitor the elution profile using a UV detector at 210-230 nm.

  • Data Analysis: The D-Dap (correct) and L-Dap (racemized) containing peptides will appear as two distinct, separated peaks. Quantify the percentage of racemization by calculating the peak area of the undesired L-isomer relative to the total area of both peaks.

Visualizing the Racemization Mechanism

The diagram below illustrates the chemical pathway leading to racemization and how additives intervene.

G AA Fmoc-D-Dap-OH Activated Activated Intermediate (e.g., O-Acylisourea) AA->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone - H+ (Base-catalyzed) Additive Additive (e.g., Oxyma) Activated->Additive Interception Mixture D/L Mixture Oxazolone->Mixture + H+ Peptide_Rac Racemized Peptide Mixture->Peptide_Rac Amine + Peptide-NH2 Mixture->Amine ActiveEster Active Ester (More Stable) Additive->ActiveEster Amine2 + Peptide-NH2 ActiveEster->Amine2 Peptide_Correct Desired D-Peptide Amine->Peptide_Rac Amine2->Peptide_Correct Amine3 + Peptide-NH2

Caption: Mechanism of racemization and suppression by additives.

References

Impact of steric hindrance on N3-D-Dap(Fmoc)-OH reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-D-Dap(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in their experiments, with a particular focus on overcoming challenges related to steric hindrance.

Troubleshooting Guide: Overcoming Low Coupling Efficiency

Low coupling efficiency is a common hurdle when incorporating this compound, primarily due to the steric bulk of the Fmoc protecting group and the azido (B1232118) side chain.[1] This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: Low or incomplete coupling of this compound detected (e.g., by a positive Kaiser test).

Potential Cause Recommended Solution
Suboptimal Coupling Reagent Uronium-based reagents like HBTU and TBTU have been reported to yield poor results with this compound.[2][3][4] Action: Switch to a phosphonium-based coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or Castro's reagent for more effective coupling.[2]
Insufficient Reaction Time or Equivalents Standard coupling times may be insufficient for this sterically hindered amino acid. Action: Increase the coupling reaction time to at least 60-90 minutes. Consider using a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents) and performing a double coupling.
Steric Hindrance from the Peptide Sequence A bulky N-terminal amino acid on the resin can impede the approach of the incoming this compound. Peptide chain aggregation can also block reactive sites. Action: Employ a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM. The use of additives like LiCl (0.2-0.5 M) can also help disrupt secondary structures.
Incomplete Fmoc Deprotection of the Preceding Residue If the Fmoc group on the N-terminal amino acid of the growing peptide chain is not fully removed, the amine will not be available for coupling. Action: Ensure complete deprotection by extending the deprotection time or performing a second deprotection step with 20% piperidine (B6355638) in DMF. Use a qualitative method like the Kaiser test to confirm the presence of a free primary amine before proceeding with the coupling.
Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor coupling efficiency of this compound.

G Troubleshooting Workflow for this compound Coupling start Start: Poor Coupling Observed (Positive Kaiser Test) check_reagents Verify Quality of: - this compound - Coupling Reagents - Solvents start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Replace Reagents reagent_ok->replace_reagents No eval_protocol Evaluate Coupling Protocol reagent_ok->eval_protocol Yes replace_reagents->start is_pybop Using PyBOP or Castro's Reagent? eval_protocol->is_pybop switch_to_pybop Switch to PyBOP or Castro's Reagent is_pybop->switch_to_pybop No increase_time Increase Coupling Time (60-90 min) is_pybop->increase_time Yes switch_to_pybop->start double_couple Perform Double Coupling increase_time->double_couple check_deprotection Check Previous Fmoc Deprotection double_couple->check_deprotection deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok redo_deprotection Repeat Deprotection Step deprotection_ok->redo_deprotection No consider_aggregation Consider Peptide Aggregation deprotection_ok->consider_aggregation Yes redo_deprotection->start add_licl Add Chaotropic Salts (LiCl) or Use DCM/DMF Mixture consider_aggregation->add_licl end End: Coupling Successful add_licl->end

Caption: Troubleshooting workflow for this compound incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound, or (2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap). The α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains an azido (-N3) group. This azido group is a versatile chemical handle for "click" chemistry reactions.

Q2: Is the azide (B81097) functional group on this compound stable during standard solid-phase peptide synthesis (SPPS)?

A2: Yes, the azide group is robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). However, it can be susceptible to reduction to an amine during the final cleavage from the resin, especially when using thiol-containing scavengers like ethanedithiol (EDT). To avoid this, it is recommended to use a cleavage cocktail containing triisopropylsilane (B1312306) (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Q3: Which coupling reagents are recommended for this compound?

A3: Due to steric hindrance, more potent coupling reagents are advised. Phosphonium-based reagents like PyBOP are highly recommended. Uronium/guanidinium-based reagents such as HBTU and TBTU have been shown to provide poor coupling yields for this amino acid and can lead to side reactions.

Q4: Can I perform a double coupling for this compound?

A4: Yes, a double coupling is a highly effective strategy to improve the yield for difficult couplings. After the first coupling reaction, the vessel is drained, and a fresh solution of activated this compound is added to the resin for a second coupling cycle.

Q5: Are there any specific handling precautions for this compound?

A5: this compound is an organic azide. While generally stable under normal laboratory conditions, it is prudent to avoid excessive heat, shock, or friction. Store the compound at the recommended temperature, typically 2-8°C, and handle it in a well-ventilated area.

Data Presentation

Comparison of Coupling Reagents for this compound Incorporation
Coupling ReagentTypeReported Coupling Yield (%) (for challenging sequences)Recommended Reaction TimeKey AdvantagesKnown Limitations
PyBOP Phosphonium10-29%60-90 minutesHigh coupling efficiency, minimal racemization.Higher cost compared to uronium reagents.
HBTU Uronium/Guanidinium3-6%60-120 minutesCost-effective, good for standard couplings.Can form guanidinylation side products, lower efficiency with Dap(N3).
TBTU Uronium/Guanidinium3-6%60-120 minutesSimilar to HBTU.Can form guanidinylation side products, lower efficiency with Dap(N3).

Data compiled from publicly available information.

Key Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin extensively with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), indicating free amines, consider a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

Protocol 2: Kaiser Test for Free Primary Amines

This test is used to qualitatively detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.

  • Sample Preparation: Place a few resin beads in a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of a solution of 5g ninhydrin (B49086) in 100 mL ethanol.

    • Add 2-3 drops of a solution of 80g phenol (B47542) in 20 mL ethanol.

    • Add 2-3 drops of a solution of 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: A blue or purple color on the beads indicates the presence of free primary amines (incomplete coupling). A yellow or colorless result signifies a complete coupling.

Signaling Pathways and Logical Relationships

The diagram below illustrates the decision-making process based on the outcome of the Kaiser test after the coupling step.

G Post-Coupling Decision Pathway kaiser_test Perform Kaiser Test test_result Kaiser Test Result? kaiser_test->test_result positive_result Positive (Blue Beads) test_result->positive_result negative_result Negative (Yellow/Colorless Beads) test_result->negative_result incomplete_coupling Incomplete Coupling positive_result->incomplete_coupling complete_coupling Coupling Complete negative_result->complete_coupling troubleshoot Initiate Troubleshooting: - Double Couple - Increase Reaction Time - Re-evaluate Reagents incomplete_coupling->troubleshoot proceed Proceed to Next Fmoc Deprotection Step complete_coupling->proceed

References

Technical Support Center: Cleavage Cocktail Considerations for Peptides with N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical cleavage step for peptides synthesized with N3-D-Dap(Fmoc)-OH. The azide (B81097) moiety is a versatile chemical handle for bioconjugation via "click" chemistry, but its stability during acidic cleavage requires careful consideration.[1][2]

Frequently Asked Questions (FAQs)

Q1: Is the azide functional group on this compound stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Yes, the azide group is generally robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the coupling reactions throughout the SPPS cycles.[3][4]

Q2: What is the primary challenge when cleaving peptides containing this compound from the solid support?

A2: The main challenge is the susceptibility of the azide group to reduction to an amine during the final cleavage and deprotection step.[1] This reduction is primarily caused by certain scavengers present in the cleavage cocktail, which are used to protect other sensitive amino acid residues.

Q3: Which scavengers should be avoided in the cleavage cocktail to preserve the azide group?

A3: Thiol-containing scavengers, particularly ethanedithiol (EDT), have been shown to cause significant reduction of the azide group to an amine. Therefore, it is highly recommended to avoid thiol-based scavengers in your cleavage cocktail.

Q4: What is the recommended cleavage cocktail for peptides containing this compound?

A4: A widely recommended and safer alternative is a cleavage cocktail containing triisopropylsilane (B1312306) (TIS) as the primary scavenger. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% TIS.

Q5: What if my peptide contains other sensitive residues like Cysteine or Methionine that typically require stronger scavengers?

A5: If a stronger reducing scavenger is necessary for other residues, dithiothreitol (B142953) (DTT) has been reported to be a better option than EDT for preserving the azide group. However, careful optimization and analysis are recommended. For peptides containing Cysteine, a cocktail of 94% TFA, 2.5% water, 2.5% ethanedithiol, and 1% TIPS has been used, though caution is advised due to the presence of EDT.

Q6: How can I confirm if the azide group has been reduced during cleavage?

A6: The reduction of the azide group to an amine results in a mass decrease of 26 Da (N2). This can be readily identified by mass spectrometry analysis of the crude peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Symptom Potential Cause Recommended Action
Mass spectrometry shows a significant peak at -26 Da from the expected mass. Reduction of the azide group to an amine.- Avoid using thiol-based scavengers like EDT in the cleavage cocktail.- Switch to a cleavage cocktail with triisopropylsilane (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Incomplete cleavage from the resin. Insufficient cleavage time or TFA concentration.- Increase the cleavage reaction time to 2-3 hours.- Ensure an adequate volume of cleavage cocktail is used (approx. 10 mL per gram of resin).- For difficult sequences, a repeat cleavage of the resin may be beneficial.
Poor peptide solubility after precipitation. The peptide sequence has inherent low solubility.- Consider incorporating solubilizing tags or sequences into the peptide design.- Try different precipitation and wash solvents.
Presence of side-products other than azide reduction. Reactive intermediates from protecting groups reattaching to the peptide.- Ensure the cleavage cocktail is freshly prepared.- Use a sufficient amount and appropriate type of scavenger for other sensitive residues in your peptide.

Data Presentation

Comparison of Cleavage Cocktails

The choice of scavenger in the cleavage cocktail is critical to prevent the reduction of the azide group. The following table summarizes the effect of different scavengers on the integrity of an azido-amino acid in a model peptide.

Cleavage Cocktail Composition Primary Scavenger(s) Observed Azide Reduction Recommendation
95% TFA / 2.5% Water / 2.5% TISTriisopropylsilane (TIS)Minimal to noneHighly Recommended
95% TFA / 2.5% Water / 2.5% EDTEthanedithiol (EDT)SignificantNot Recommended
Reagent K (TFA/water/phenol/thioanisole/EDT)Thioanisole, EDTHigh potential for reductionUse with caution, consider alternatives
94% TFA / 2.5% Water / 2.5% EDT / 1% TISEDT, TISPotential for reductionUse with caution, analyze product carefully

Experimental Protocols

Recommended Cleavage Protocol for Peptides with this compound

This protocol is designed to maximize the yield and purity of the azide-containing peptide while minimizing the risk of azide reduction.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Reaction vessel

  • Filtration apparatus

  • Centrifuge

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Addition: Freshly prepare the cleavage cocktail and add it to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Resin Wash: Wash the resin with a small volume of fresh cleavage cocktail, followed by DCM, and combine the filtrates.

  • TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.

  • Peptide Precipitation: Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove any residual ether.

Visualizations

Cleavage Workflow for Azide-Containing Peptides

Cleavage_Workflow Resin Dried Peptide-Resin (with N3-D-Dap) Cocktail Prepare Cleavage Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) Cleavage Cleavage Reaction (2-3 hours, RT) Cocktail->Cleavage Filtration Filter to separate resin Cleavage->Filtration Evaporation Concentrate Filtrate (remove TFA) Filtration->Evaporation Precipitation Precipitate with cold ether Evaporation->Precipitation Centrifugation Centrifuge and Wash (3x with cold ether) Precipitation->Centrifugation Drying Dry Peptide Pellet Centrifugation->Drying Final_Peptide Purified Azide-Containing Peptide Drying->Final_Peptide

Caption: Recommended workflow for the cleavage and isolation of peptides containing this compound.

Troubleshooting Logic for Azide Reduction

Troubleshooting_Azide_Reduction Start Analyze Crude Peptide by Mass Spectrometry Check_Mass Mass = Expected Mass - 26 Da? Start->Check_Mass Azide_Reduced Azide Group Reduced Check_Mass->Azide_Reduced Yes No_Reduction Azide Group Intact Check_Mass->No_Reduction No Review_Cocktail Review Cleavage Cocktail Composition Azide_Reduced->Review_Cocktail Avoid_Thiols Avoid Thiol Scavengers (e.g., EDT) Review_Cocktail->Avoid_Thiols Use_TIS Use TIS as primary scavenger Avoid_Thiols->Use_TIS

Caption: Troubleshooting logic for identifying and addressing the reduction of the azide group during peptide cleavage.

References

Validation & Comparative

Mass Spectrometry Analysis of Peptides Containing N3-D-Dap(Fmoc)-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids is a pivotal technique in modern peptide and protein chemistry. Among these, N3-D-Dap(Fmoc)-OH, a derivative of D-2,3-diaminopropionic acid, offers a unique tool for introducing a bioorthogonal azide (B81097) handle. This guide provides an objective comparison of the mass spectrometry analysis of peptides containing this compound against other alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of studies involving this versatile building block.

The integration of this compound into a peptide sequence through solid-phase peptide synthesis (SPPS) allows for subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the attachment of various functionalities, including fluorophores, affinity tags, or cytotoxic payloads, with high specificity and efficiency. A thorough understanding of the behavior of these modified peptides during mass spectrometric analysis is crucial for their successful characterization and application.

Comparison with Alternative Azido-Containing Amino Acids

While this compound is a valuable tool, other azido-containing amino acids, such as Fmoc-L-Lys(N3)-OH, are also available. The choice between these building blocks depends on the specific research goals, as their structural differences can influence the resulting peptide's properties.

FeatureThis compoundFmoc-L-Lys(N3)-OH
Structure Short, constrained side chainLong, flexible side chain
Conformational Impact May induce local conformational constraintsMinimal impact on peptide backbone conformation
Application Probing spatial requirements of binding pockets, potentially enhancing proteolytic stabilityConjugating large molecules without disrupting the peptide's native structure
Synthesis Compatibility Compatible with standard Fmoc-SPPS protocolsCompatible with standard Fmoc-SPPS protocols

Mass Spectrometry Analysis: Key Considerations

The mass spectrometric analysis of peptides containing N3-D-Dap-OH requires careful consideration of potential side reactions during synthesis and cleavage, as well as the fragmentation behavior of the modified peptide.

Potential Side Reactions and Their Mass Spectrometric Signatures

Two primary side reactions can occur during the synthesis and cleavage of peptides containing this compound, which can be identified by mass spectrometry.

Side ReactionDescriptionMass Change (Da)Prevention
Guanidinylation Occurs when using HBTU or TBTU as coupling reagents for Fmoc-L-Dap(N3)-OH, leading to the addition of a guanidinium (B1211019) group.+42.02Use phosphonium-based coupling reagents like PyBOP.
Azide Reduction The azide group can be reduced to an amine during the final cleavage from the resin, especially with thiol-containing scavengers like ethanedithiol (EDT).-26.02 (loss of N2)Avoid thiol-based scavengers. Use a cleavage cocktail with triisopropylsilane (B1312306) (TIS).
Fragmentation Analysis: CID vs. ETD

The fragmentation of peptides containing N3-D-Dap-OH during tandem mass spectrometry (MS/MS) is critical for sequence confirmation and localization of the modification. While direct comparative experimental data on the fragmentation of N3-D-Dap-containing peptides versus their unmodified counterparts is limited in the reviewed literature, the expected behavior can be inferred from general principles of peptide fragmentation.

Collision-Induced Dissociation (CID): This technique typically results in the cleavage of the peptide backbone, producing b- and y-type fragment ions. The presence of the N3-D-Dap modification is not expected to significantly alter the primary fragmentation pathways of the peptide backbone. However, the modification itself may undergo fragmentation, although the azide group is generally stable under CID conditions.

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for analyzing labile post-translational modifications. It generates c- and z-type fragment ions from cleavage of the N-Cα bond in the peptide backbone. ETD is advantageous as it is less likely to induce the loss of the azide group compared to CID, thus preserving the modification on the fragment ions and facilitating its localization. For peptides with post-translational modifications, ETD often provides more comprehensive sequence coverage.[1][2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N3-D-Dap-OH

This protocol outlines the manual Fmoc-SPPS procedure for incorporating N3-D-Dap-OH into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent (e.g., PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (or this compound), PyBOP, and DIPEA in DMF. Add the mixture to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer capable of tandem MS (MS/MS) with both CID and ETD fragmentation capabilities.

  • A liquid chromatography system for online separation of the peptide.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., C18) for separation.

    • Elute the peptide into the mass spectrometer.

    • Acquire full scan MS spectra to identify the precursor ion of the peptide containing N3-D-Dap.

    • Perform MS/MS on the precursor ion using both CID and ETD fragmentation modes.

  • Data Analysis:

    • Analyze the fragmentation spectra to confirm the peptide sequence.

    • In the CID spectrum, identify the b- and y-ion series.

    • In the ETD spectrum, identify the c- and z-ion series.

    • Confirm the presence and location of the N3-D-Dap modification by observing the corresponding mass shift in the fragment ions.

    • Search for potential side products by looking for the expected mass shifts from guanidinylation (+42.02 Da) or azide reduction (-26.02 Da).

Visualizing Workflows and Reactions

SPPS_Workflow Resin Fmoc-Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH or Fmoc-Dap(N3)-OH, PyBOP, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Side_Reactions cluster_guanidinylation Guanidinylation Side Reaction cluster_reduction Azide Reduction Side Reaction Peptide_NH2 Peptide-NH2 Guanidinylated_Peptide Guanidinylated Peptide (+42.02 Da) Peptide_NH2->Guanidinylated_Peptide + Guanidinium moiety HBTU HBTU/TBTU Peptide_N3 Peptide-N3 Reduced_Peptide Reduced Peptide (-NH2) (-26.02 Da) Peptide_N3->Reduced_Peptide - N2 EDT EDT (Thiol Scavenger)

Caption: Potential side reactions during synthesis and cleavage of N3-D-Dap-containing peptides.

Conclusion

The use of this compound provides a powerful method for the site-specific introduction of an azide group into peptides, enabling a wide range of bioorthogonal modifications. A comprehensive understanding of the potential side reactions during synthesis and the nuances of mass spectrometric analysis is essential for the successful characterization of these modified peptides. By selecting appropriate coupling reagents and cleavage conditions, researchers can minimize side products. Furthermore, the complementary use of CID and ETD fragmentation techniques in mass spectrometry allows for robust sequence confirmation and localization of the N3-D-Dap modification. This guide provides the necessary framework for researchers to confidently synthesize, analyze, and utilize peptides containing this valuable unnatural amino acid.

References

A Comparative Guide to the NMR Characterization of N3-D-Dap(Fmoc)-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N3-D-Dap(Fmoc)-OH and its related derivatives. The information presented herein is intended to assist researchers in identifying and characterizing these compounds, which are valuable building blocks in peptide synthesis and drug discovery. This document summarizes key NMR data, outlines experimental protocols, and presents a logical workflow for characterization.

Introduction

This compound, or Fmoc-D-β-azidoalanine, is a non-natural amino acid derivative widely used in peptide chemistry. The presence of the azido (B1232118) group allows for bioorthogonal ligation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling the site-specific modification of peptides and proteins. Accurate characterization of this and related molecules by NMR spectroscopy is crucial for ensuring purity and confirming identity before their incorporation into complex peptide structures.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for N3-L-Dap(Fmoc)-OH, which can be used as a reference for the D-isomer. Data for other relevant Fmoc-protected diaminopropionic acid (Dap) derivatives are also included for comparison.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundFmoc ProtonsOther ProtonsSolvent
N3-L-Dap(Fmoc)-OH ~4.4~3.8 (dd), ~3.6 (dd)7.78 (d), 7.62 (d), 7.41 (t), 7.32 (t), 4.45 (d), 4.25 (t)-CDCl₃
Fmoc-Dap(Boc)-OH 4.35 (m)3.55 (m), 3.35 (m)7.76 (d), 7.59 (d), 7.40 (t), 7.31 (t), 4.40 (m), 4.22 (t)1.43 (s, 9H, Boc)CDCl₃
Fmoc-Dap(Fmoc)-OH 4.50 (m)3.70 (m)7.77 (m, 4H), 7.60 (m, 4H), 7.40 (m, 4H), 7.31 (m, 4H), 4.38 (m, 2H), 4.21 (m, 2H)-DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC=O (Carboxyl)C=O (Fmoc)Fmoc CarbonsOther CarbonsSolvent
N3-L-Dap(Fmoc)-OH ~53.0~51.0~172.0~156.0143.8, 141.3, 127.7, 127.1, 125.1, 120.0, 67.5, 47.1-CDCl₃
Fmoc-Dap(Boc)-OH 54.142.5173.2156.2143.9, 141.3, 127.7, 127.0, 125.2, 120.0, 67.2, 47.2155.8 (Boc C=O), 79.8 (Boc Cq), 28.3 (Boc CH₃)CDCl₃
Fmoc-Dap(Fmoc)-OH 54.541.8172.5156.1 (2C)143.9 (2C), 141.3 (2C), 127.7 (4C), 127.1 (4C), 125.3 (4C), 120.0 (4C), 66.8 (2C), 47.2 (2C)-DMSO-d₆

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

A general protocol for obtaining ¹H and ¹³C NMR spectra of Fmoc-protected amino acids is provided below.

1. Sample Preparation

  • Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Common choices for Fmoc-protected amino acids include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can affect chemical shifts, so consistency is key for comparison.

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1][2]

    • Ensure the final sample height in the NMR tube is adequate for the spectrometer's detector (typically around 4-5 cm).

2. NMR Data Acquisition

  • Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good resolution.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is standard.

  • Reference: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the NMR characterization of this compound and its derivatives.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate 1H Peaks process->integrate assign Assign Signals process->assign integrate->assign compare Compare with Reference Data assign->compare confirm Confirm Structure and Purity compare->confirm

Caption: Workflow for NMR Characterization of Fmoc-Amino Acids.

Signaling Pathways and Logical Relationships

The structural relationships between this compound and its common derivatives used in peptide synthesis can be visualized as a derivatization pathway.

Derivatization_Pathway cluster_protection Protection Strategies Dap Diaminopropionic Acid (Dap) Fmoc_Dap Fmoc-Dap-OH Dap->Fmoc_Dap Fmoc protection of α-amino group Fmoc_Dap_N3 This compound (Fmoc-D-Dap(N3)-OH) Fmoc_Dap->Fmoc_Dap_N3 Azidation of β-amino group Fmoc_Dap_Boc Fmoc-D-Dap(Boc)-OH Fmoc_Dap->Fmoc_Dap_Boc Boc protection of β-amino group Fmoc_Dap_Fmoc Fmoc-D-Dap(Fmoc)-OH Fmoc_Dap->Fmoc_Dap_Fmoc Fmoc protection of β-amino group

Caption: Derivatization Pathways for Fmoc-Dap Analogs.

References

A Comparative Guide to Azide-Containing Amino Acids: N3-D-Dap(Fmoc)-OH vs. Fmoc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functional groups is a cornerstone of modern chemical biology and therapeutic development. Azide-containing amino acids are invaluable tools for this purpose, enabling post-synthetic modifications via "click chemistry." This guide provides a detailed comparison of two commonly used azide-containing amino acids: N-α-Fmoc-N-γ-azido-D-2,3-diaminopropionic acid (N3-D-Dap(Fmoc)-OH) and N-α-Fmoc-N-ε-azido-L-lysine (Fmoc-L-Lys(N3)-OH).

Structural and Functional Overview

The primary distinction between this compound and Fmoc-L-Lys(N3)-OH lies in the stereochemistry and the length and flexibility of the side chain that presents the azide (B81097) group.[1]

  • This compound possesses a short, more constrained side chain with a D-amino acid configuration. The shorter linker may influence the local conformation of the peptide backbone. The D-configuration is known to confer resistance to proteolytic degradation.[2][3]

  • Fmoc-L-Lys(N3)-OH is a direct analog of the natural amino acid L-lysine, featuring a long, flexible four-carbon spacer.[1] This extended linker places the azide handle further from the peptide backbone, which can be advantageous when conjugating bulky molecules, minimizing potential interference with the peptide's native structure and function.

Data Presentation: A Comparative Summary

The following table summarizes the key properties and performance characteristics of this compound and Fmoc-L-Lys(N3)-OH, based on available data and established principles.

PropertyThis compoundFmoc-L-Lys(N3)-OH
Chemical Formula C₁₈H₁₆N₄O₄C₂₁H₂₂N₄O₄
Molecular Weight 352.34 g/mol 394.43 g/mol
Side-Chain Length Short (one carbon spacer to Nγ)Long (four carbon spacer to Nε)
Side-Chain Flexibility More rigidMore flexible
Stereochemistry D-configurationL-configuration
Peptide Synthesis Compatibility Compatible with standard Fmoc-SPPS. For optimal results, coupling reagents like PyBOP or Castro's reagent may be preferred over HBTU or TBTU.Fully compatible with standard Fmoc-SPPS protocols and reagents.
SPAAC Reaction Kinetics (with DBCO) Specific data not found. However, kinetics are expected to be favorable, similar to other small azido-amino acids like 3-azido-L-alanine.A second-order rate constant of 0.34 M⁻¹s⁻¹ has been reported for a peptide containing azidolysine reacting with a DBCO-PEG derivative in HBS buffer (pH 7.4).
Proteolytic Stability Expected to confer high resistance to proteolysis due to the D-amino acid configuration. Shortening the side chain from Lys to Dap has also been shown to improve stability against certain proteases.As an L-amino acid derivative, it is susceptible to proteolytic cleavage at the corresponding recognition sites.
Impact on Peptide Solubility The impact is sequence-dependent. The shorter side chain may have a less pronounced effect on overall hydrophobicity compared to the longer alkyl chain of azidolysine.The longer alkyl chain of the lysine (B10760008) side chain may slightly increase the hydrophobicity of the resulting peptide, though this is highly dependent on the overall sequence.

Mandatory Visualization

The following diagrams illustrate the chemical structures of the two amino acids, a typical experimental workflow for their use, and a conceptual representation of their impact on peptide modification.

Chemical Structures cluster_dap This compound cluster_lys Fmoc-L-Lys(N3)-OH dap lys G Experimental Workflow: Peptide Synthesis and Click Chemistry start Start with solid support resin spps Fmoc Solid-Phase Peptide Synthesis (SPPS) start->spps incorp Incorporate this compound or Fmoc-L-Lys(N3)-OH spps->incorp incorp->spps Continue elongation cleavage Cleavage from resin and deprotection incorp->cleavage peptide Purified Azide-Peptide cleavage->peptide click Click Chemistry (CuAAC or SPAAC) peptide->click conjugate Final Peptide Conjugate click->conjugate G Conceptual Impact of Side-Chain Differences cluster_dap N3-D-Dap cluster_lys N3-L-Lys peptide_backbone_dap Peptide Backbone azide_dap N3 peptide_backbone_dap->azide_dap D-config effect_dap Potential conformational constraint High proteolytic resistance peptide_backbone_dap->effect_dap linker_dap Short, rigid linker peptide_backbone_lys Peptide Backbone azide_lys N3 peptide_backbone_lys->azide_lys L-config effect_lys Minimal structural perturbation Good for bulky conjugations peptide_backbone_lys->effect_lys linker_lys Long, flexible linker

References

Assessing the Impact of N3-D-Dap(Fmoc)-OH on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of non-natural amino acids is a pivotal strategy in peptide-based drug development, enabling enhanced stability, tailored functionality, and novel therapeutic properties. Among the chemical handles used for such modifications, the azide (B81097) group, introduced via building blocks like N3-D-Dap(Fmoc)-OH, is invaluable for its ability to participate in bioorthogonal "click chemistry" reactions.[1][2] This guide provides a comprehensive comparison of this compound with alternative peptide modification strategies, offering researchers, scientists, and drug development professionals a data-driven overview of its impact on peptide structure and function.

Introduction to this compound and Its Alternatives

This compound is a derivative of D-diaminopropionic acid where the side-chain amino group is an azide (N₃) and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2] This structure offers two key advantages:

  • Protease Resistance : The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[3][4] This can significantly increase the in-vivo half-life of a peptide therapeutic.

  • Bioorthogonal Handle : The azide group is a versatile functional group for post-synthetic modifications. It allows for the covalent attachment of various molecules—such as fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs—through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.

Alternatives for Peptide Modification:

To objectively assess this compound, it is compared against two common alternatives:

  • Fmoc-L-Lys(N₃)-OH : An L-amino acid analogue that also introduces an azide group but via a longer, more flexible lysine (B10760008) side chain. This allows for a direct comparison of the impact of stereochemistry (D vs. L) and side-chain length.

  • Fmoc-L-Cys(Trt)-OH : This building block introduces a cysteine residue, whose thiol group can be used for conjugation via maleimide (B117702) chemistry. This represents a different, widely used conjugation strategy.

Comparative Data on Performance and Impact

The choice of modification strategy can significantly influence synthesis outcomes, peptide stability, and biological function. The following tables summarize quantitative data from representative experiments on a model therapeutic peptide.

Table 1: Comparison of Synthesis and Physicochemical Properties

ParameterPeptide with N3-D-DapPeptide with L-Lys(N₃)Peptide with L-Cys
Crude Purity (by HPLC) 88%92%90%
Overall Synthesis Yield 65%75%72%
Serum Half-Life (t½ in hours) 24h8h7.5h
Secondary Structure (α-helicity by CD) 25%30%28%

Data is illustrative and synthesized from typical experimental outcomes in peptide chemistry.

Table 2: Comparison of Biological Activity

ParameterPeptide with N3-D-DapPeptide with L-Lys(N₃)Peptide with L-Cys
Receptor Binding Affinity (Ki, nM) 15 nM10 nM12 nM
In Vitro Potency (EC₅₀, nM) 25 nM18 nM20 nM
Cellular Cytotoxicity (LD₅₀, µM) >100 µM>100 µM85 µM

Data is illustrative and synthesized from typical experimental outcomes in peptide chemistry.

Analysis of Impact:

  • Structure : The incorporation of D-amino acids can locally influence secondary structures like alpha-helices. The shorter side chain of Dap, compared to Lys, may also introduce more significant conformational constraints. While the azide group itself is small, the subsequent conjugation of larger moieties via click chemistry can more substantially alter the peptide's overall structure and function.

  • Stability : The most significant advantage of incorporating a D-amino acid like N3-D-Dap is the dramatic increase in proteolytic stability. Peptides with D-amino acids are less susceptible to degradation by endogenous enzymes, leading to a longer circulation half-life, as shown by the extended serum half-life in Table 1.

  • Function : The stereochemistry and position of a modification are critical. While the D-amino acid in N3-D-Dap enhances stability, it can sometimes slightly reduce binding affinity or potency if the native L-stereochemistry is crucial for receptor interaction. The longer, flexible side chain of azido-lysine places the modification further from the peptide backbone, which can be advantageous for conjugating large molecules without disrupting the peptide's primary function. Thiol-maleimide conjugation with cysteine is efficient but can sometimes be less stable in vivo compared to the triazole linkage formed by click chemistry.

Mandatory Visualizations

Experimental Workflow Diagram

The general workflow for utilizing this compound involves two primary stages: solid-phase peptide synthesis followed by post-synthetic modification via click chemistry.

G cluster_0 Fmoc Solid-Phase Peptide Synthesis (SPPS) cluster_1 Post-Synthetic Modification Resin 1. Start with Resin Support Deprotection1 2. Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling 3. Couple Amino Acid (e.g., this compound) Deprotection1->Coupling Repeat 4. Repeat Cycles Coupling->Repeat for each amino acid Repeat->Deprotection1 Cleavage 5. Cleave from Resin (TFA Cocktail) Repeat->Cleavage final cycle Purification1 6. Purify Azido-Peptide (RP-HPLC) Cleavage->Purification1 Click 7. Click Reaction (CuAAC) (Alkyne-Probe, CuSO4, Ascorbate) Purification1->Click Purification2 8. Purify Final Conjugate (RP-HPLC) Click->Purification2 Analysis 9. Characterize (Mass Spec, NMR) Purification2->Analysis

Caption: Workflow for peptide synthesis and modification using this compound.

Peptide-Receptor Signaling Pathway

The modification of a peptide therapeutic can influence how it interacts with its target receptor and initiates downstream signaling.

G cluster_0 Cell Membrane Receptor GPCR Receptor G_Protein G-Protein Activation Receptor->G_Protein Peptide Peptide Agonist (with N3-D-Dap) Peptide->Receptor Binding PEG Conjugated PEG Moiety Peptide->PEG increases half-life Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Peptide-receptor interaction and downstream signaling cascade.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

  • Materials :

    • Rink Amide Resin

    • Fmoc-protected amino acids, including this compound

    • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

    • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

    • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Methodology :

    • Resin Swelling : Swell the resin in DMF for 30 minutes in a reaction vessel.

    • Fmoc Deprotection : Drain DMF, add 20% piperidine solution, and agitate for 20 minutes. Drain and wash thoroughly with DMF and DCM.

    • Coupling : In a separate vial, dissolve the amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add the activation mixture to the resin and agitate for 2 hours.

    • Washing : Drain the coupling solution and wash the resin with DMF and DCM.

    • Repeat : Repeat steps 2-4 for each amino acid in the sequence.

    • Final Cleavage : After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 3 hours.

    • Precipitation : Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified fluorescent dye to the azide-containing peptide.

  • Materials :

    • Azido-peptide

    • Alkyne-fluorophore (e.g., Alkyne-TAMRA)

    • Copper(II) Sulfate (CuSO₄)

    • Sodium Ascorbate (B8700270)

    • Solvent: DMSO/Water mixture (1:4)

  • Methodology :

    • Dissolution : Dissolve the azido-peptide in the DMSO/water solvent system.

    • Reagent Addition : Add the alkyne-fluorophore (1.5 eq), followed by freshly prepared sodium ascorbate solution (5 eq) and CuSO₄ solution (1 eq).

    • Reaction : Protect the reaction from light and agitate at room temperature for 12-18 hours.

    • Purification : Purify the resulting peptide conjugate using reverse-phase HPLC (RP-HPLC).

    • Verification : Confirm the identity and purity of the conjugate by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is for assessing the secondary structure content of the modified peptides.

  • Materials :

    • Purified peptide sample

    • Buffer: 10 mM sodium phosphate (B84403), pH 7.4

    • CD Spectropolarimeter

    • Quartz cuvette (1 mm path length)

  • Methodology :

    • Sample Preparation : Prepare a peptide solution of approximately 0.2 mg/mL in the phosphate buffer.

    • Instrument Setup : Set the spectropolarimeter to scan from 190 to 260 nm.

    • Blank Measurement : Record a spectrum of the buffer alone and subtract it from the peptide spectra.

    • Data Acquisition : Collect the CD spectrum for the peptide sample at 25°C. Average at least three scans to improve the signal-to-noise ratio.

    • Data Analysis : Convert the raw data (millidegrees) to mean residue ellipticity [θ]. Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

References

Validating Site-Specific Incorporation of N3-D-Dap(Fmoc)-OH into Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids is a powerful tool in peptide chemistry, enabling the development of novel therapeutics, diagnostics, and research probes. N3-D-Dap(Fmoc)-OH, an Fmoc-protected D-2,3-diaminopropionic acid derivative with a side-chain azide (B81097), is a key building block for introducing a bioorthogonal handle for "click" chemistry.[1][2] This guide provides a comprehensive comparison of methodologies for validating the successful incorporation of this compound into synthetic peptides.

Performance Comparison: this compound vs. Alternatives

The choice of an unnatural amino acid for introducing an azide group depends on the specific application and synthetic strategy. While this compound offers a compact aliphatic side chain, other options like p-azido-L-phenylalanine (pAzF) provide an aromatic scaffold. The D-configuration of this compound can also be leveraged to enhance peptide stability against proteolytic degradation.

FeatureThis compoundp-Azido-L-phenylalanine (pAzF)
Structure Aliphatic amino acid with a short, flexible side chain containing the azide group.Aromatic amino acid with the azide group on the phenyl ring.
Incorporation Method Primarily incorporated during solid-phase peptide synthesis (SPPS) using the pre-synthesized Fmoc-protected building block.[3]Can be incorporated via SPPS or, more commonly, in living systems through genetic code expansion.[3]
Incorporation Efficiency Generally high in SPPS, often near-quantitative, depending on the coupling reagents used.[3]Variable in biological systems, dependent on the efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Impact on Peptide Structure The smaller side chain is less likely to disrupt the native peptide conformation. The D-amino acid can alter local secondary structure.The bulkier aromatic side chain may have a more significant impact on the peptide's structure and function.
Primary Validation Primarily validated through mass spectrometry of the synthetic peptide.Requires a multi-step validation process, often including Western blotting, mass spectrometry, and functional assays.

Key Validation Techniques: A Head-to-Head Comparison

Rigorous analytical validation is crucial to confirm the identity, purity, and structural integrity of peptides containing this compound. A multi-pronged approach combining mass spectrometry, chromatography, and sequencing is recommended.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS).Low (pmol to fmol)HighHigh sensitivity and specificity; provides definitive mass evidence of incorporation.Cannot distinguish between D- and L-isomers without specialized techniques like ion mobility-MS.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of modified and unmodified peptides.Low to moderate (nmol to pmol)HighExcellent for determining the purity of the final peptide product.Does not provide direct structural information about the incorporated amino acid.
Edman Degradation N-terminal sequence confirmation.Low (pmol)ModerateProvides sequential amino acid identification from the N-terminus.Cannot sequence past modified N-termini or non-α-amino acids; requires a standard for the unnatural amino acid.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or PyBOP/Castro's reagent)

  • Base (e.g., DIPEA or NMM)

  • DMF (peptide synthesis grade)

  • 20% piperidine (B6355638) in DMF

  • DCM (dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with the chosen coupling reagent and base in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC.

Protocol 2: Validation by Mass Spectrometry (ESI-MS)

Objective: To confirm the correct molecular weight of the peptide containing N3-D-Dap.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

  • Sample Preparation: Dissolve the purified and lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid.

  • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide. Compare the observed mass with the calculated theoretical mass of the peptide containing the N3-D-Dap residue. A close match confirms successful incorporation.

Protocol 3: Validation by Edman Degradation

Objective: To confirm the position of the N3-D-Dap residue in the peptide sequence.

Instrumentation: Automated Edman Sequencer.

Procedure:

  • Sample Preparation: Immobilize the purified peptide on a PVDF membrane or load it into the sequencer's reaction cartridge.

  • Automated Sequencing: The instrument performs sequential cycles of the Edman degradation chemistry.

    • Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC).

    • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA).

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid.

  • PTH-Amino Acid Identification: The PTH derivative from each cycle is injected onto an HPLC system. The retention time is compared to a standard chromatogram of the 20 common PTH-amino acids.

  • Identification of PTH-D-Dap(N3):

    • A standard of PTH-D-Dap(N3) would need to be synthesized and its retention time determined on the same HPLC system.

    • When the Edman degradation reaches the cycle corresponding to the position of the unnatural amino acid, the resulting PTH derivative's retention time should match that of the PTH-D-Dap(N3) standard. This confirms its position in the sequence.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis and Validation cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_validation Validation s1 Fmoc-SPPS with This compound s2 Cleavage & Deprotection s1->s2 s3 Crude Peptide s2->s3 p1 RP-HPLC Purification s3->p1 p2 Purity Assessment (HPLC) p1->p2 p3 Purified Peptide p2->p3 v1 Mass Spectrometry (MS) (Molecular Weight) p3->v1 v3 Edman Degradation (Positional Confirmation) p3->v3 v2 Tandem MS (MS/MS) (Sequence Confirmation) v1->v2

Caption: Workflow for synthesis and validation of N3-D-Dap peptides.

signaling_pathway Application in GPCR Signaling Studies cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activation downstream Downstream Signaling Cascade g_protein->downstream Signal Transduction ligand Azide-Modified Peptide Ligand ligand->gpcr Binding click Click Reaction (Bioorthogonal Ligation) ligand->click probe Fluorescent Probe (with alkyne) probe->click click->ligand Labeling for Imaging/ Pull-down Assays response Cellular Response downstream->response

Caption: Use of azide-peptides to study GPCR signaling pathways.

References

A Comparative Analysis of CuAAC and SPAAC for N3-D-Dap(Fmoc)-OH Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of peptides is a critical technique in the development of novel therapeutics, diagnostic agents, and research tools. The incorporation of bioorthogonal handles, such as the azide (B81097) group in N3-D-Dap(Fmoc)-OH (Fmoc-3-azido-D-alanine), allows for precise conjugation of various functionalities. Two of the most prominent "click chemistry" reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for the conjugation of molecules to peptides containing this compound, supported by experimental data and detailed protocols.

Executive Summary

Both CuAAC and SPAAC are highly efficient methods for forming a stable triazole linkage between an azide-modified peptide and an alkyne-containing molecule. The primary distinction lies in the reaction mechanism and requirements. CuAAC is a catalyzed reaction that is generally faster and utilizes simple terminal alkynes, but requires a copper catalyst that can be cytotoxic. In contrast, SPAAC is a catalyst-free reaction, making it ideal for applications in living systems, but it is typically slower and requires the use of sterically activated, and often more complex, strained alkynes.

Data Presentation: CuAAC vs. SPAAC for this compound Conjugations

The following table summarizes the key performance metrics and characteristics of CuAAC and SPAAC for the conjugation of this compound. Data presented is a synthesis from multiple sources and may include values from closely related systems as representative examples.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Catalytic [3+2] cycloaddition between a terminal alkyne and an azide, mediated by a Cu(I) catalyst.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The reaction rate is less affected by the steric bulk of the azide.[2]Slower than CuAAC, with second-order rate constants highly dependent on the specific strained alkyne used. For example, reactions with DBCO can have rate constants around 0.34 M⁻¹s⁻¹ and with BCN around 0.28 M⁻¹s⁻¹ for similar azido-amino acids.[3][4][5]
Reaction Yield Typically provides quantitative or near-quantitative yields. Conjugation efficiencies above 95% have been reported for CuAAC between functionalized azide and alkyne peptides.Can achieve high, often near-quantitative yields, though reaction times may be longer.
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst. However, the use of chelating ligands can mitigate this toxicity.Excellent biocompatibility due to the absence of a catalyst, making it ideal for live-cell and in vivo applications.
Alkyne Reagent Simple, small, and readily available terminal alkynes.Bulky and more synthetically complex strained cyclooctynes (e.g., DBCO, BCN).
Side Reactions Potential for oxidation of sensitive amino acid residues (e.g., histidine, arginine) due to the generation of reactive oxygen species.The strained alkyne can react with thiols (e.g., cysteine residues), which may lead to off-target labeling in complex biological systems.
Typical Solvents A wide range of organic and aqueous solvents can be used, including DMF, DMSO, t-butanol/water, and various buffers.Primarily aqueous buffers for biological applications, but also compatible with organic solvents like DMSO and acetonitrile.
Catalyst/Reagents Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate (B8700270), or CuI), and often a stabilizing ligand (e.g., THPTA, TBTA).No catalyst is required. The reaction is driven by the release of ring strain in the cyclooctyne.

Experimental Protocols

Detailed methodologies for incorporating this compound into a peptide and subsequent conjugation via CuAAC and SPAAC are provided below.

Protocol 1: Incorporation of Fmoc-D-Dap(N3)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-D-Dap(N3)-OH during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • Fmoc-D-Dap(N3)-OH

  • Coupling reagent (e.g., PyBOP, HBTU - note: PyBOP or Castro's reagent is recommended for Fmoc-D-Dap(N3)-OH)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-D-Dap(N3)-OH:

    • In a separate vial, dissolve Fmoc-D-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to check for completion. If the test is positive (blue beads), continue coupling for another hour.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a terminal alkyne-containing molecule to the azide side chain of a resin-bound peptide.

Materials:

  • Resin-bound peptide containing N3-D-Dap

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Solvent: DMF/water mixture (e.g., 4:1)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in the reaction solvent within the synthesis vessel.

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized molecule (5-10 equivalents) in the DMF/water solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water).

  • Reaction:

    • Add the solution of the alkyne-functionalized molecule to the resin.

    • Add the THPTA solution (to a final concentration of ~5 mM).

    • Add the CuSO₄ solution (to a final concentration of ~1 mM).

    • Add the sodium ascorbate solution (to a final concentration of ~10 mM).

    • Agitate the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF, water, DMF, and DCM.

  • Cleavage and Purification: Cleave the conjugated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and purify by reverse-phase HPLC.

Protocol 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne to a purified, azide-containing peptide in solution.

Materials:

  • Purified peptide containing N3-D-Dap

  • Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore, BCN-drug)

  • Reaction buffer (e.g., PBS pH 7.4, HEPES buffer) or a suitable organic solvent (e.g., DMSO, acetonitrile)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the chosen reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the strained alkyne-functionalized molecule (typically 1.1-1.5 equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then add it to the peptide solution.

  • Reaction Incubation:

    • Mix the solutions of the peptide and the strained alkyne.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used.

    • The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC to remove any unreacted starting materials.

  • Characterization: Verify the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CuAAC_vs_SPAAC_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow cu_start Peptide with N3-D-Dap cu_reagents Add Terminal Alkyne, CuSO4/NaAsc, Ligand cu_start->cu_reagents cu_reaction Reaction (Fast, Catalyzed) cu_reagents->cu_reaction cu_product Triazole-Conjugated Peptide cu_reaction->cu_product sp_start Peptide with N3-D-Dap sp_reagents Add Strained Alkyne (e.g., DBCO, BCN) sp_start->sp_reagents sp_reaction Reaction (Slower, Catalyst-Free) sp_reagents->sp_reaction sp_product Triazole-Conjugated Peptide sp_reaction->sp_product

Caption: Comparative workflow of CuAAC and SPAAC for peptide conjugation.

Reaction_Mechanisms cluster_CuAAC_mech CuAAC Mechanism cluster_SPAAC_mech SPAAC Mechanism azide1 R1-N3 plus1 + alkyne1 R2-C≡CH catalyst Cu(I) alkyne1->catalyst product1 1,4-disubstituted Triazole catalyst->product1 azide2 R1-N3 plus2 + alkyne2 Strained Alkyne (R2) product2 Triazole Adduct alkyne2->product2 Spontaneous

Caption: Simplified reaction mechanisms for CuAAC and SPAAC.

Conclusion

The choice between CuAAC and SPAAC for the conjugation of this compound depends critically on the specific application. For in vitro applications where speed and cost-effectiveness are paramount, and the potential for copper-induced side reactions can be managed, CuAAC is an excellent choice, often providing near-quantitative yields in a short amount of time. For applications involving live cells or in vivo studies, the biocompatibility of SPAAC makes it the superior, and often necessary, option, despite its slower reaction kinetics and the higher cost of strained alkyne reagents. Careful consideration of the experimental context, including the sensitivity of the biomolecules to copper and the required reaction efficiency, will guide the researcher to the most appropriate conjugation strategy.

References

Evaluating the stability of the triazole linkage formed from N3-D-Dap(Fmoc)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chemical linkage is critical to the efficacy and longevity of therapeutic molecules. The 1,2,3-triazole linkage, formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a robust alternative to traditional linkages, such as the amide bond. This guide provides an objective comparison of the stability of the triazole linkage, particularly when derived from the versatile building block N3-D-Dap(Fmoc)-OH, against other common bioconjugation linkages, supported by experimental data and detailed protocols.

Exceptional Stability of the Triazole Linkage

The 1,2,3-triazole ring is an aromatic heterocycle known for its exceptional chemical stability.[1][2] Unlike amide bonds, which are susceptible to enzymatic cleavage by proteases, the triazole linkage is resistant to a wide range of biological and chemical degradation pathways.[3] This includes resistance to hydrolysis under both acidic and basic conditions, as well as oxidative and reductive environments.[1] This inherent stability makes the triazole linkage an excellent choice for applications requiring long-term integrity in vivo, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]

Quantitative Stability Comparison

Forced degradation studies are instrumental in evaluating the stability of chemical linkages under stress conditions. The data presented below, compiled from various studies, compares the stability of the triazole linkage with the amide bond in peptide contexts, highlighting the significant increase in half-life observed with the triazole modification.

Linkage TypePeptide Sequence ContextStress ConditionHalf-life (t½)Reference
Amide BondUnmodified PeptideHuman Blood Plasma2.1 hours
Triazole Linkage Triazole-modified Peptide (P2) Human Blood Plasma 4.0 hours ****
Amide BondUnmodified Peptide (KP2)In vitro Serum~15-25 fold lower than triazole
Triazole Linkage Triazole-modified Peptide (KP3-5) In vitro Serum ~15-25 fold higher than amide ****
Amide BondReference Peptide ([177Lu]Lu-1)Human Blood Plasma3.9 hours
Triazole Linkage 1,5-Tz modified ([177Lu]Lu-5) Human Blood Plasma 91.1 hours ****
Triazole Linkage 1,5-Tz modified ([177Lu]Lu-7) Human Blood Plasma 51.4 hours ****

Experimental Protocols

I. Synthesis of a Triazole-Linked Peptide using this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model triazole-linked dipeptide on a solid support, incorporating this compound and an alkyne-containing amino acid.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-L-propargylglycine

  • Coupling reagents: HATU, HBTU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Click chemistry reagents: Copper(I) iodide (CuI), N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Couple Fmoc-L-propargylglycine to the resin using a suitable coupling reagent (e.g., HATU) and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

  • Second Amino Acid (Azide) Coupling: Couple this compound using a coupling reagent and DIPEA in DMF.

  • Intramolecular Cyclization (Click Reaction):

    • Wash the resin thoroughly with DMF.

    • Add a solution of CuI and DIPEA in DMF to the resin to catalyze the intramolecular azide-alkyne cycloaddition.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

II. Protocol for Forced Degradation and Stability Analysis by HPLC

This protocol describes a general procedure for assessing the stability of the synthesized triazole-linked peptide.

Materials:

  • Purified triazole-linked peptide

  • Buffers: pH 2 (e.g., 0.1 N HCl), pH 7.4 (e.g., PBS), pH 9 (e.g., 0.1 N NaOH)

  • Oxidizing agent: 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

  • Mobile phases: Acetonitrile and water with 0.1% TFA

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptide in water or a suitable buffer.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the peptide in a pH 2 buffer at 60°C.

    • Basic Hydrolysis: Incubate the peptide in a pH 9 buffer at 37°C.

    • Oxidative Degradation: Incubate the peptide in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate the peptide in a pH 7.4 buffer at 60°C.

    • Photostability: Expose the peptide solution to light according to ICH guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Use a gradient elution method to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½) under each stress condition.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_synthesis Peptide Synthesis & Cyclization Resin Resin Swelling Coupling1 Couple Alkyne-AA Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple this compound Deprotection1->Coupling2 Cyclization Intramolecular Click Reaction Coupling2->Cyclization Cleavage Cleavage & Deprotection Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification

Fig. 1: SPPS Workflow for Triazole-Linked Peptide.

G cluster_stability Stability Assessment Workflow Peptide Purified Peptide Solution Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Peptide->Stress Sampling Time-Point Sampling Stress->Sampling HPLC RP-HPLC Analysis Sampling->HPLC Data Data Analysis (% Intact, Half-life) HPLC->Data

References

A Head-to-Head Comparison: N3-D-Dap(Fmoc)-OH versus Alkyne-Containing Amino Acids for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. "Click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a powerful tool for bioconjugation. This guide provides an objective comparison of two key components in this chemical toolbox: the azide-containing amino acid N3-D-Dap(Fmoc)-OH and various alkyne-containing amino acids.

This comparison delves into their performance in the two main types of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore their respective reaction kinetics, efficiency, and stability, supported by experimental data, to assist you in selecting the optimal building blocks for your research and development endeavors.

At a Glance: Key Differences and Applications

This compound is a synthetic amino acid derivative that introduces an azide (B81097) moiety for bioconjugation. It is primarily incorporated into peptides during solid-phase peptide synthesis (SPPS), allowing for site-specific installation of the azide handle[1][2]. In contrast, alkyne-containing amino acids, such as L-Homopropargylglycine (HPG) and L-Propargylglycine (Pra), can be incorporated into proteins metabolically, where they act as surrogates for natural amino acids like methionine[3]. This enables the labeling of newly synthesized proteins in living cells[3].

The choice between an azide- or alkyne-containing amino acid often dictates the subsequent bioconjugation strategy. Both can participate in "click" reactions, but their inherent properties and the nature of the reaction (copper-catalyzed or strain-promoted) influence the outcome.

Performance in Bioconjugation Reactions: A Quantitative Look

The efficiency of bioconjugation is critically dependent on the reaction kinetics. While direct, side-by-side comparative studies under identical conditions are limited, we can infer performance from available data on reaction rates for different "click" chemistry components. The speed of these reactions is typically quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction.

Reaction TypeAmino Acid TypePartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
CuAAC Azide-containing (e.g., N3-D-Dap)Terminal Alkyne~10¹ - 10⁴Generally very fast and high-yielding. Requires a copper catalyst, which can be toxic to living cells. Ligands like THPTA can mitigate toxicity and accelerate the reaction.[4]
Alkyne-containing (e.g., L-HPG)Azide~10¹ - 10⁴Similar kinetics to the above. The choice depends on the ease of incorporating the alkyne or azide into the biomolecule of interest.
SPAAC Azide-containing (e.g., N3-D-Dap)Strained Alkyne (e.g., DBCO)0.34 (for 3-azido-L-alanine with DBCO)Metal-free, making it suitable for live-cell imaging. Reaction rates are generally slower than CuAAC. The rate is highly dependent on the specific strained alkyne used.
Alkyne-containing (e.g., L-HPG)Strained AzideData not readily available for direct comparisonThe reactivity in SPAAC is primarily dictated by the strained partner.

Note: The provided k₂ value for SPAAC is for 3-azido-L-alanine, a close structural analog to the reactive moiety of this compound. The reaction rate can be influenced by factors such as the solvent, pH, and temperature.

Experimental Workflows and Logical Relationships

To visualize the processes involved in utilizing these amino acids for bioconjugation, the following diagrams illustrate the key workflows and reaction pathways.

Peptide_Modification_Workflow Workflow for Peptide Modification using this compound SPPS Solid-Phase Peptide Synthesis (SPPS) Incorp Incorporate this compound SPPS->Incorp Cleavage Cleavage & Deprotection Incorp->Cleavage Azide_Peptide Azide-Functionalized Peptide Cleavage->Azide_Peptide Click Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Azide_Peptide->Click Conjugate Bioconjugate Click->Conjugate Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Click

Caption: Workflow for site-specific peptide modification.

Metabolic_Labeling_Workflow Workflow for Protein Labeling using Alkyne-Amino Acids Metabolic_Labeling Metabolic Labeling of Cells Incorp Incorporate Alkyne-Amino Acid (e.g., L-HPG) Metabolic_Labeling->Incorp Lysis Cell Lysis & Protein Extraction Incorp->Lysis Alkyne_Protein Alkyne-Functionalized Protein Lysis->Alkyne_Protein Click Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Alkyne_Protein->Click Conjugate Bioconjugate Click->Conjugate Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click

Caption: Workflow for metabolic protein labeling.

Signaling_Pathway Click Chemistry Reactions for Bioconjugation cluster_azide Azide-Containing Amino Acid cluster_alkyne Alkyne-Containing Amino Acid Azide_AA R-N3 CuAAC CuAAC Azide_AA->CuAAC SPAAC SPAAC Azide_AA->SPAAC Alkyne_AA R'-C≡CH Alkyne_AA->CuAAC Triazole Stable Triazole Linkage CuAAC->Triazole Cu(I) catalyst SPAAC->Triazole Metal-free Strained_Alkyne Strained Alkyne Strained_Alkyne->SPAAC

Caption: Azide-Alkyne Cycloaddition Pathways.

Detailed Experimental Protocols

Here, we provide detailed protocols for incorporating these non-canonical amino acids and performing the subsequent bioconjugation reactions.

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Fmoc-protected amino acids

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours.

    • For this compound: Follow the same procedure as for standard amino acids.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)

This protocol outlines a general procedure for labeling newly synthesized proteins in mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Methionine Starvation: Gently wash the cells with PBS and replace the complete medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes.

  • HPG Labeling: Add HPG to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell line. Incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add cell lysis buffer and incubate on ice for 30 minutes.

  • Protein Extraction: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the alkyne-labeled proteins.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay). The protein lysate is now ready for bioconjugation via CuAAC or SPAAC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized peptide to an alkyne-containing molecule.

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Alkyne-containing molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the azide-functionalized peptide and the alkyne-containing molecule in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions.

  • Initiate Reaction: Add the catalyst premix to the reaction mixture containing the peptide and alkyne molecule.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and the copper catalyst.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the metal-free conjugation of an azide-functionalized peptide to a strained alkyne.

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO-PEG-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the azide-functionalized peptide and the strained alkyne-containing molecule in the reaction buffer.

  • Reaction: Mix the reactants and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the bioconjugate using a suitable chromatographic method.

Conclusion

The choice between this compound and alkyne-containing amino acids for bioconjugation is dictated by the specific experimental goals. This compound is the tool of choice for the precise, site-specific modification of synthetic peptides. Alkyne-containing amino acids, on the other hand, are invaluable for the metabolic labeling and subsequent analysis of newly synthesized proteins in living systems.

In terms of the bioconjugation reaction itself, CuAAC offers rapid kinetics and high efficiency, making it ideal for in vitro applications where speed is critical. For applications in living cells or where copper toxicity is a concern, the metal-free SPAAC is the preferred method, despite its generally slower reaction rates. The stability of the resulting triazole linkage is excellent for both methods, providing a robust covalent connection for a wide range of downstream applications in research, diagnostics, and drug development.

References

A Comparative Guide to the Biological Activity of Peptides Modified with N-azido-D-diaminopropionic acid (N3-D-Dap)

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, target affinity, and bioavailability. The incorporation of non-canonical amino acids offers a powerful toolkit for this purpose. This guide provides a comparative analysis of peptides modified with N3-D-Dap(Fmoc)-OH, a versatile building block that introduces two key features: a D-amino acid for increased proteolytic resistance and a bioorthogonal azide (B81097) handle for post-synthetic modifications via "click chemistry".

This document contrasts the performance of N3-D-Dap-modified peptides with several alternatives, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Role of this compound in Peptide Synthesis

This compound is a derivative of D-2,3-diaminopropionic acid where the side-chain amino group is converted to an azide (N₃), and the alpha-amino group is protected by a base-labile Fmoc group.[1] This structure allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The primary advantages of this building block are twofold:

  • Enhanced Stability : The D-configuration of the amino acid backbone provides resistance to degradation by proteases, which typically recognize L-amino acids.[3][4] This can significantly extend the in-vivo half-life of peptide-based drugs.

  • Bioorthogonal Handle : The azide (N₃) moiety is chemically inert to most biological functional groups but can undergo highly specific and efficient reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the precise, post-synthetic attachment of various molecules such as imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetics.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Post-Synthetic Modification Resin Resin Support AA1 Couple Amino Acid 1 Resin->AA1 AA2 Couple Amino Acid 2 AA1->AA2 N3_Dap Incorporate This compound AA2->N3_Dap AAn Couple Amino Acid 'n' N3_Dap->AAn Cleave Cleave & Deprotect AAn->Cleave AzidePeptide Purified Azide-Peptide Cleave->AzidePeptide Yields Click CuAAC 'Click' Reaction (+ Alkyne-Cargo) AzidePeptide->Click FinalProduct Conjugated Peptide (e.g., Peptide-Drug Conjugate) Click->FinalProduct

Caption: General workflow for synthesizing and modifying peptides using this compound.

Comparative Performance Analysis

The impact of incorporating N3-D-Dap is best understood by comparing it against relevant alternatives. The following tables summarize quantitative data derived from studies on antimicrobial peptides (AMPs), a class of peptides where stability and activity are paramount.

Table 1: N3-D-Dap Modification vs. Unmodified Peptide

This comparison highlights the dual benefits of the D-amino acid and the azide handle (used here for PEGylation).

Peptide SequenceModificationMIC vs. E. coli (µM)Hemolytic Activity (HC₅₀, µM)Half-life in Plasma (h)
KRLFKKLLKYLRKFNone (Parent Peptide)1650< 0.5
KRLF-Dap(N3) -KLLKYLRKFD-Dap(N3) incorporation1648> 8
KRLF-Dap(N3-PEG) -KLLKYLRKFPEGylation via Click Chemistry32> 200> 24

Data are representative examples based on published findings.

Table 2: Comparison of Azide-Containing Amino Acids

The choice of the azide-containing residue can influence the final properties of the conjugated peptide. The shorter side chain of Dap places the azide closer to the peptide backbone compared to the longer, more flexible side chain of Lysine (Lys).

PropertyN3-D-DapN3-L-LysRationale
Side Chain Length Short & RigidLong & FlexibleDap has a shorter side chain, potentially influencing peptide secondary structure.
Protease Resistance High (D-amino acid)Low (L-amino acid)D-amino acids are not recognized by most endogenous proteases.
Conjugation Impact May sterically hinder large cargoGenerally better for large cargoThe longer Lys side chain distances the cargo from the peptide backbone, reducing interference.

Table 3: Comparison with Other Peptide Modification Strategies

N3-D-Dap modification is one of several techniques to improve peptide stability and function.

Modification StrategyPrimary AdvantagePotential DisadvantageExample Application
D-Amino Acid Substitution High protease resistance.Can alter or abolish receptor binding and activity.Extending the half-life of antimicrobial peptides.
N-methylation Increased stability & membrane permeability.Can disrupt secondary structures required for activity.Creating orally bioavailable peptide analogs.
Cyclization Enhanced stability and conformational rigidity.Can be synthetically challenging; may reduce flexibility for target binding.Mimicking protein secondary structures to increase binding potency.
α-Methyl Amino Acids Promotes helical structures and shields peptide bonds from cleavage.Steric hindrance can decrease binding affinity.Enhancing proteolytic resistance in therapeutic peptides.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating modified peptides.

Protocol 1: Incorporation of this compound via SPPS

This protocol outlines the manual coupling of the modified amino acid onto a growing peptide chain on a solid support.

  • Resin Preparation : Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 5 minutes. Drain, then repeat for an additional 15 minutes.

  • Washing : Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF again (3 times) to remove all traces of piperidine.

  • Coupling Activation : In a separate vial, dissolve Fmoc-D-Dap(N3)-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Post-Coupling Wash : Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation : Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to the azide-containing peptide on-resin.

Caption: The CuAAC 'Click' Chemistry reaction scheme.
  • Resin Swelling : Swell the azide-peptide-resin in DMF.

  • Reaction Mixture : Prepare a solution of the alkyne-cargo (5 eq.), copper(II) sulfate (B86663) (CuSO₄) (0.1 eq.), and sodium ascorbate (B8700270) (0.5 eq.) in a DMF/H₂O mixture.

  • Reaction : Add the reaction mixture to the resin and agitate at room temperature for 12-16 hours.

  • Washing : Wash the resin extensively with DMF, H₂O, and DCM.

  • Cleavage & Purification : Cleave the final conjugated peptide from the resin using a standard TFA cocktail and purify by reverse-phase HPLC.

Protocol 3: Proteolytic Stability Assay

This assay assesses the resistance of a peptide to degradation by proteases, such as those found in human plasma.

  • Peptide Incubation : Incubate the peptide at a final concentration of 0.1 mg/mL in human plasma at 37°C.

  • Time Points : At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the mixture.

  • Reaction Quenching : Immediately quench the enzymatic reaction by adding an equal volume of 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) to precipitate plasma proteins.

  • Centrifugation : Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant using RP-HPLC. The amount of intact peptide is quantified by integrating the area of the corresponding peak at each time point.

  • Data Analysis : Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂).

Start Incubate Peptide in Plasma at 37°C Time Withdraw Aliquots at Time Points (0, 2, 4, 8h...) Start->Time Quench Quench with Acetonitrile/TFA Time->Quench Spin Centrifuge to Pellet Proteins Quench->Spin Analyze Analyze Supernatant by RP-HPLC Spin->Analyze Plot Plot % Intact Peptide vs. Time Analyze->Plot

Caption: Experimental workflow for the proteolytic stability assay.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effect of a peptide on cultured cells.

  • Cell Seeding : Seed cells (e.g., HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment : Prepare serial dilutions of the peptide in serum-free cell culture medium. Replace the existing medium with 100 µL of the peptide solutions. Include a vehicle-only control.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add 150 µL of an MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot viability against peptide concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Application in Modulating Signaling Pathways

Peptide-drug conjugates (PDCs) created using N3-D-Dap can be designed to target specific cellular components. For instance, a peptide that homes to cancer cells can be conjugated to a kinase inhibitor. This targeted delivery increases the drug's efficacy at the tumor site while minimizing systemic toxicity.

cluster_pathway Kinase Cascade Receptor Cell Surface Receptor Internalization Internalization Receptor->Internalization PDC Peptide-Drug Conjugate PDC->Receptor Binds Drug Released Drug (Kinase Inhibitor) Internalization->Drug Releases MEK MEK Drug->MEK Inhibits RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A peptide-drug conjugate inhibiting the MAPK/ERK signaling pathway.

Conclusion

The use of this compound provides a robust and versatile strategy for peptide modification. It simultaneously confers proteolytic stability through its D-amino acid backbone and offers a site for specific, post-synthetic conjugation via its azide handle. While alternatives like N-methylation or the use of other non-canonical amino acids also enhance stability, the bioorthogonal nature of the azide group makes N3-D-Dap particularly valuable for creating complex bioconjugates, such as peptide-drug conjugates or advanced imaging agents. The choice of modification strategy ultimately depends on the specific therapeutic goal, balancing the need for stability, activity, and synthetic feasibility.

References

A Comparative Guide to Coupling Reagents for N3-D-Dap(Fmoc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of non-natural amino acids is a critical step in modern peptide synthesis and drug development. N3-D-Dap(Fmoc)-OH, with its versatile azido (B1232118) functionality, is a key building block for bioconjugation and the creation of novel peptide architectures. The choice of coupling reagent significantly impacts the success of this incorporation, influencing yield, purity, and the prevention of side reactions. This guide provides an objective comparison of the performance of various coupling reagents with this compound, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. Phosphonium salts like PyBOP are highly recommended, while uronium-based reagents such as HBTU and TBTU are generally discouraged due to lower efficiencies and the risk of side reactions. Modern coupling reagents like COMU and carbodiimide-based methods with additives like OxymaPure offer excellent alternatives, particularly for challenging couplings.

Coupling ReagentTypeReported Coupling Yield (%) (for challenging sequences)Recommended Reaction Time (minutes)Key AdvantagesKnown Limitations & Side Reactions
PyBOP Phosphonium Salt10-29%[1]60-90[1]High coupling efficiency, minimal racemization.[1]Higher cost compared to uronium reagents.
HBTU Uronium/Aminium Salt3-6%[1]60-120[1]Cost-effective, good for standard couplings.Can form guanidinylation side products; lower efficiency with Dap(N3).
TBTU Uronium/Aminium Salt3-6%60-120Similar to HBTU.Can form guanidinylation side products; lower efficiency with Dap(N3).
COMU Uronium Salt (Oxyma-based)High (comparable or superior to HATU)10-30 (up to 60 for hindered residues)High coupling efficiency, low racemization, enhanced solubility, and improved safety profile (non-explosive).Can react with the N-terminal amine if used in excess.
DIC/Oxyma Carbodiimide/AdditiveHigh60-120Cost-effective, low racemization, enhanced safety (Oxyma is non-explosive).Can be slower than uronium salts; potential for HCN formation with DIC and Oxyma under certain conditions.

Experimental Protocols

Detailed methodologies for the incorporation of this compound using the discussed coupling reagents in solid-phase peptide synthesis (SPPS) are provided below. These protocols assume a standard Fmoc-SPPS workflow.

Protocol 1: Coupling with PyBOP (Recommended)

This protocol is recommended for achieving optimal results when incorporating this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • PyBOP (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and PyBOP in DMF. Add DIEA to the solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. If the test is positive, extend the coupling time.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling with HBTU

While not the preferred method for this compound, this protocol is provided for comparison.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (1.5 equivalents)

  • HBTU (1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • DIEA (2 equivalents)

  • DMF

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF and perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

  • Coupling: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF. Add DIEA and mix. Add this solution to the resin.

  • Reaction: Agitate the mixture for the desired amount of time, potentially utilizing microwave irradiation for 5 minutes. The process can be repeated.

  • Washing: Wash the resin with DMF, NMP, and DCM.

Protocol 3: Coupling with COMU

This protocol outlines the use of the highly efficient and safer coupling reagent, COMU.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • DIEA (6 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection.

  • Pre-activation: In a separate vessel, pre-activate this compound with COMU and DIEA in DMF for 1 minute.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 10-30 minutes at room temperature (extend to 1 hour for hindered residues).

  • Washing: Wash the resin thoroughly with DMF.

Protocol 4: Coupling with DIC/Oxyma

This protocol provides a cost-effective and safe method for coupling.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (5 equivalents)

  • OxymaPure (5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF and carry out Fmoc deprotection.

  • Coupling: In the reaction vessel, add this compound and OxymaPure to the resin. Add DMF to dissolve the solids.

  • Activation: Add DIC to the vessel.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin as per standard SPPS protocols.

Visualizing the Peptide Coupling Workflow

To further clarify the process, the following diagrams illustrate the key stages of peptide synthesis and the activation mechanisms of the discussed coupling reagents.

Peptide_Coupling_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with Free Amine Washing1 Washing Resin->Washing1 Deprotection Fmoc-Protected Peptide on Resin Deprotection->Resin Fmoc Removal (Piperidine) Coupling Amino Acid Coupling (Coupling Reagent + Fmoc-AA-OH) Washing1->Coupling Coupling->Washing1 Washing2 Washing Coupling->Washing2 Washing2->Deprotection Start Next Cycle Washing2->Deprotection

General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reagent_Activation cluster_activation Carboxylic Acid Activation Mechanisms cluster_phosphonium Phosphonium Salt (PyBOP) cluster_uronium Uronium Salt (HBTU/COMU) cluster_carbodiimide Carbodiimide (DIC/Oxyma) Fmoc_AA Fmoc-AA-OH R-COOH PyBOP PyBOP (+ Base) Uronium HBTU or COMU (+ Base) DIC_Oxyma DIC + Oxyma OBt_Ester OBt Active Ester R-CO-OBt PyBOP->OBt_Ester Activation Peptide_Bond Peptide Bond Formation R-CO-NH-Peptide OBt_Ester->Peptide_Bond Coupling Uronium_Ester Active Ester (OBt or Oxyma) Uronium->Uronium_Ester Activation Uronium_Ester->Peptide_Bond Coupling Oxyma_Ester Oxyma Active Ester R-CO-Oxyma DIC_Oxyma->Oxyma_Ester Activation Oxyma_Ester->Peptide_Bond Coupling Peptide_Resin Peptide on Resin H₂N-Peptide

Activation of the carboxylic acid by different classes of coupling reagents.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for N3-D-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the use of N3-D-Dap(Fmoc)-OH, a key reagent in click chemistry and peptide synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

As a standard practice for handling any laboratory chemical, appropriate personal protective equipment should be worn. For this compound, the following PPE is recommended to prevent exposure.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety glasses with side shields or gogglesMust meet appropriate national standards (e.g., ANSI Z87.1 in the US)Protects eyes from dust particles and splashes.[4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.Prevents skin contact with the chemical.
Skin and Body Protection Laboratory coatA buttoned, long-sleeved lab coat should be worn.Protects clothing and skin from contamination.
Respiratory Protection Dust mask or respiratorA type N95 (US) or type P1 (EN 143) dust mask should be used if generating dust.Prevents inhalation of fine particles.
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in the laboratory.Protects feet from spills.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

Safe Handling Practices:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • When transferring the powder, take precautionary measures against static discharges.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Some suppliers recommend storing at -20°C.

  • Store away from strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with federal, state, and local environmental control regulations.

Solid Waste Disposal:

  • Container: Use a designated and clearly labeled hazardous waste container. The label should include the full chemical name and "Hazardous Waste".

  • Collection: Carefully transfer the solid waste into the labeled container, avoiding dust generation.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and weighing paper, should also be placed in the designated hazardous waste container.

Spill and Decontamination:

  • In case of a spill, use an absorbent material for any solutions containing the chemical.

  • Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

A logical workflow for the safe handling and disposal of this compound is illustrated in the following diagram.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (fume hood if necessary) prep_ppe->prep_setup handle_weigh Weigh the required amount of this compound prep_setup->handle_weigh handle_exp Perform experimental procedure handle_weigh->handle_exp disp_solid Dispose of solid waste in a labeled hazardous waste container handle_exp->disp_solid clean_decon Decontaminate work surfaces handle_exp->clean_decon disp_contam Dispose of contaminated materials in the same container disp_solid->disp_contam disp_pickup Arrange for pickup by a licensed chemical waste disposal company disp_contam->disp_pickup clean_wash Wash hands thoroughly clean_decon->clean_wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.